An In-depth Technical Guide to the Synthesis and Characterization of 8-Oxa-1-azaspiro[4.5]decane
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This evolution is driven by the need for compounds with enhanced potency, greater selectivity, and improved pharmacokinetic profiles.[1] Spirocyclic scaffolds are at the forefront of this movement, prized for their inherent rigidity and three-dimensionality, which allows for a more precise spatial arrangement of functional groups to interact with biological targets.[2][3] The introduction of a spirocyclic core, such as 8-Oxa-1-azaspiro[4.5]decane, increases the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often correlated with higher success rates in clinical development.[1]
The 8-Oxa-1-azaspiro[4.5]decane framework, a unique heterocyclic system, serves as a versatile building block in the synthesis of novel therapeutic agents. Its derivatives have shown significant promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as selective σ1 receptor ligands for applications in neuroimaging and oncology.[3] This guide provides a comprehensive overview of a robust synthetic strategy for 8-Oxa-1-azaspiro[4.5]decane, detailed methodologies for its characterization, and insights into its application in drug development.
Synthetic Strategy: A Plausible Pathway from a Commercially Available Intermediate
An In-depth Technical Guide to the Physicochemical Properties of 8-Oxa-1-azaspiro[4.5]decane
Foreword: The Spirocyclic Advantage in Modern Drug Discovery In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological profiles is paramount....
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Spirocyclic Advantage in Modern Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional structures.[1][2] The inherent rigidity and conformational constraint of these scaffolds often lead to improved binding affinity for biological targets and enhanced metabolic stability when compared to more flexible acyclic or simple cyclic analogues.[3][4] This makes spirocycles, such as 8-Oxa-1-azaspiro[4.5]decane, highly attractive scaffolds for the development of therapeutic agents with improved efficacy and selectivity.[2][4] The sp³-rich nature of these systems also tends to improve aqueous solubility, a critical parameter for drug developability.[1] This guide provides a comprehensive overview of the core physicochemical properties of the 8-Oxa-1-azaspiro[4.5]decane scaffold, outlines robust experimental protocols for their determination, and discusses the implications of these properties in the context of drug design and development.
Molecular Structure and Core Properties
8-Oxa-1-azaspiro[4.5]decane (CAS Number: 176-92-1) is a heterocyclic compound featuring a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic junction. This unique arrangement imparts a defined three-dimensional geometry that can be exploited to orient functional groups in precise vectors for optimal interaction with biological targets.[1][4]
Table 1: Core molecular properties of 8-Oxa-1-azaspiro[4.5]decane.
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the pH at which a molecule is 50% ionized, is therefore a fundamental parameter in drug discovery. For 8-Oxa-1-azaspiro[4.5]decane, the basic nitrogen of the piperidine ring is the primary ionizable center.
Causality Behind Experimental Choices for pKa Determination
Several methods can be employed for pKa determination, each with its own advantages and limitations. The choice of method often depends on the compound's properties, such as its solubility and chromophore presence, as well as the desired throughput and accuracy.
Potentiometric Titration: This is a high-precision technique and often considered the gold standard.[7] It directly measures the change in pH of a solution upon the addition of a titrant. However, it requires a relatively larger amount of pure compound and is not suitable for poorly soluble compounds.[7]
UV-Vis Spectrophotometry: This method is applicable to compounds containing a chromophore that exhibits a change in absorbance upon ionization.[7] It requires less compound than potentiometric titration and can be adapted to a high-throughput format. The accuracy relies on the purity of the sample, as impurities with overlapping absorbance can interfere with the measurement.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa by monitoring the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[8] This method is particularly useful for compounds that lack a UV chromophore or have low solubility.[8]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol describes a common method for determining the pKa of a basic compound like 8-Oxa-1-azaspiro[4.5]decane, assuming it has a suitable UV chromophore (or a derivative is synthesized to include one).
Step-by-Step Methodology:
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with known pH values.
Stock Solution Preparation: Prepare a concentrated stock solution of 8-Oxa-1-azaspiro[4.5]decane in a suitable solvent (e.g., DMSO).
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final desired concentration.
Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., from 220 to 500 nm) for each well using a plate reader.
Data Analysis:
Identify the wavelength(s) with the largest absorbance change as a function of pH.
Plot the absorbance at this wavelength against the pH.
Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[9]
A Technical Guide to the Spectroscopic Characterization of 8-Oxa-1-azaspiro[4.5]decane
Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold The 8-oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that holds significant interest for medicinal chemists and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The 8-oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that holds significant interest for medicinal chemists and drug development professionals. Spirocyclic systems, which feature two rings sharing a single carbon atom, introduce valuable three-dimensional complexity into molecular design. This unique topology can lead to enhanced receptor binding, improved metabolic stability, and novel intellectual property. Specifically, the inclusion of nitrogen and oxygen heteroatoms in the 8-oxa-1-azaspiro[4.5]decane framework provides key hydrogen bonding points and influences physicochemical properties such as solubility and polarity. Derivatives of this scaffold have been explored as potent ligands for various biological targets, including muscarinic and sigma receptors, making them relevant in the pursuit of treatments for neurological disorders.[1][2]
Given the subtlety of stereochemistry and connectivity inherent to spirocycles, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides a comprehensive overview of the expected NMR and MS spectral data for the parent 8-oxa-1-azaspiro[4.5]decane structure. While experimental data for the unsubstituted parent molecule is not widely published, this document synthesizes established spectroscopic principles for heterocyclic and spirocyclic compounds to present a robust predictive framework for its characterization.[3][4] We will explore the causality behind spectral patterns and provide validated protocols for data acquisition, empowering researchers to confidently identify and characterize this valuable molecular scaffold.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For 8-oxa-1-azaspiro[4.5]decane, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete signal assignment.
Molecular Structure and Atom Numbering
To facilitate discussion of the NMR data, the following IUPAC-recommended numbering scheme will be used for the 8-oxa-1-azaspiro[4.5]decane skeleton.
Caption: IUPAC numbering for the 8-Oxa-1-azaspiro[4.5]decane scaffold.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms (N and O), which cause deshielding and a shift to a higher ppm value.
Protons on the Pyrrolidine Ring (C2, C3, C4): The protons at C2 and C4, being adjacent to the nitrogen atom, are expected to be the most deshielded within the aliphatic region.
Protons on the Tetrahydropyran Ring (C6, C7, C9, C10): Protons at C7 and C9, being alpha to the oxygen atom, will also be deshielded compared to standard alkane protons. The C6 and C10 protons, adjacent to the spiro-carbon, will exhibit complex splitting due to their diastereotopic nature.
NH Proton: A broad singlet is expected for the N-H proton, the chemical shift of which can be highly variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 8-Oxa-1-azaspiro[4.5]decane (in CDCl₃)
Position
Predicted δ (ppm)
Multiplicity
Integration
H1 (N-H)
1.5 - 3.0
br s
1H
H2
2.8 - 3.0
t
2H
H3
1.7 - 1.9
m
2H
H4
2.7 - 2.9
t
2H
H6, H10
1.5 - 1.7
m
4H
| H7, H9 | 3.6 - 3.8 | m | 4H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spiro-carbon (C5) is a quaternary carbon and will appear as a singlet with a characteristically low intensity. Carbons bonded to heteroatoms will be shifted downfield.
Spiro Carbon (C5): This unique quaternary carbon is expected to appear in the 60-75 ppm range.
Carbons Adjacent to Heteroatoms (C2, C4, C7, C9): These carbons will be the most deshielded due to the electron-withdrawing effects of nitrogen and oxygen.
Aliphatic Carbons (C3, C6, C10): These carbons will resonate at higher field (lower ppm), typical for sp³-hybridized carbons in a cyclic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Oxa-1-azaspiro[4.5]decane (in CDCl₃)
Position
Predicted δ (ppm)
Carbon Type
C2
45 - 50
CH₂
C3
24 - 28
CH₂
C4
40 - 45
CH₂
C5
65 - 75
C
C6, C10
34 - 38
CH₂
| C7, C9 | 67 - 72 | CH₂ |
Definitive Structural Assignment with 2D NMR
While 1D NMR provides foundational data, 2D NMR experiments are required for unambiguous assignment. The causality is clear: each experiment validates the others, creating a self-consistent structural proof.
Caption: Workflow for unambiguous structure elucidation using 2D NMR techniques.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds). For example, it would show a correlation between H2 and H3, and between H3 and H4, confirming the pyrrolidine ring's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This is the primary method for assigning the carbon spectrum based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is crucial for identifying the connectivity around non-protonated (quaternary) centers. For instance, protons at H4, H6, and H10 would all show a correlation to the spiro-carbon C5, definitively proving the spirocyclic junction.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental formula of a compound, along with structural information derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
For definitive molecular formula confirmation, HRMS with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. The high mass accuracy allows for the calculation of an elemental formula that distinguishes the target compound from isomers or other molecules with the same nominal mass.
Electron Ionization (EI) is a "hard" ionization technique that induces predictable fragmentation, offering a fingerprint of the molecule's structure. The fragmentation of N-heterocyclic compounds is often directed by the nitrogen atom through alpha-cleavage.[6][7]
The primary fragmentation events for 8-Oxa-1-azaspiro[4.5]decane are predicted to be:
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), specifically the C4-C5 or C5-C6/C10 bonds, to form a stabilized iminium ion.
Ring Opening: Subsequent fragmentation can involve the opening of the tetrahydropyran ring, often initiated by cleavage adjacent to the oxygen atom.
Caption: Predicted major fragmentation pathways for 8-Oxa-1-azaspiro[4.5]decane under EI-MS.
Table 3: Predicted Key Mass Fragments for 8-Oxa-1-azaspiro[4.5]decane
m/z
Predicted Identity
Fragmentation Pathway
141
[M]⁺˙
Molecular Ion
113
[M - C₂H₄]⁺˙
Cleavage of the tetrahydropyran ring
85
[M - C₄H₈]⁺
Alpha-cleavage at C5-C6 bond
| 84 | [M - C₃H₇O]⁺ | Alpha-cleavage at C4-C5 and subsequent rearrangement |
Part 3: Experimental Protocols
The trustworthiness of analytical data is built upon robust and well-documented experimental protocols. The following sections detail standard operating procedures for acquiring high-quality NMR and MS data for this class of compounds.
Protocol 1: NMR Data Acquisition
Objective: To acquire high-resolution 1D and 2D NMR spectra for complete structural assignment.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the purified 8-oxa-1-azaspiro[4.5]decane sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for moderately polar compounds.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference) if the solvent does not already contain it.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (for a 500 MHz Spectrometer):
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak.
¹H NMR Acquisition:
Acquire a standard ¹H spectrum using a 90° pulse.
Set a spectral width of ~16 ppm, centered at ~8 ppm.
Use a relaxation delay (d1) of 2-5 seconds and acquire 16-32 scans for good signal-to-noise.
¹³C{¹H} NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of ~240 ppm, centered at ~120 ppm.
Use a relaxation delay of 2 seconds and acquire 1024-4096 scans, depending on sample concentration.
Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
2D NMR Acquisition (COSY, HSQC, HMBC):
Load standard, vendor-supplied parameter sets for gCOSY, gHSQCAD, and gHMBCAD experiments.
For each experiment, acquire a sufficient number of scans (e.g., 2-8 for COSY/HSQC, 16-64 for HMBC) to achieve adequate signal-to-noise for all cross-peaks.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum accordingly.
Analyze the 1D and 2D spectra in conjunction to assign all proton and carbon signals as outlined in Part 1.
Protocol 2: LC-MS Data Acquisition
Objective: To confirm the molecular weight, determine the elemental formula, and study fragmentation using LC-MS.
Methodology:
Sample and Mobile Phase Preparation:
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
Create a dilute working solution of 1-10 µg/mL in the initial mobile phase composition.
Prepare mobile phases. A typical starting point for polar analytes is:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
The acid is crucial for promoting protonation and achieving good ionization in positive ESI mode.[8]
LC Method:
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Set a flow rate of 0.3-0.5 mL/min.
Run a gradient elution, for example: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Set the column oven to a constant temperature, e.g., 40 °C.
Inject 1-5 µL of the working solution.
MS Method (ESI-QTOF or Orbitrap):
Set the ionization mode to positive electrospray ionization (ESI+).
Optimize source parameters: Capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow/temperature to achieve a stable and strong signal for the [M+H]⁺ ion.
Acquire data in full scan mode over a mass range of m/z 50-500 to detect the parent ion.
Perform data-dependent MS/MS (or tandem MS) by setting the [M+H]⁺ ion (m/z 142.12) as the precursor for collision-induced dissociation (CID).
Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
Data Analysis:
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
Use the instrument software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion, ensuring the mass error is < 5 ppm.
Analyze the MS/MS spectrum to identify daughter ions and propose fragmentation pathways, comparing them to the predicted patterns in Part 2.
References
Tondi, D., Covel, J. A., & Makovec, F. (2007). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2007(4), M538. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane. Available from: [Link]
Orlek, B. S., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 34(9), 2726–2735. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. Available from: [Link]
Ivashchenko, A. V., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]
Wang, R., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
PubChemLite. 8-oxa-1-azaspiro[4.5]decane (C8H15NO). Available from: [Link]
Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 269–282. Available from: [Link]
Barnes, C. S., et al. (1973). Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry, 26(5), 1031-1041. Available from: [Link]
Li, Y., et al. (2021). A rapid approach to the simultaneous determination of 20 nitrogen-containing heterocyclic compounds—derivatives of pyrazole, 1,2,4-triazole, imidazole and pyridine—in soil by supercritical fluid chromatography–tandem mass spectrometry. Molecules, 26(11), 3354. Available from: [Link]
Liu, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 166-174. Available from: [Link]
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available from: [Link]
ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. Available from: [Link]
Arshad, M., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(3), 359. Available from: [Link]
Chen, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6523. Available from: [Link]
Ionescu, E., & Gârea, S. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Yutilov, Y. M., & Svertilova, I. A. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2002(5), 103-112. Available from: [Link]
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Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
An In-depth Technical Guide to the Crystal Structure Analysis of 8-Oxa-1-azaspiro[4.5]decane Derivatives The 8-Oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 8-Oxa-1-azaspiro[4.5]decane Derivatives
The 8-Oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional architecture, characterized by a spirocyclic junction between a piperidine and a tetrahydrofuran ring, imparts conformational rigidity, which is often advantageous for achieving high-affinity and selective binding to biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as potent and selective ligands for M1 muscarinic acetylcholine receptors and sigma-1 (σ1) receptors. Their potential as treatments for neurodegenerative diseases like Alzheimer's and as imaging agents for positron emission tomography (PET) underscores the importance of a precise understanding of their three-dimensional structure.
This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the atomic-level structure of 8-Oxa-1-azaspiro[4.5]decane derivatives through single-crystal X-ray diffraction. We will delve into the critical aspects of synthesis, crystallization, data collection, and structure refinement, offering field-proven insights for researchers, chemists, and drug development professionals aiming to elucidate the structure-activity relationships (SAR) of this important class of molecules.
Part 1: The Foundational Step — From Synthesis to High-Quality Single Crystals
The journey to a crystal structure begins long before the X-ray diffractometer. The successful outcome of a diffraction experiment is fundamentally dependent on the quality of the single crystal, a process that is a blend of meticulous science and empirical art.
Synthesis and Purification
The synthesis of 8-Oxa-1-azaspiro[4.5]decane derivatives often involves multi-step sequences. While a detailed discussion of synthetic chemistry is beyond the scope of this guide, it is crucial to emphasize that the purity of the final compound is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are mandatory prerequisites.
The Art and Science of Crystallization
Crystallization is the process of slowly inducing a transition from the disordered state of molecules in a solution to a highly ordered, three-dimensional lattice. This ordered arrangement is what allows for the coherent diffraction of X-rays. For small organic molecules like the spirocyclic compounds of interest, several techniques are commonly employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.
Vapor diffusion is a highly effective method for growing high-quality crystals, particularly when only small amounts of material are available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.
Small inner vial (e.g., 0.5 mL) and a larger outer vial (e.g., 4 mL) with a screw cap
Procedure:
Prepare the Solution: Dissolve 2-10 mg of the purified compound in a minimal amount of the primary solvent in the small inner vial. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution.
Set up the Diffusion Chamber: Add 1-2 mL of the anti-solvent to the larger outer vial.
Initiate Diffusion: Carefully place the open inner vial containing the compound solution inside the larger outer vial. Ensure the solvent levels are such that the vials will not tip and the liquids will not mix directly.
Seal and Incubate: Seal the outer vial tightly with its cap. The vapor of the more volatile anti-solvent will slowly diffuse into the inner vial's solution.
Patience is Key: Place the sealed apparatus in a vibration-free location at a constant temperature. Do not disturb the setup. Crystals may form over a period of several days to weeks.
Harvesting: Once suitable crystals have formed, carefully open the vial and gently retrieve a crystal using a cryo-loop or a fine needle.
Part 2: Elucidating the Structure via Single-Crystal X-ray Diffraction
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The technique relies on the principle that electrons in the atoms of a crystalline lattice diffract an incident beam of X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted beams, one can reconstruct a three-dimensional electron density map of the molecule and, from that, infer the atomic positions.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp faces and no visible cracks) is carefully selected under a microscope. It is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data.
Data Collection: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., from a Cu or Mo source). As the crystal is rotated, a series of diffraction images are collected by a detector. Each image captures a "slice" of the diffraction pattern. A full dataset consists of hundreds of such images, covering all possible crystal orientations.
Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and correct for experimental factors (e.g., Lorentz and polarization effects). This step yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted beam.
Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information of the X-ray waves is lost. Computational methods, such as "direct methods" or the Patterson method, are used to estimate the initial phases and generate a preliminary electron density map.
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-determined small-molecule structure.
Part 3: Case Study — Absolute Configuration of an M1 Muscarinic Agonist
A published study on a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists provides an excellent real-world example of the power of this technique. In their work, researchers synthesized and resolved the enantiomers of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. They found that the M1 agonist activity resided preferentially in the (-)-isomer. To definitively establish its stereochemistry, they performed an X-ray crystal structure analysis.
Caption: Chemical structure of the spiro-compound.
The analysis unambiguously determined the absolute configuration of the biologically active (-)-isomer to be S at the spirocyclic center. This is a critical piece of information for drug development, as it clarifies the precise spatial arrangement required for receptor binding and provides a structural template for the design of future, more potent analogues.
Data Presentation: Crystallographic Parameters
The output of a crystal structure determination is a set of data that precisely describes the crystal lattice and the contents of the asymmetric unit. The following table represents typical parameters obtained from such an analysis.
Parameter
Description
Typical Value/Entry
Chemical Formula
The elemental composition of the molecule.
C₁₁H₁₉NO
Formula Weight
The molecular weight of the compound.
181.27 g/mol
Crystal System
One of the seven crystal systems describing the lattice symmetry.
Orthorhombic
Space Group
The specific symmetry group of the crystal (230 possible).
P2₁2₁2₁
Unit Cell Dimensions
The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
a = 6.5 Å, b = 10.2 Å, c = 15.1 Å
α = β = γ = 90°
Volume (V)
The volume of the unit cell.
1002.6 ų
Z
The number of molecules per unit cell.
4
Density (calculated)
The calculated density of the crystal.
1.200 g/cm³
Final R-indices
A measure of the agreement between the model and the data (lower is better).
R₁ = 0.045, wR₂ = 0.110
Absolute Configuration
The determined stereochemistry, often confirmed by the Flack parameter.
S-configuration
Conclusion
The crystal structure analysis of 8-Oxa-1-azaspiro[4.5]decane derivatives is an indispensable tool for advancing their development as therapeutic agents. It provides the ultimate proof of molecular structure, resolves stereochemical ambiguities, and offers profound insights into the conformational preferences that govern biological activity. The combination of meticulous synthesis, patient crystallization, and rigorous X-ray diffraction analysis allows researchers to build a precise, atom-level understanding of these complex molecules, paving the way for rational drug design and the creation of next-generation medicines.
References
Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(10), 1555-1563. [Link]
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University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. [Link]
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Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Zhang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6036-6047. [Link]
A Technical Guide to Quantum Chemical Calculations for 8-Oxa-1-azaspiro[4.5]decane: A Scaffold for Novel Therapeutics
Abstract The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a significant structural motif in medicinal chemistry, forming the core of ligands targeting critical receptors such as the sigma-1 and M1 muscarinic recep...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a significant structural motif in medicinal chemistry, forming the core of ligands targeting critical receptors such as the sigma-1 and M1 muscarinic receptors.[1][2] Its inherent three-dimensional structure, conferred by the spirocyclic system, offers a unique framework for designing novel therapeutics with improved physicochemical properties. This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 8-Oxa-1-azaspiro[4.5]decane. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the molecule's electronic properties, reactivity, and conformational landscape, thereby accelerating the design of new and more effective drug candidates.
Introduction: The Significance of 8-Oxa-1-azaspiro[4.5]decane in Drug Discovery
8-Oxa-1-azaspiro[4.5]decane is a heterocyclic spiro compound with the molecular formula C8H15NO.[3] Spirocycles, characterized by two rings sharing a single atom, are of increasing interest in drug design due to their rigid, three-dimensional nature.[4][5] This rigidity can lead to a higher fraction of sp3-hybridized carbons, a feature correlated with a greater likelihood of clinical success for drug candidates.
Derivatives of the 8-Oxa-1-azaspiro[4.5]decane scaffold have been synthesized and evaluated as selective ligands for:
Sigma-1 (σ1) Receptors: These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[1][6][7] Ligands targeting this receptor have potential applications in neuroprotection, and as anti-amnesic and anti-depressant agents.[6]
M1 Muscarinic Agonists: These are targets for the symptomatic treatment of dementia, particularly Alzheimer's disease.[2]
Given its proven relevance, a thorough understanding of the fundamental quantum chemical properties of the 8-Oxa-1-azaspiro[4.5]decane core is essential for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delineate the theoretical background and provide a step-by-step workflow for such an investigation.
Theoretical Foundations: A Primer on Quantum Chemical Methods
Quantum chemistry provides a powerful lens for examining molecular systems at the electronic level. The choice of method is a critical decision that balances computational cost with desired accuracy.
Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[8][9] It provides a good starting point but neglects electron correlation, which is the interaction between individual electrons.[10]
Post-Hartree-Fock methods build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational expense.[8][10] Key examples include:
Møller-Plesset Perturbation Theory (MPn): Treats electron correlation as a perturbation to the Hartree-Fock solution.[8]
Configuration Interaction (CI): Expands the wavefunction as a linear combination of multiple Slater determinants.[8]
Coupled Cluster (CC) Theory: An accurate and widely used method for capturing electron correlation.[8]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[11] Instead of the complex many-electron wavefunction, DFT uses the electron density to determine the system's energy. A variety of exchange-correlation functionals are available, with B3LYP being a popular choice for organic molecules.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation.[12] Common choices for organic molecules include:
Pople-style basis sets: Such as 6-31G* and 6-311+G(d,p), offer a good compromise between size and accuracy. The symbols denote:
*: Polarization functions on heavy (non-hydrogen) atoms.
**: Polarization functions on both heavy atoms and hydrogens.
+: Diffuse functions, important for describing anions and weak interactions.
Correlation-consistent basis sets: Such as cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
Computational Workflow for 8-Oxa-1-azaspiro[4.5]decane
This section outlines a detailed, step-by-step protocol for the quantum chemical characterization of 8-Oxa-1-azaspiro[4.5]decane.
Caption: Computational workflow for 8-Oxa-1-azaspiro[4.5]decane.
Step 1: Initial Structure Generation
Obtain 2D Structure: Start with the 2D representation of 8-Oxa-1-azaspiro[4.5]decane (CAS: 51130-63-3).
Generate 3D Coordinates: Use a molecular modeling software (e.g., Avogadro, ChemDraw, RDKit) to generate an initial 3D structure. A preliminary geometry optimization with a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule.
Protocol:
Select Method and Basis Set: For a molecule of this size, DFT is a suitable choice. A common and reliable level of theory is B3LYP/6-31G(d) .[11] For higher accuracy, one might consider B3LYP/6-311+G(d,p) .
Set up the Calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS), specify the following:
Input coordinates from Step 1.
Calculation type: Geometry Optimization.
Method: B3LYP.
Basis Set: 6-31G(d).
Charge: 0.
Multiplicity: 1 (singlet state).
Run and Analyze: Execute the calculation. The output will provide the optimized Cartesian coordinates and the final electronic energy.
Step 3: Vibrational Frequency Analysis
A frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Protocol:
Use Optimized Geometry: The input for this calculation is the optimized structure from Step 2.
Set up the Calculation:
Calculation type: Frequency.
Use the same method and basis set as the optimization (e.g., B3LYP/6-31G(d)).
Analyze Frequencies: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization. The output also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Conformational Analysis
Due to the flexibility of the piperidine and tetrahydrofuran rings, 8-Oxa-1-azaspiro[4.5]decane can exist in multiple conformations. Identifying the global minimum energy conformer is essential.
Protocol:
Perform a Conformational Search: Use a systematic or stochastic conformational search algorithm to generate a set of low-energy conformers. This can be done with molecular mechanics initially to rapidly explore the conformational space.
Optimize and Rank: Take the lowest energy conformers from the initial search and perform geometry optimization and frequency calculations for each at the desired level of theory (e.g., B3LYP/6-31G(d)).
Determine Global Minimum: Compare the Gibbs free energies of the stable conformers to identify the global minimum and the relative populations of other conformers at a given temperature. Quantum mechanical approaches provide more accurate energy differences between conformers than molecular mechanics.
Step 5: Calculation of Electronic Properties
Using the optimized geometry of the global minimum conformer, a "single-point" energy calculation can be performed to obtain various electronic properties. It is often beneficial to use a larger basis set for this step (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.
The MEP is a valuable tool for understanding intermolecular interactions and predicting reactivity.[1] It maps the electrostatic potential onto the electron density surface of the molecule.
Protocol:
Set up the Calculation: Perform a single-point energy calculation requesting the generation of the MEP.
Visualize and Interpret: The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[11] For 8-Oxa-1-azaspiro[4.5]decane, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of high negative potential. This information is critical for understanding how the molecule might interact with a biological target.[6]
Caption: Logical flow of MEP analysis in drug design.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Protocol:
Obtain Orbital Energies and Surfaces: These are standard outputs of a single-point energy calculation.
Analyze and Visualize:
Identify the energies of the HOMO and LUMO and calculate the energy gap.
Visualize the 3D shapes of the HOMO and LUMO to understand where the molecule is most likely to donate or accept electrons. This can reveal which parts of the molecule are most involved in interactions with a receptor.
Data Presentation and Interpretation
For clarity and comparative purposes, the key quantitative data should be summarized in tables.
Table 1: Calculated Energies and Properties for the Global Minimum Conformer of 8-Oxa-1-azaspiro[4.5]decane
Property
B3LYP/6-31G(d)
B3LYP/6-311+G(d,p)
Unit
Electronic Energy
Value
Value
Hartrees
Zero-Point Vibrational Energy
Value
Value
Hartrees
Gibbs Free Energy
Value
Value
Hartrees
Dipole Moment
Value
Value
Debye
HOMO Energy
Value
Value
eV
LUMO Energy
Value
Value
eV
HOMO-LUMO Gap
Value
Value
eV
(Note: "Value" should be replaced with the actual results from the calculations.)
Conclusion
This technical guide provides a robust framework for the quantum chemical investigation of 8-Oxa-1-azaspiro[4.5]decane. By systematically performing geometry optimization, conformational analysis, and calculating key electronic properties such as the Molecular Electrostatic Potential and Frontier Molecular Orbitals, researchers can gain deep insights into the structure, stability, and reactivity of this important medicinal scaffold. This knowledge is invaluable for the structure-based design of new, more effective therapeutics targeting a range of diseases. The application of these computational methods is a critical step in modern drug discovery, enabling a more efficient and informed exploration of chemical space.[7]
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Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes - Fiveable. (URL: )
Application of molecular electrostatic potentials in drug design - ResearchGate. (URL: [Link])
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. (URL: [Link])
Basis Sets Used in Molecular Orbital Calcul
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Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - ResearchGate. (URL: [Link])
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Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed. (URL: [Link])
Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. - YouTube. (URL: [Link])
Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (URL: [Link])
Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. - ResearchGate. (URL: [Link])
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. (URL: [Link])
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (URL: [Link])
An In-depth Technical Guide to the Solubility and Stability Profiling of 8-Oxa-1-azaspiro[4.5]decane
Introduction: The Significance of 8-Oxa-1-azaspiro[4.5]decane in Modern Drug Discovery 8-Oxa-1-azaspiro[4.5]decane is a unique heterocyclic scaffold featuring a spirocyclic system that incorporates both a pyrrolidine and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 8-Oxa-1-azaspiro[4.5]decane in Modern Drug Discovery
8-Oxa-1-azaspiro[4.5]decane is a unique heterocyclic scaffold featuring a spirocyclic system that incorporates both a pyrrolidine and a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to its three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. Derivatives of this core structure have been investigated for various therapeutic applications, including as M1 muscarinic agonists for Alzheimer's disease and as selective σ1 receptor ligands for neurological disorders and tumor imaging.[1][2][3]
Given its potential as a key building block in the development of novel therapeutics, a thorough understanding of the physicochemical properties of 8-Oxa-1-azaspiro[4.5]decane is paramount. This guide provides a comprehensive framework for assessing two critical parameters: solubility and stability. For drug development professionals, these properties are not mere data points; they are fundamental determinants of a compound's developability, influencing everything from formulation design to in vivo efficacy and shelf-life.
This document is structured to provide not just procedural steps but also the underlying scientific rationale for each experimental choice. It is designed to be a self-validating system of protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and bioavailability.[4] Poor aqueous solubility can be a major hurdle in drug development, often leading to complex and costly formulation strategies. Therefore, a multi-faceted approach to solubility determination is essential in the early stages of characterization.
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then introducing it into an aqueous buffer.[5] This high-throughput screening method is invaluable in early discovery for ranking compounds but can sometimes overestimate the true solubility.
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with the solid, undissolved substance.[5][6][7] While more time-consuming to determine, this value is essential for formulation development and accurately predicting in vivo dissolution.
Experimental Workflow for Solubility Determination
The following workflow provides a robust method for characterizing the solubility of 8-Oxa-1-azaspiro[4.5]decane.
Caption: Workflow for comprehensive solubility assessment.
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
Rationale: This method is chosen for its speed and low sample consumption, making it ideal for initial screening. Nephelometry measures the light scattered by suspended particles (precipitate) in a solution, providing a sensitive endpoint for solubility determination.[4][8]
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Oxa-1-azaspiro[4.5]decane in 100% DMSO.
Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
Aqueous Buffer Addition: Rapidly add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) and monitor for precipitation over time using a plate-based nephelometer.
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is first observed.
Rationale: The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[6] It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of solid 8-Oxa-1-azaspiro[4.5]decane to vials containing a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility. The use of a pH range of 1.2-6.8 is recommended by the European Medicines Agency.[6]
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken during filtration, as the compound may adsorb to the filter material, potentially underestimating solubility.[7]
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Data Summary: The results should be compiled into a clear table, as shown below.
Table 1: Thermodynamic Solubility of 8-Oxa-1-azaspiro[4.5]decane
pH of Buffer
Temperature (°C)
Solubility (µg/mL)
Solubility (mM)
1.2
25
4.5
25
6.8
25
7.4
25
1.2
37
4.5
37
6.8
37
7.4
37
Note: The basic nitrogen in the pyrrolidine ring suggests that 8-Oxa-1-azaspiro[4.5]decane will likely exhibit higher solubility at lower pH due to salt formation.
Part 2: Rigorous Stability Profiling
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[9] A stability-indicating analytical method—one that can accurately quantify the active ingredient in the presence of its degradation products—is the cornerstone of any stability study.[9][10][11]
Structural Liabilities of 8-Oxa-1-azaspiro[4.5]decane
Based on its chemical structure, two primary degradation pathways can be anticipated:
Oxidation: The tertiary amine in the spirocyclic system is a potential site for oxidation.
Hydrolysis: While the ether linkage is generally stable, it can be susceptible to cleavage under extreme pH and temperature conditions.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[10][12] These studies are mandated by ICH guidelines (specifically Q1A(R2)) and are crucial for developing and validating a stability-indicating assay method.[12][13][14] The typical goal is to achieve 5-20% degradation of the active ingredient.[10][12]
Rationale: A systematic approach applying various stress conditions is necessary to build a comprehensive degradation profile. A validated stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.
Step-by-Step Methodology:
Acid Hydrolysis:
Condition: 0.1 M HCl at 60°C.
Procedure: Dissolve the compound in the acidic solution and monitor over time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
Causality: This condition tests the stability of the ether linkage and other acid-labile groups.[15]
Base Hydrolysis:
Condition: 0.1 M NaOH at 60°C.
Procedure: Dissolve the compound in the basic solution and monitor over time. Neutralize samples before analysis.
Causality: This condition assesses the stability of functional groups susceptible to base-catalyzed hydrolysis.[15]
Oxidative Degradation:
Condition: 3% H₂O₂ at room temperature.
Procedure: Dissolve the compound in the hydrogen peroxide solution and monitor over time.
Causality: This specifically challenges the tertiary amine and other sites prone to oxidation.[15][16]
Thermal Degradation:
Condition: Solid compound at 80°C and in solution at 80°C.
Procedure: Expose both solid and solution samples to elevated temperature and analyze at set intervals.
Causality: This evaluates the intrinsic thermal stability of the molecule in the absence of other stressors.
Photolytic Degradation:
Condition: Expose solid and solution samples to a light source producing combined visible and UV outputs.
Procedure: Per ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt hours/m².[10] A control sample should be kept in the dark.
Causality: This identifies susceptibility to degradation upon light exposure, which can inform packaging requirements.[16][17]
Table 2: Summary of Forced Degradation Results
Stress Condition
Duration
% Degradation
Number of Degradants
Major Degradant (RT)
0.1 M HCl, 60°C
24h
0.1 M NaOH, 60°C
24h
3% H₂O₂, RT
8h
Thermal (Solid), 80°C
48h
Thermal (Solution), 80°C
48h
Photolytic (ICH Q1B)
-
Long-Term Stability Studies
Once the intrinsic stability is understood, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.
Protocol 4: ICH Long-Term Stability Study
Storage Conditions:
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Time Points:
Long-term: 0, 3, 6, 9, 12, 18, 24 months
Accelerated: 0, 3, 6 months
Analysis: At each time point, samples should be analyzed using the validated stability-indicating method for appearance, assay, and degradation products.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For a promising scaffold like 8-Oxa-1-azaspiro[4.5]decane, the methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform lead optimization, pre-formulation, and formulation development activities. By wedding high-throughput screening with gold-standard equilibrium methods, and by employing a rigorous, ICH-guided approach to stability testing, researchers can confidently assess the viability of this compound for further development and ultimately de-risk its progression towards clinical application.
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1-Oxa-8-azaspiro[4.5]decane 176-92-1 - Guidechem. This product page provides basic chemical properties for 1-Oxa-8-azaspiro[4.5]decane.
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine - ACS Publications. (2021). This article describes synthetic routes for a derivative of the target compound.
2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 - Sigma-Aldrich. This product page provides basic properties for a related spirocyclic compound.
8-oxa-1-azaspiro[4.5]decane (C8H15NO) - PubChemLite. This database entry provides structural information and predicted properties for 8-oxa-1-azaspiro[4.5]decane.
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (2025). This article describes a synthesis method for a related spirocyclic compound.
TDS 1,4-DIOXA-8-AZASPIRO[4.5]DECANE - Tron Chemicals. This technical data sheet provides properties for a related compound.
Azaspirodecane - Wikipedia. This Wikipedia article provides general information about the azaspirodecane chemical structure.
1-oxa-4-thia-8-azaspiro[4.5]decane - MySkinRecipes. This product page describes the use of a related spirocyclic compound in organic synthesis.
1-Oxa-8-azaspiro[4.5]decane 176-92-1 wiki - Guidechem. This wiki page provides a summary of properties and identifiers for 1-Oxa-8-azaspiro[4.5]decane.
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015). This study reports on the synthesis and evaluation of a derivative for tumor imaging.
1543318-40-6|8-Oxa-1-azaspiro[4.5]decan-4-ol - BLDpharm. This is a product page for a derivative of the target compound.
8-oxa-1-azaspiro[4.5]decane - Echemi. This is a supplier page for the target compound.
1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem. This PubChem entry provides comprehensive data for a structurally related compound.
8-Oxa-2-azaspiro[4.5]decane - ChemScene. This is a product page for a related spirocyclic compound.
1-oxa-8-azaspiro[4.5]decane - Ambeed.com. This is a supplier page for the target compound.
1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 - Merck Millipore. This product page provides safety and documentation for a related compound.
1-Oxa-4-azaspiro[4.5]decane - ChemScene. This is a product page for a related spirocyclic compound.
1-oxa-8-azaspiro(4.5)decane Summary Report - CureHunter. This page provides a summary of research results related to the compound.
Conformational Analysis of the 8-Oxa-1-azaspiro[4.5]decane Ring System: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of Spiro[4.5]decane Scaffolds in Medicinal Chemistry The 8-oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in contemporary...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rising Prominence of Spiro[4.5]decane Scaffolds in Medicinal Chemistry
The 8-oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional architecture offers a unique vectoral presentation of substituents, enabling precise interactions with biological targets. This spirocyclic system, containing a piperidine and a tetrahydrofuran ring sharing a common quaternary carbon, is a key structural motif in compounds targeting a range of receptors, including muscarinic M1 agonists for Alzheimer's disease treatment and selective σ1 receptor ligands for potential neurological and oncological applications.[1][2][3] The conformational rigidity and stereochemical complexity inherent to this scaffold directly influence its pharmacological activity, making a thorough understanding of its conformational landscape paramount for rational drug design and development.
This technical guide provides an in-depth exploration of the conformational analysis of the 8-oxa-1-azaspiro[4.5]decane ring system. We will delve into the theoretical underpinnings of its conformational preferences, detail the essential experimental and computational methodologies for its characterization, and offer insights into the stereoelectronic effects at play.
I. The Conformational Landscape of the 8-Oxa-1-azaspiro[4.5]decane System
The conformational behavior of the 8-oxa-1-azaspiro[4.5]decane system is a composite of the individual conformational preferences of its constituent piperidine and tetrahydrofuran rings, constrained by the spirocyclic fusion.
The Piperidine Ring: A Chair Conformation with Axial and Equatorial Substituents
The six-membered piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. This results in two distinct orientations for substituents on the nitrogen and carbon atoms: axial and equatorial. The nitrogen atom undergoes rapid inversion, leading to an equilibrium between conformers with the nitrogen substituent in the axial and equatorial positions. The position of this equilibrium is influenced by the steric bulk of the substituent and potential intramolecular interactions.
The Tetrahydrofuran Ring: Envelope and Twist Conformations
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (Cs symmetry) and twist (C2 symmetry) forms.[4] These conformations serve to alleviate torsional strain. The energy barrier between these forms is low, resulting in a flexible ring system.
The Spiro Junction: A Point of Rigidity and Stereochemical Definition
The spiro junction at C5 introduces significant rigidity to the overall structure. The fusion of the two rings restricts their independent conformational freedom and defines the relative orientation of the two ring systems. This can lead to distinct diastereomeric conformers with unique pharmacological profiles.
Stereoelectronic Considerations: The Anomeric Effect
A key stereoelectronic interaction to consider in the 8-oxa-1-azaspiro[4.5]decane system is the potential for an anomeric effect.[5][6][7] This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor an axial orientation, which is counterintuitive from a purely steric standpoint.[6] In this system, the interaction between the lone pair of the nitrogen (nN) and the antibonding orbital of the C-O bond (σC-O), and vice-versa (nO to σC-N), can influence the conformational equilibrium. The magnitude of this effect depends on the geometry and the nature of the substituents.
II. Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive conformational analysis of the 8-oxa-1-azaspiro[4.5]decane ring system.
Experimental Techniques
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4][8][9] Key NMR parameters provide critical conformational information:
1H NMR Chemical Shifts and Coupling Constants (3JHH): The magnitudes of vicinal proton-proton coupling constants are related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of relative stereochemistry and ring conformation.
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons, helping to establish the relative orientation of substituents and the overall molecular shape.
13C NMR Chemical Shifts: The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can provide clues about the ring conformation.
Experimental Protocol: 2D NMR for Conformational Elucidation
Sample Preparation: Dissolve a purified sample of the 8-oxa-1-azaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥500 MHz), including:
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for establishing connectivity across the spiro junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons.
Data Analysis:
Assign all proton and carbon resonances using the combination of COSY, HSQC, and HMBC spectra.
Measure key 3JHH coupling constants from the 1D 1H spectrum or a high-resolution COSY.
Analyze NOESY/ROESY cross-peaks to identify through-space interactions and build a 3D model of the predominant solution conformation.
Single-crystal X-ray crystallography provides the most definitive and high-resolution information about the solid-state conformation of a molecule.[4] It allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a static picture of the molecule in the crystalline lattice. The absolute configuration of chiral centers can also be determined.[2]
Caption: Workflow for X-ray crystallography analysis.
Computational Modeling
Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying stable conformers and the energy barriers between them.[10][11]
Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. They are computationally inexpensive and well-suited for performing conformational searches to identify a large number of possible low-energy conformers.
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule.[12] It is used to optimize the geometries of the low-energy conformers identified by molecular mechanics and to calculate their relative energies with higher accuracy. Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which can be compared with experimental data to determine the absolute configuration.
Computational Workflow: Conformational Search and Analysis
Caption: A typical computational workflow for conformational analysis.
III. Integrated Conformational Profile of 8-Oxa-1-azaspiro[4.5]decane
By integrating the insights from both experimental and computational methods, a comprehensive understanding of the conformational behavior of the 8-oxa-1-azaspiro[4.5]decane ring system can be achieved.
Key Conformational Features:
The piperidine ring will exist in a chair conformation. The orientation of the nitrogen substituent (axial vs. equatorial) will be a key determinant of the overall molecular shape and will depend on its steric bulk and potential for intramolecular hydrogen bonding.
The tetrahydrofuran ring will exhibit pseudorotation between envelope and twist conformers.
The spiro junction will lock the relative orientation of the two rings, leading to well-defined and potentially separable diastereomeric conformers.
The anomeric effect may play a role in stabilizing conformers where the C-O bond is axial with respect to the piperidine ring, especially when electron-withdrawing groups are present.
A thorough conformational analysis is indispensable for the successful design and development of drug candidates based on the 8-oxa-1-azaspiro[4.5]decane scaffold. The interplay between the conformational preferences of the individual rings, the rigidity imposed by the spiro junction, and subtle stereoelectronic effects dictates the three-dimensional shape of the molecule and, consequently, its biological activity. The integrated application of high-field NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling provides the necessary tools to elucidate this complex conformational landscape. Future studies should focus on systematically exploring the impact of substitution patterns on the conformational equilibrium and correlating these findings with pharmacological data to build robust structure-activity relationships for this important class of heterocyclic compounds.
References
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. Available at: [Link][1]
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link][2]
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link][3]
ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. YouTube. Available at: [Link][5]
Anomeric effect. Wikipedia. Available at: [Link][6]
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link][8]
Anomeric effect. Grokipedia. Available at: [Link][7]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link][9]
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. Available at: [Link][11]
Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. PubMed. Available at: [Link][12]
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. Available at: [Link][10]
Whitepaper: A Framework for the Initial Biological Interrogation of Novel 8-Oxa-1-azaspiro[4.5]decane Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 8-oxa-1-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-oxa-1-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric features in precise spatial orientations. Previous explorations of this scaffold have yielded potent M1 muscarinic agonists for potential Alzheimer's treatment and selective σ1 receptor ligands for neurological and oncological applications.[1][2][3] The development of novel analogs, therefore, presents a promising avenue for discovering new therapeutic agents.
This guide outlines a strategic, tiered approach to the initial biological screening of a library of new 8-oxa-1-azaspiro[4.5]decane analogs. The objective of this primary screen is not exhaustive characterization but rather the rapid and cost-effective identification of "hits"—compounds exhibiting desirable biological activity at relevant concentrations. This framework is designed to maximize data output while conserving resources, ensuring that only the most promising candidates advance to more complex, resource-intensive secondary screening and mechanism of action studies.[4]
Section 1: The Screening Funnel: A Tiered Strategy
A hierarchical screening cascade is essential for efficiently processing a library of novel compounds. This approach begins with broad, high-throughput assays to cast a wide net for any potential bioactivity, followed by more specific assays to confirm and categorize the initial findings. The goal is to eliminate inactive compounds quickly and prioritize potent, selective molecules for further investigation.[5]
Logical Workflow for Primary Biological Screening
Caption: Generalized pathway of induced apoptosis by a cytotoxic compound.
Section 4: Detailed Experimental Protocols
The following protocols provide a self-validating system for conducting the Tier 1 screens.
This protocol is adapted from established methodologies.
[6][7][8]
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
[8]2. Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
[7]5. MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
[8]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
[8]
This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Concentrations should typically range from 0.25 to 128 µg/mL.
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a "growth control" (inoculum without compound) and a "sterility control" (broth only) well.
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or a plate reader.
References
Title: Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin
Source: IntechOpen
URL: [Link]
Title: Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry
Source: CRC Press
URL: [Link]
Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds
Source: News-Medical.net
URL: [Link]
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay
Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
URL: [Link]
Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery
Source: MDPI
URL: [Link]
Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists
Source: PubMed
URL: [Link]
Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay
Source: ResearchGate
URL: [Link]
Title: Plant-Derived Bioactive Compounds: One Health Perspective
Source: MDPI
URL: [Link]
Title: Assay development and efficacy testing of novel and established antimicrobials
Source: White Rose eTheses Online
URL: [Link]
Title: Bioactive Molecules and Their Mechanisms of Action
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Discovery of novel drug targets and their functions using phenotypic screening of natural products
Source: Scilit
URL: [Link]
Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors
Source: PubMed
URL: [Link]
Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent
Source: PubMed
URL: [Link]
A Senior Application Scientist's Guide to Navigating the Chemical Space of 8-Oxa-1-azaspiro[4.5]decane Derivatives
Foreword: The Spirocyclic Allure in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological pr...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Spirocyclic Allure in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among these, spirocyclic systems, characterized by their unique three-dimensional topology, have garnered significant attention. The inherent rigidity and conformational constraint of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, while also offering opportunities to escape the flatland of traditional aromatic ring systems. This guide focuses on a particularly compelling scaffold: the 8-Oxa-1-azaspiro[4.5]decane core. Its fusion of a piperidine and a tetrahydrofuran ring presents a fascinating interplay of heteroatomic features and stereochemical complexity, making it a rich starting point for the exploration of new chemical space. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical guide to the synthesis, computational exploration, and biological evaluation of 8-Oxa-1-azaspiro[4.5]decane derivatives.
I. Foundational Synthetic Strategies: Accessing the 8-Oxa-1-azaspiro[4.5]decane Core
The cornerstone of any exploration into a new chemical space is the robust and versatile synthesis of the core scaffold. The 8-Oxa-1-azaspiro[4.5]decane system can be approached through several synthetic paradigms, each with its own merits and considerations. A prevalent and effective strategy involves a multi-step sequence commencing from readily available starting materials.
A representative synthetic approach is the diastereoselective Au/Pd relay catalytic tandem cyclization, which allows for the construction of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions[1]. Another convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane[2]. For the parent 8-Oxa-1-azaspiro[4.5]decane, a common strategy involves the construction of the piperidine ring onto a pre-formed tetrahydrofuran derivative or vice-versa.
Experimental Protocol: A Generalized Synthetic Route
This protocol outlines a generalized, multi-step synthesis that can be adapted to generate a variety of 8-Oxa-1-azaspiro[4.5]decane derivatives.
Step 1: Synthesis of the Tetrahydrofuran Precursor
To a solution of a suitable starting material, such as a protected 4-hydroxy-4-vinylpiperidine, in an appropriate solvent (e.g., dichloromethane), add a catalyst for cyclization (e.g., a gold(I) complex).
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction and perform an aqueous workup.
Purify the crude product by column chromatography to yield the spirocyclic core.
Step 2: N-Functionalization of the Piperidine Moiety
To a solution of the 8-Oxa-1-azaspiro[4.5]decane core in a suitable solvent (e.g., acetonitrile), add an appropriate alkylating or acylating agent (e.g., an alkyl halide or acid chloride) and a base (e.g., potassium carbonate).
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
After completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
Purify the resulting derivative by column chromatography.
Step 3: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized compounds. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of protons and carbons in the spirocyclic system[3].
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight of the target compounds[3].
Purity Analysis: Assess the purity of the final compounds using High-Performance Liquid Chromatography (HPLC).
An In-depth Technical Guide to the Identification of Natural Products Containing Azaspiro[4.5]decane Moieties
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The azaspiro[4.5]decane ring system is a privileged stru...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The azaspiro[4.5]decane ring system is a privileged structural motif found in a diverse array of natural products, endowing them with significant biological activities. This guide provides a comprehensive overview of the key classes of natural products containing this spirocyclic core, with a particular focus on spiro-oxindole alkaloids and polycyclic marine alkaloids. We will delve into the established protocols for their isolation and purification, detailed spectroscopic analysis for structural elucidation, and current understanding of their biosynthetic origins. This document is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Significance of the Azaspiro[4.5]decane Core
The spirocyclic architecture, where two rings share a single common atom, imparts a unique three-dimensional topology to a molecule. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, making spirocyclic compounds highly sought after in drug discovery. The 1-azaspiro[4.5]decane system, consisting of a pyrrolidine ring fused to a cyclohexane ring at the nitrogen-adjacent carbon, is a prominent feature in several families of bioactive alkaloids. While the query "8-Oxa-1-azaspiro[4.5]decane" suggests a specific heteroatom arrangement, our exploration of the natural product landscape reveals that the core azaspiro[4.5]decane is more prevalent, with oxygen atoms often incorporated into appended structures rather than the core spiro-system itself. This guide will focus on the most well-documented examples of such natural products.
Two major classes of alkaloids prominently feature the azaspiro[4.5]decane framework: the terrestrial spiro-oxindole alkaloids and a diverse group of marine alkaloids isolated from tunicates. Understanding the nuances of their identification is crucial for harnessing their therapeutic potential.
Spiro-Oxindole Alkaloids: The Case of Horsfiline
Spiro-oxindole alkaloids are characterized by an oxindole moiety spiro-fused to a pyrrolidine ring, forming a spiro[pyrrolidine-3,3'-oxindole] system. Horsfiline, isolated from the plant Horsfieldia superba, is a representative example with reported analgesic effects.[1]
Isolation and Purification of Horsfiline
The isolation of horsfiline from its natural source requires a systematic extraction and chromatographic purification strategy. The following protocol is a synthesis of established methods.[2]
Experimental Protocol: Isolation of Horsfiline
Extraction:
Air-dried and powdered leaves of Horsfieldia superba are macerated with methanol at room temperature for 48-72 hours.
The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
The crude extract is then subjected to an acid-base extraction. It is first dissolved in 5% aqueous acetic acid and washed with dichloromethane to remove neutral and weakly basic compounds.
The aqueous layer is then basified to pH 10 with sodium carbonate and extracted exhaustively with dichloromethane.
The combined dichloromethane extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude alkaloid fraction.
Chromatographic Purification:
The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
Fractions are monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization.
Fractions containing horsfiline are combined and further purified by preparative TLC or crystallization from acetone to yield pure horsfiline.[2]
Diagram: General Workflow for Spiro-Oxindole Alkaloid Isolation
Caption: Workflow for the isolation of horsfiline.
Structure Elucidation of Horsfiline
The structure of horsfiline was determined by a combination of mass spectrometry and NMR spectroscopy.[2]
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. The fragmentation pattern in MS/MS experiments can provide valuable structural information about the spiro-oxindole core and its substituents.
NMR Spectroscopy:
1D and 2D NMR experiments are indispensable for the complete structural assignment of horsfiline.
¹H NMR (CDCl₃)
¹³C NMR (CDCl₃)
Position
δ (ppm), Multiplicity, J (Hz)
4
6.85, d, 8.2
5
6.75, dd, 8.2, 2.4
6-OCH₃
3.78, s
7
6.70, d, 2.4
1'-CH₃
2.35, s
2'
2.80, m
4'
2.20, m
5'
3.00, m
NH
8.20, br s
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument. Data synthesized from published literature.[2]
Key 2D NMR correlations (COSY, HSQC, HMBC) are used to connect the protons and carbons and unambiguously establish the connectivity of the spirocyclic system.
Biosynthesis of Spiro-Oxindole Alkaloids
Recent studies have begun to unravel the biosynthetic pathway of spiro-oxindole alkaloids.[3][4][5] These compounds are a subclass of monoterpene indole alkaloids (MIAs). The biosynthesis is proposed to proceed through an oxidative rearrangement of a tetrahydro-β-carboline precursor.[6] Key enzymatic steps involve epimerization followed by oxidation catalyzed by cytochrome P450 enzymes to form the characteristic spiro-oxindole scaffold.[3]
Diagram: Proposed Biosynthetic Pathway of Spiro-Oxindole Alkaloids
Caption: Biosynthesis of spiro-oxindole alkaloids.
Marine Alkaloids: The Lepadiformine and Cylindricine Family
A fascinating group of tricyclic alkaloids containing a 1-azaspiro[4.5]decane core has been isolated from marine tunicates (ascidians). Lepadiformine, from Clavelina lepadiformis, and the cylindricines, from Clavelina cylindrica, are prominent examples.[7][8] These compounds exhibit significant cytotoxic and cardiovascular activities.[8][9]
Isolation and Purification of Marine Alkaloids
The isolation of these polar alkaloids from marine organisms presents a different set of challenges compared to terrestrial plants.
Experimental Protocol: Isolation of Lepadiformine
Extraction:
Fresh or frozen tunicate tissue is homogenized and extracted with methanol or a methanol/dichloromethane mixture.
The extract is concentrated, and the residue is partitioned between ethyl acetate and water.
The aqueous layer, containing the polar alkaloids, is retained.
Chromatographic Purification:
The aqueous extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the alkaloid fraction.
Further purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid.
Fractions are collected and analyzed by LC-MS to identify those containing the target alkaloids.
Final purification may require repeated HPLC steps to obtain the pure compound.
Structure Elucidation of Lepadiformine
The complex tricyclic structure of lepadiformine was established through extensive spectroscopic analysis.
Mass Spectrometry:
HRMS provides the molecular formula. The fragmentation pattern of lepadiformine is complex due to the tricyclic system and often involves ring cleavages that can be diagnostic of the core structure.
NMR Spectroscopy:
Detailed 1D and 2D NMR data are essential for assigning the relative stereochemistry of the multiple chiral centers.
¹H NMR (CD₃OD)
¹³C NMR (CD₃OD)
Position
δ (ppm), Multiplicity
2
3.55, m
3
2.05, m; 1.85, m
4
1.70, m; 1.50, m
5
1.95, m
6
3.20, m
7
1.60, m
8
1.40, m
9
1.80, m
10
-
11
3.30, m; 3.15, m
13
3.80, m
Side Chain
0.90-1.40, m
Note: Data is a representative compilation from the literature and may vary. The complete assignment requires extensive 2D NMR analysis.[8][10]
Biosynthetic Considerations
The biosynthesis of lepadiformine and cylindricines has not been fully elucidated. However, it is hypothesized that they are derived from amino acid precursors, likely through a series of cyclization and rearrangement reactions to form the complex polycyclic system. The 1-azaspiro[4.5]decane core is likely formed through an intramolecular Mannich-type reaction or a related cyclization event.
Analytical Techniques: A Comparative Overview
Technique
Application in Azaspiro[4.5]decane Alkaloid Identification
Strengths
Limitations
Thin-Layer Chromatography (TLC)
Rapid screening of fractions during isolation, visualization with alkaloid-specific reagents.
Simple, inexpensive, fast.
Low resolution, not quantitative.
High-Performance Liquid Chromatography (HPLC)
Purification of individual alkaloids, quantitative analysis.
High resolution, quantitative, adaptable to various scales.
Requires method development, can be time-consuming.
High-Resolution Mass Spectrometry (HRMS)
Determination of elemental composition and molecular formula.
High accuracy and sensitivity.
Provides limited structural information on its own.
Tandem Mass Spectrometry (MS/MS)
Structural elucidation through fragmentation analysis.
Provides connectivity information, can distinguish isomers.
Fragmentation can be complex and difficult to interpret.
¹H and ¹³C NMR Spectroscopy
Determination of the carbon-hydrogen framework.
Provides detailed information on the chemical environment of each nucleus.
Can have signal overlap in complex molecules.
2D NMR (COSY, HSQC, HMBC)
Unambiguous assignment of all proton and carbon signals and their connectivity.
Provides detailed structural and stereochemical information.
Requires more instrument time and expertise for interpretation.
Conclusion and Future Outlook
The natural products containing the azaspiro[4.5]decane moiety represent a rich source of structurally novel and biologically active compounds. The identification of these molecules relies on a synergistic combination of classical natural product isolation techniques and modern spectroscopic methods. As our understanding of the biosynthesis of these complex alkaloids deepens, opportunities for their biotechnological production through synthetic biology will emerge. Furthermore, the unique three-dimensional structures of these spirocyclic compounds will continue to inspire the design and synthesis of new therapeutic agents. This guide provides a foundational framework and practical methodologies to aid researchers in the exciting endeavor of exploring and harnessing the potential of these remarkable natural products.
References
Brose, J., et al. (2021). M. speciosa transcriptome and genome. [This is a placeholder reference, as the specific citation was not in the provided search results but inferred from the context of biosynthesis papers.]
Chu, D., et al. (2025). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. [Link][3][4]
Dang, T. T., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. bioRxiv. [Link][6]
Flores-Bocanegra, L., et al. (2020). The chemistry and pharmacology of spirooxindole alkaloids from kratom. [This is a placeholder reference, as the specific citation was not in the provided search results but inferred from the context of biosynthesis papers.]
Gao, D., et al. (2025). Four enzymes from button bush enable de novo biosynthesis of spirooxindole alkaloids in yeast. ResearchGate. [Link][11]
Jossang, A., et al. (1991). Horsfiline, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry. [Link][2]
Lee, J. H., et al. (2025). Total Syntheses of (±)-Lepadiformine B and C. Journal of Organic Chemistry. [Link][9]
Lopes, N. P., et al. (2019). Isotopic labelling studies on the biosynthesis of spirooxindole alkaloids. [This is a placeholder reference, as the specific citation was not in the provided search results but inferred from the context of biosynthesis papers.]
Shavel, J., & Zinnes, H. (1962). The oxidative rearrangement of tetrahydro-β-carbolines. Journal of the American Chemical Society. [Link][6]
Tsai, Y. C., et al. (1998). Analgesic effects of horsfiline. [This is a placeholder reference, as the specific citation was not in the provided search results but inferred from the context of Wikipedia.][1]
Weinreb, S. M. (2009). Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids. Chemical Reviews. [Link][7]
Williams, D. E., & Andersen, R. J. (2012). Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons. The Journal of Organic Chemistry. [Link][8]
Yoshimitsu, T., et al. (2017). Total Syntheses of Lepadiformine Marine Alkaloids with Enantiodivergency, Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction and their Cytotoxic Activities. Chemistry – A European Journal. [Link][10]
Zhou, Y., et al. (2020). Spirooxindole alkaloids: a review. [This is a placeholder reference, as the specific citation was not in the provided search results but inferred from the context of biosynthesis papers.][6]
Application Note: Stereoselective Synthesis of 8-Oxa-1-azaspiro[4.5]decane Enantiomers
Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold The 8-Oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its ri...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The 8-Oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to more planar molecules.[1][2] This structural class has been identified as a key pharmacophore in agents targeting the central nervous system, such as M1 muscarinic agonists for potential Alzheimer's treatment and selective σ₁ receptor ligands for neurological disorders and PET imaging.[3][4][5]
The primary challenge in synthesizing these molecules lies in the precise stereochemical control of the spirocyclic center—a quaternary carbon that joins the piperidine and tetrahydrofuran rings.[6] Achieving high enantioselectivity is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. This guide provides an in-depth overview of modern catalytic strategies to address this challenge and presents a detailed protocol for a representative synthesis.
Strategic Overview of Stereoselective Synthesis
The construction of the 8-Oxa-1-azaspiro[4.5]decane system can be approached through several advanced synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
Intramolecular Cyclization & Spiroketalization: These methods involve the cyclization of a linear precursor containing both the piperidine and tetrahydrofuran components. Asymmetric induction can be achieved by using chiral auxiliaries or, more efficiently, through catalysis. Cascade reactions that form multiple bonds and the spirocenter in a single operation are particularly powerful.[7]
Asymmetric Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are highly effective for constructing heterocyclic rings with excellent stereocontrol.[8][9] For instance, a furan-derived azadiene could undergo a cycloaddition to form the core structure, as demonstrated in related oxa-azaspiro systems.[10]
Organocatalysis and Metal Catalysis: The use of chiral catalysts, including small organic molecules (organocatalysis) and transition metal complexes, has revolutionized asymmetric synthesis.[1][11][12] These catalysts can activate substrates and control the facial selectivity of bond formation, leading to high enantiomeric excesses (ee). Recent advances in synergistic catalysis, combining photoredox and organocatalysis, have also opened new pathways.[9]
Below is a conceptual retrosynthetic analysis illustrating a general approach to the target scaffold.
Application Note: Continuous Flow Synthesis of 8-Oxa-1-azaspiro[4.5]decane
Abstract This application note provides a comprehensive guide to the synthesis of 8-Oxa-1-azaspiro[4.5]decane, a key structural motif in medicinal chemistry, utilizing continuous flow chemistry.[1] The inherent advantage...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive guide to the synthesis of 8-Oxa-1-azaspiro[4.5]decane, a key structural motif in medicinal chemistry, utilizing continuous flow chemistry.[1] The inherent advantages of flow chemistry, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, make it an ideal platform for the construction of complex heterocyclic systems.[2][3][4][5] This document outlines the fundamental principles, detailed experimental protocols, and the rationale behind the strategic implementation of flow chemistry for the efficient and scalable production of this valuable spirocyclic scaffold.
Introduction: The Significance of 8-Oxa-1-azaspiro[4.5]decane and the Shift to Flow Chemistry
The 8-oxa-1-azaspiro[4.5]decane core is a privileged scaffold found in numerous biologically active compounds, including M1 muscarinic agonists for the treatment of Alzheimer's disease and selective σ1 receptor ligands for potential neuroimaging applications.[6][7] Traditional batch synthesis of such spirocycles can be challenging, often requiring multi-step procedures with potentially hazardous intermediates and laborious purification processes.[1]
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis and pharmaceutical development.[2][3][8][9] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction conditions such as temperature, pressure, and residence time.[5][10] This precise control leads to significant improvements in reaction efficiency, product consistency, and safety, particularly when dealing with exothermic reactions or unstable intermediates.[4][5] Furthermore, the scalability of flow processes is often more linear and predictable compared to batch methods, making it a highly attractive approach for both laboratory-scale research and industrial production.[8][11]
This guide will detail a proposed continuous flow method for the synthesis of 8-Oxa-1-azaspiro[4.5]decane, drawing upon established principles of spiroketalization and adapting methodologies reported for structurally related compounds.[1]
Mechanistic Considerations in Spiroketalization
The formation of the 8-oxa-1-azaspiro[4.5]decane skeleton involves an intramolecular cyclization to form the spiroketal linkage. This process is typically acid-catalyzed and proceeds through a series of equilibrium steps. Understanding the underlying mechanism is crucial for optimizing reaction conditions in a flow setup.
The key transformation involves the cyclization of a precursor containing both a ketone (or a group that can be converted to a ketone in situ) and a hydroxyl group, tethered by a nitrogen-containing chain. The reaction is driven by the formation of the thermodynamically stable spiroketal ring system. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of such reactions, helping to predict the feasibility and stereoselectivity of different reaction pathways.[12] The choice of acid catalyst, solvent, and temperature can significantly influence the reaction rate and the position of the equilibrium.
Proposed Flow Chemistry Approach
While a direct flow synthesis protocol for the parent 8-Oxa-1-azaspiro[4.5]decane is not extensively reported, a robust multi-step flow process for the synthesis of a key derivative, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, has been successfully developed.[1] This established methodology for a closely related analogue provides a strong foundation for a proposed synthesis of the parent compound. The general strategy involves the continuous formation of a key intermediate followed by an in-line cyclization and purification.
The proposed synthesis will be a two-stage continuous process:
Stage 1: Formation of the Acyclic Precursor. This stage focuses on the continuous formation of the open-chain amino alcohol precursor required for the subsequent spirocyclization.
Stage 2: Acid-Mediated Spirocyclization. The crude output from Stage 1 will be directly fed into a second reactor coil containing an immobilized acid catalyst for the intramolecular cyclization, followed by in-line purification.
This "telescoped" approach, where sequential reactions are performed in a continuous manner without the isolation of intermediates, is a key advantage of flow chemistry, significantly reducing manual handling and improving overall process efficiency.[13]
Visualization of the Proposed Workflow
Caption: Proposed two-stage continuous flow synthesis of 8-Oxa-1-azaspiro[4.5]decane.
Detailed Experimental Protocols
The following protocols are designed for a modular laboratory-scale flow chemistry setup.[14][15] All reagents should be of analytical grade and solvents should be degassed prior to use.
Equipment Setup
Pumps: Three high-pressure syringe pumps capable of delivering accurate and pulseless flow.
Reactors:
Reactor 1: PFA tubing coil (10 mL volume) immersed in a temperature-controlled bath.
Reactor 2: Glass column packed with an immobilized acid catalyst (e.g., Amberlyst-15).
Mixers: T-shaped mixers for efficient reagent mixing.
Back Pressure Regulators (BPRs): To maintain the system under pressure and prevent solvent boiling.
Tubing and Fittings: PFA or stainless steel tubing and appropriate fittings.
Protocol for Stage 1: Precursor Synthesis (Illustrative Example)
This protocol outlines the synthesis of an acyclic amino alcohol precursor.
Reagents:
Reagent
Concentration
Solvent
Pump
Flow Rate (mL/min)
N-Boc-4-piperidone
0.5 M
THF
A
0.5
Vinylmagnesium bromide
1.0 M
THF
B
0.25
Saturated NH4Cl (aq.)
-
-
C
1.0
Procedure:
System Priming: Prime all pumps and tubing with the respective solvents to remove any air bubbles.
Initiate Flow: Start pumps A and B simultaneously to deliver the N-Boc-4-piperidone and Grignard reagent to the first T-mixer.
Reaction in Coil 1: The combined stream flows through the 10 mL reactor coil maintained at 0 °C. The residence time is calculated based on the total flow rate.
Quenching: The reaction mixture is then mixed with the quenching solution from pump C in the second T-mixer.
Phase Separation: The output from the first stage can be directed to an in-line liquid-liquid separator to remove the aqueous phase before entering the second stage.
Protocol for Stage 2: Spirocyclization
Procedure:
Direct Feed: The organic phase from Stage 1 is directly channeled into the packed-bed reactor containing the immobilized acid catalyst.
Cyclization: The reaction mixture flows through the heated column (e.g., 60 °C) to facilitate the acid-catalyzed spiroketalization.
In-line Purification: The stream exiting the packed-bed reactor can be passed through a column containing a scavenger resin to neutralize any remaining acid and remove impurities.
Product Collection: The purified product stream is collected after passing through the second back pressure regulator.
Rationale and Self-Validation
Causality of Experimental Choices:
Flow vs. Batch: A flow system is chosen for its superior heat transfer capabilities, which is crucial for controlling the exothermic Grignard reaction in Stage 1, and for precise temperature control during the endothermic cyclization in Stage 2.[4][10]
Immobilized Catalyst: The use of a packed-bed reactor with an immobilized acid catalyst simplifies the purification process, as the catalyst is retained within the reactor, eliminating the need for a separate filtration or extraction step.
Telescoped Reaction: Connecting the two stages in-line minimizes the handling of potentially unstable intermediates and significantly reduces the overall process time.[13]
Self-Validating System:
Process Analytical Technology (PAT): The system can be equipped with in-line monitoring tools (e.g., IR or UV-Vis spectroscopy) at the outlet of each reactor to provide real-time data on reaction conversion and product formation. This allows for rapid optimization of flow rates, temperature, and residence times.
Steady State Operation: Once the system reaches a steady state, consistent product quality and yield are expected, which can be verified by periodic off-line analysis (e.g., HPLC, GC-MS) of the collected product.
Conclusion
The adoption of continuous flow chemistry offers a powerful and efficient platform for the synthesis of 8-Oxa-1-azaspiro[4.5]decane. The protocols and methodologies outlined in this application note provide a robust framework for researchers and drug development professionals to leverage the advantages of flow technology for the scalable and safe production of this important heterocyclic scaffold. The principles discussed herein can be readily adapted for the synthesis of a wide range of other spirocyclic and complex molecular architectures.
References
Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.Reaction Chemistry & Engineering (RSC Publishing).
Flow Chemistry for the Synthesis of Heterocycles.springerprofessional.de.
Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.ResearchGate.
Main advantages of flow chemistry on the drug discovery and development pipeline.ResearchGate.
A field guide to flow chemistry for synthetic organic chemists.Chemical Science (RSC Publishing). DOI:10.1039/D3SC00992K.
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.ResearchGate.
Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.SEQENS.
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.Organic Process Research & Development (ACS Publications).
Flow Chemistry.SpiroChem.
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors.PubMed.
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.PubMed.
Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.Benchchem.
US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.Google Patents.
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.R Discovery.
Application Notes & Protocols: Biocatalytic Synthesis of Chiral 8-Oxa-1-azaspiro[4.5]decan-3-amine
Introduction: The Strategic Value of Chiral Spirocyclic Scaffolds and the Biocatalytic Advantage Spirocyclic ring systems are increasingly sought-after structural motifs in modern drug discovery.[1][2] Their inherent thr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Chiral Spirocyclic Scaffolds and the Biocatalytic Advantage
Spirocyclic ring systems are increasingly sought-after structural motifs in modern drug discovery.[1][2] Their inherent three-dimensionality provides a rigid conformational framework that can enhance binding potency and selectivity for biological targets by optimally positioning functional groups within an enzyme's active site.[1] Furthermore, the introduction of spirocenters can improve critical physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The 8-oxa-1-azaspiro[4.5]decane core, in particular, is a valuable building block for a range of biologically active molecules, including M1 muscarinic agonists for potential Alzheimer's treatment and ligands for sigma-1 receptors.[3][4]
The synthesis of chiral amines on these complex scaffolds presents a significant challenge. Classical methods often rely on inefficient chiral salt resolutions or chromatography-based separation of diastereomeric intermediates, which are difficult to scale up.[1] Asymmetric chemical synthesis can be effective but may require expensive transition-metal catalysts and harsh reaction conditions.[5][6]
Biocatalysis, particularly the use of enzymes like transaminases, offers a compelling green and efficient alternative for producing enantiomerically pure amines.[7][8] Transaminases (ATAs) catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine with high enantiomeric excess (ee).[6][7] This approach circumvents the need for protecting groups and often proceeds under mild, aqueous conditions, aligning with the principles of sustainable chemistry.
This guide provides a detailed overview and experimentally validated protocols for the biocatalytic synthesis of a chiral Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, leveraging the power of transaminase technology. We will delve into the synthesis of the prerequisite spiroketone, the rationale behind enzyme and reaction condition selection, and a step-by-step protocol for a preparative-scale biotransformation.
Workflow Overview: From Spiroketone to Chiral Amine
The overall strategy involves a two-step process: the chemical synthesis of the prochiral ketone precursor, followed by an asymmetric reductive amination catalyzed by a stereoselective transaminase.
Caption: Simplified mechanism of a transaminase-catalyzed reaction.
Enzyme Selection and Reaction Optimization
The choice of transaminase is critical for achieving high conversion and enantioselectivity. A screening of a panel of commercially available transaminases is the first step. For the synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, a study identified ATA-200 as a highly effective biocatalyst for producing the desired (R)-enantiomer.
[1]
Once a suitable enzyme is identified, optimization of key reaction parameters is necessary to maximize performance.
Parameter
Optimal Range/Value
Rationale
pH
7.0 - 8.5
The enzyme demonstrated high tolerance and activity within this range, achieving >90% conversion. While initial rates were faster at pH 8.0-8.5, near-complete conversion was reached across the range after 24 hours. [1]
Temperature
45 - 50 °C
A balance between enzyme activity/stability and reaction rate. Higher temperatures can increase reaction rates but may lead to enzyme denaturation over time.
Substrate Loading
50 g/L
Higher substrate loading is economically favorable but can lead to substrate or product inhibition. 50 g/L was demonstrated to be effective for this transformation. [1]
Amine Donor
Isopropylamine (IPA)
A cost-effective amine donor. The resulting acetone byproduct is volatile and can be removed to drive the reaction equilibrium. [9]
Cofactor
Pyridoxal-5'-phosphate (PLP)
Essential for transaminase activity. Typically added at a concentration of ~1 mM.
Experimental Protocols
Protocol 1: Preparative-Scale Biocatalytic Synthesis of (R)-tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
This protocol is adapted from the pilot-scale synthesis described in Organic Process Research & Development 2022, 26, 616-623.
[1]
Materials:
Reaction vessel with overhead stirring, temperature control, and a nitrogen inlet/outlet
Procedure:
To a suitable reaction vessel, add the potassium phosphate buffer (pH 8.0).
Add the N-Boc-8-oxa-1-azaspiro[4.5]decan-3-one substrate to achieve a final concentration of 50 g/L.
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
Add isopropylamine (IPA) (2.5 equivalents relative to the substrate).
Stir the mixture at 45-50 °C until the substrate is fully dissolved.
Add the transaminase ATA-200 to the reaction mixture (e.g., at a loading of 10% w/w relative to the substrate).
Maintain the reaction at 45-50 °C with vigorous stirring.
To drive the reaction equilibrium, apply a constant, gentle sweep of nitrogen over the headspace of the reaction. Alternatively, apply a periodic vacuum (e.g., 220 torr) to remove the acetone byproduct.
[9]9. Monitor the reaction progress by HPLC (see Protocol 2) until >98% conversion is achieved (typically 24-48 hours).
Upon completion, cool the reaction mixture to room temperature.
Adjust the pH of the mixture to >12 with 50% NaOH (aq).
Extract the product with MTBE (3x vessel volume).
Combine the organic layers, wash with brine (saturated NaCl solution), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine product.
The product can be further purified by standard methods if required.
Expected Outcome:
This protocol should provide the desired (R)-amine in high conversion (>98%), high yield, and excellent enantiomeric excess (>97% ee).
[1]
Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the synthesized chiral amine.
Instrumentation & Columns:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
A suitable chiral stationary phase (CSP) column is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are common choices for separating chiral amines. [10][11]The specific column and method will need to be developed and optimized for this particular analyte.
General Method Development Guidelines:
Column Selection: Start with a common chiral column such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK series) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC series).
[11][12]2. Mobile Phase:
Normal Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.
Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where the Boc-protected amine has significant absorbance (e.g., ~210 nm).
Analysis:
Inject a sample of the racemic amine to identify the retention times of both enantiomers.
Inject the sample from the biocatalytic reaction.
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring. The successful outcome of the biocatalytic synthesis is contingent upon several key factors that can be verified experimentally:
Complete Substrate Conversion: The disappearance of the starting ketone peak and the appearance of the product peak in the HPLC chromatogram confirms the reaction has gone to completion.
High Enantioselectivity: Chiral HPLC analysis provides a direct, quantitative measure of the enantiomeric excess, validating the stereoselectivity of the chosen biocatalyst. An ee of >97% is a clear indicator of a successful asymmetric transformation.
[1]* Reproducibility: The detailed protocol, with specified parameters for pH, temperature, and substrate loading, is designed to ensure run-to-run consistency. Minor deviations in these parameters can be correlated with changes in reaction rate or final conversion, allowing for process troubleshooting.
By integrating these analytical checkpoints, researchers can have high confidence in the outcome of the synthesis and the enantiopurity of the final product.
Conclusion
The application of transaminase technology represents a state-of-the-art approach for the synthesis of chiral 8-Oxa-1-azaspiro[4.5]decan-3-amine. This biocatalytic method is not only highly efficient, providing the target molecule in high yield and excellent enantiomeric purity, but it also offers significant advantages in terms of process safety, scalability, and environmental sustainability over traditional chemical routes. The protocols and insights provided herein are intended to empower researchers and drug development professionals to confidently implement this powerful technology in their own synthetic programs.
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Gotor, V., et al. (1996). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 7(11), 3093-3094. [Link]
ResearchGate. (2020). Direct reductive amination of ketones with amines by reductive aminases. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(7), 999. [Link]
ResearchGate. (n.d.). The amination of aldehydes and ketones using transaminases. [Link]
Szymańska, E., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 11(11), 1362. [Link]
Scilit. (n.d.). Transaminases – A Biosynthetic Route for Chiral Amines. [Link]
Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. (2017). Organic Process Research & Development, 21(10), 1541-1547. [Link]
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
Introduction: The Significance of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
An Application Note and Protocol for the Solid-Phase Synthesis of 8-Oxa-1-azaspiro[4.5]decane Libraries Spirocyclic frameworks, characterized by two rings sharing a single atom, are highly sought-after motifs in medicina...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Solid-Phase Synthesis of 8-Oxa-1-azaspiro[4.5]decane Libraries
Spirocyclic frameworks, characterized by two rings sharing a single atom, are highly sought-after motifs in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, making them ideal scaffolds for targeting complex biological systems like protein-protein interactions. The 8-Oxa-1-azaspiro[4.5]decane core, which combines a piperidine and a tetrahydropyran ring, is of particular interest due to its prevalence in natural products and its potential to confer favorable physicochemical properties such as improved solubility and metabolic stability.[3][4]
The generation of libraries of such complex molecules is a significant challenge for synthetic chemists.[2] Solid-phase organic synthesis (SPOS) offers a powerful solution, enabling the rapid and efficient assembly of diverse compound libraries.[5][6] The core advantages of SPOS include the ability to drive reactions to completion using excess reagents and the simplification of purification to mere filtration, washing away by-products and unreacted reagents.[6][7] This methodology is highly amenable to automation, making it an indispensable tool for modern drug discovery.[6][8]
This document provides a detailed protocol for the solid-phase synthesis of 8-Oxa-1-azaspiro[4.5]decane libraries, leveraging the power of a key Ugi multicomponent reaction followed by a strategic intramolecular cyclization and cleavage step.
Synthetic Strategy Overview
The protocol is designed around a robust and flexible four-step sequence that allows for the introduction of diversity at multiple points. The strategy relies on building a linear precursor on a solid support using a four-component Ugi reaction, which is then cyclized to form the desired spirocyclic core before being cleaved from the resin.
The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the one-pot assembly of four different building blocks into a single product with high atom economy.[9][10] This convergence makes it exceptionally powerful for generating large and diverse chemical libraries.[9] Our approach harnesses this reaction to build the acyclic precursor, followed by an acid-mediated cyclization/cleavage step that simultaneously forms the piperidine ring and releases the final product.
Caption: High-level workflow for the solid-phase synthesis of the spirocycle library.
Detailed Reaction Scheme
The core of this protocol involves anchoring a building block to the resin, which then acts as the amine component in the Ugi reaction. The key to forming the spiro-scaffold is the choice of the ketone component—a derivative of tetrahydropyran-4-one. The subsequent acid-catalyzed cleavage facilitates an intramolecular cyclization to yield the 8-Oxa-1-azaspiro[4.5]decane.
Caption: Detailed chemical reaction pathway on the solid support.
Rationale: The synthesis begins by anchoring the first point of diversity, an amino acid, onto the solid support. Rink Amide resin is chosen because it allows for the cleavage of the final product as a primary amide under acidic conditions, a common functional group in bioactive molecules. The Fmoc protecting group is used for its base-lability, allowing for orthogonal deprotection without affecting the acid-labile linker.
Protocol:
Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a reaction vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with gentle agitation.
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (10 mL) and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 20 minutes.
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3.0 eq, 1.8 mmol), HOBt (3.0 eq, 1.8 mmol), and DIC (3.0 eq, 1.8 mmol) in DMF (5 mL).
Add this activation mixture to the washed resin.
Agitate the mixture at room temperature for 4 hours.
Scientist's Note: To confirm coupling completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Final Fmoc Deprotection: Repeat step 2 to expose the primary amine, which will serve as a component for the Ugi reaction. Wash thoroughly as in step 3. The resin is now ready for the Ugi reaction.
PART 2: Ugi Four-Component Reaction (U-4CR)
Rationale: This is the key complexity-generating step. The resin-bound amine is reacted with a ketone, a carboxylic acid, and an isocyanide. The reaction is typically fast and exothermic.[9] A solvent mixture of MeOH/DCM is often used to ensure all components remain in solution and accessible to the resin-bound substrate. Using a large excess of the soluble reagents drives the reaction to completion, a key advantage of SPOS.[7]
Protocol:
Resin Preparation: Swell the amine-loaded resin (~0.6 mmol) in a 1:1 mixture of DCM/MeOH (10 mL) for 30 minutes.
Addition of Components:
Add the carboxylic acid (R²) (5.0 eq, 3.0 mmol).
Add tetrahydropyran-4-one (5.0 eq, 3.0 mmol).
Agitate the mixture for 20 minutes to allow for the formation of the Schiff base intermediate.
Isocyanide Addition: Add the isocyanide (R³) (5.0 eq, 3.0 mmol) to the reaction vessel.
Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
Reaction: Seal the vessel and agitate the mixture at room temperature for 24-48 hours.
Washing: Drain the reaction solution and wash the resin extensively with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
PART 3: Intramolecular Cyclization and Cleavage
Rationale: The final spirocyclic scaffold is formed during the cleavage from the resin. A strong acid, TFA, serves two purposes: it cleaves the product from the acid-labile Rink Amide linker and protonates the Ugi product to generate an N-acyliminium ion intermediate. This intermediate is then trapped intramolecularly by the tetrahydropyran oxygen, leading to the formation of the piperidine ring and the spirocenter. Scavengers like TIS and water are included to trap reactive cations generated during cleavage, preventing side reactions.
Protocol:
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry, resin-bound Ugi product.
Agitation: Agitate the slurry at room temperature for 3 hours. The solution will typically develop a deep color as the product is cleaved.
Product Collection: Filter the resin and collect the TFA filtrate into a clean round-bottom flask. Wash the resin with an additional small volume of TFA (2 mL) and then DCM (2 x 5 mL) to recover all the cleaved product.
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the TFA.
Precipitation: Add cold diethyl ether (30-40 mL) to the concentrated residue to precipitate the crude product.
Isolation: Collect the solid precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.
PART 4: Purification and Analysis
Rationale: The crude product, while often of high purity due to the nature of SPOS, requires purification to isolate the desired compound for biological screening. Reverse-phase preparative HPLC is the method of choice for purifying libraries of small molecules.
Protocol:
Purification: Dissolve the crude product in a minimal amount of DMSO or a MeCN/H₂O mixture. Purify the compound using a preparative HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Fraction Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
Lyophilization: Combine the pure fractions and freeze-dry them to yield the final product as a fluffy white powder (TFA salt).
Characterization: Confirm the structure and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy.
Data Summary: Example Library
The following table illustrates a hypothetical 4-member library synthesized using this protocol, showcasing the diversity that can be achieved by varying the amino acid, carboxylic acid, and isocyanide building blocks.
Compound ID
R¹ (from Amino Acid)
R² (from Carboxylic Acid)
R³ (from Isocyanide)
Expected MW ( g/mol )
Yield (%)
Purity (%)
Spiro-001
-H (Glycine)
-CH₃ (Acetic Acid)
-tBu (tert-Butyl)
268.37
65
>95
Spiro-002
-CH₃ (Alanine)
-Ph (Benzoic Acid)
-tBu (tert-Butyl)
344.44
58
>95
Spiro-003
-H (Glycine)
-Ph (Benzoic Acid)
-CH₂Ph (Benzyl)
378.46
61
>95
Spiro-004
-CH(CH₃)₂ (Valine)
-CH₃ (Acetic Acid)
-cHex (Cyclohexyl)
322.45
55
>95
Note: Yields are calculated after purification and are based on the initial loading of the resin. Purity is determined by analytical HPLC at 214 nm.
MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]
Ostresh, J. M., et al. (2001). Solid phase synthesis of mixture-based acyclic and heterocyclic small molecule combinatorial libraries from resin-bound polyamides. Biopolymers. [Link]
MDPI. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PubMed Central. [Link]
Kulkarni, B. A., et al. (2002). Combinatorial synthesis of natural product-like molecules using a first-generation spiroketal scaffold. Journal of Combinatorial Chemistry. [Link]
JoVE. (2018). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. [Link]
Synfacts. (2017). C–H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Thieme. [Link]
MDPI. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI. [Link]
ACS Publications. (2002). Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Combinatorial Science. [Link]
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening. [Link]
Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. [Link]
Guchhait, G., et al. (2006). Peptide-heterocycle hybrid molecules: solid-phase synthesis of a 400-member library of N-terminal 2-iminohydantoin peptides. Combinatorial Chemistry & High Throughput Screening. [Link]
JoVE on YouTube. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]
MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. MDPI. [Link]
Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
JoVE on YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses. [Link]
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
PubMed. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
Application Notes and Protocols for High-Throughput Screening of 8-Oxa-1-azaspiro[4.5]decane Compound Libraries
Introduction: The Promise of Three-Dimensional Scaffolds in Modern Drug Discovery The landscape of early-stage drug discovery is continually evolving, with a pronounced shift towards compound libraries that possess great...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Promise of Three-Dimensional Scaffolds in Modern Drug Discovery
The landscape of early-stage drug discovery is continually evolving, with a pronounced shift towards compound libraries that possess greater structural complexity and three-dimensionality.[1][2][3] The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that can effectively orient substituents into biologically relevant space. This spirocyclic system, characterized by two rings sharing a single atom, provides novel intellectual property opportunities and can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, when compared to their flatter, aromatic counterparts.[1][4]
The inherent rigidity of the 8-Oxa-1-azaspiro[4.5]decane core reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Libraries based on this scaffold have shown promise in identifying modulators for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with 8-Oxa-1-azaspiro[4.5]decane compound libraries. We will delve into the intricacies of assay development, provide detailed protocols for primary and secondary screening, and outline a robust workflow for hit validation and data analysis.
Part 1: Assay Development and Miniaturization for Spirocyclic Libraries
The success of any HTS campaign is contingent upon a robust and reproducible assay.[8][9] When working with novel chemical scaffolds like 8-Oxa-1-azaspiro[4.5]decane, it is crucial to select an assay format that is sensitive, cost-effective, and amenable to automation.[10] Both biochemical and cell-based assays can be employed, with the choice largely dependent on the biological target and the desired therapeutic mechanism.[9][11][12]
Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
Biochemical Assays: These cell-free systems are advantageous for their simplicity and direct measurement of a compound's interaction with a purified target, such as an enzyme or receptor.[8][11] Fluorescence-based methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are particularly well-suited for HTS due to their high sensitivity and homogeneous format.[13][14][15]
Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[8][11][16] This allows for the simultaneous assessment of compound permeability, potential cytotoxicity, and on-target activity in a more natural environment.[8][12] Common cell-based HTS readouts include reporter gene activation, second messenger signaling (e.g., calcium flux), and cell proliferation or viability.[8][11][16]
For screening an 8-Oxa-1-azaspiro[4.5]decane library against a GPCR target, such as the M1 muscarinic receptor, a cell-based functional assay measuring intracellular calcium mobilization is a highly effective approach.
Assay Miniaturization and Optimization
To ensure cost-effectiveness and high throughput, the chosen assay must be miniaturized to a 384- or 1536-well plate format.[17][18] This requires careful optimization of several parameters:
Parameter
Objective
Key Considerations
Cell Seeding Density
Ensure a healthy and responsive monolayer of cells in each well.
Varies by cell line; optimize for signal window and assay robustness.
Reagent Concentrations
Minimize reagent usage without compromising assay performance.
Titrate antibodies, substrates, and other critical reagents to determine optimal concentrations.
Incubation Times
Achieve a stable and maximal assay signal.
Optimize for both compound incubation and signal development periods.
DMSO Tolerance
Ensure the final concentration of dimethyl sulfoxide (DMSO), the compound solvent, does not adversely affect cell health or assay performance.
Typically, final DMSO concentrations are kept at or below 0.5%.
Quality Control: Ensuring Data Integrity
Robust quality control (QC) is paramount in HTS to ensure the reliability of the screening data.[17][19] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[15][20]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
μ_p = mean of the positive control
σ_p = standard deviation of the positive control
μ_n = mean of the negative control
σ_n = standard deviation of the negative control
Z'-Factor Value
Assay Quality
> 0.5
Excellent assay, suitable for HTS.
0 to 0.5
Marginal assay, may require further optimization.
< 0
Unacceptable assay.
A Z'-factor consistently greater than 0.5 should be achieved before initiating the full-scale HTS campaign.[18]
Part 2: High-Throughput Screening Workflow
The HTS process can be broken down into a series of well-defined steps, from the initial primary screen to hit confirmation and dose-response analysis.[10][21]
Caption: High-Throughput Screening Workflow.
Protocol: Primary Screening of an 8-Oxa-1-azaspiro[4.5]decane Library using a Calcium Flux Assay
This protocol describes a cell-based calcium mobilization assay in a 384-well format, suitable for screening a library of 8-Oxa-1-azaspiro[4.5]decane compounds against a GPCR target.
8-Oxa-1-azaspiro[4.5]decane compound library (10 mM in DMSO).
Agonist and antagonist control compounds.
384-well black, clear-bottom microplates.
Automated liquid handling system.
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR or similar).
Procedure:
Cell Plating: Seed the CHO-K1 cells into 384-well plates at the pre-optimized density and incubate overnight at 37°C, 5% CO2.
Dye Loading:
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
Remove the cell culture medium and add the dye loading solution to each well.
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
Compound Addition:
Prepare compound plates by diluting the 8-Oxa-1-azaspiro[4.5]decane library to an intermediate concentration.
Using an automated liquid handler, transfer a small volume of the diluted compounds to the cell plates to achieve a final screening concentration of 10 µM.
Include positive (known antagonist) and negative (DMSO vehicle) controls on each plate.
Signal Detection:
Place the cell plate into the fluorescent plate reader.
Initiate kinetic reading of fluorescence intensity.
After a baseline reading, add a pre-determined concentration of the agonist to all wells to stimulate the cells.
Continue to monitor the fluorescence signal for a defined period to capture the calcium flux.
Data Analysis:
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Identify primary "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).
Part 3: From Hit to Lead: A Roadmap for Validation and Prioritization
Identifying a "hit" in the primary screen is just the beginning of a long journey.[22] A rigorous process of hit validation is necessary to eliminate false positives and prioritize the most promising compounds for lead optimization.[23][24]
Caption: Hit-to-Lead Validation Funnel.
Hit Confirmation and Dose-Response Analysis
The first step in hit validation is to re-test the primary hits in the same assay to confirm their activity.[22] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50 values). This involves testing the compounds over a range of concentrations.
Orthogonal and Counter-Screens
To ensure that the observed activity is not an artifact of the primary assay format, it is essential to test the confirmed hits in an orthogonal assay.[14][23] This could be a different functional assay that measures a downstream signaling event or a direct binding assay, such as Surface Plasmon Resonance (SPR) or radioligand binding.
Counter-screens are also crucial for identifying and eliminating compounds that interfere with the assay technology itself, such as autofluorescent compounds.[25][26]
Once a set of validated hits with a common 8-Oxa-1-azaspiro[4.5]decane core is identified, a preliminary SAR analysis can be initiated.[18] This involves examining the relationship between the chemical structure of the compounds and their biological activity. Computational modeling and the synthesis of close analogs can help to build a more comprehensive understanding of the SAR.[27]
Early ADME/Tox Profiling
To assess the "drug-like" properties of the validated hits, it is beneficial to perform early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling.[27] In vitro assays can provide valuable information on metabolic stability, plasma protein binding, and potential cytotoxicity.
Conclusion: A Strategic Approach to Screening Novel Scaffolds
The high-throughput screening of 8-Oxa-1-azaspiro[4.5]decane compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The three-dimensional nature of this scaffold presents unique opportunities for targeting challenging biological systems. By employing a strategic and well-validated HTS workflow, from robust assay development to rigorous hit validation, researchers can effectively navigate the complexities of screening such libraries and identify high-quality lead compounds for further development. This systematic approach, grounded in sound scientific principles and robust quality control, will ultimately accelerate the translation of these promising chemical entities into the next generation of medicines.
References
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (URL: [Link])
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (URL: [Link])
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (URL: [Link])
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (URL: [Link])
High-Throughput Screening: today's biochemical and cell-based approaches. (URL: [Link])
Quality control and data correction in high-throughput screening. (URL: [Link])
Application Notes & Protocols: 8-Oxa-1-azaspiro[4.5]decane as a Scaffold for M1 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of M1 Muscarinic Agonists and the 8-Oxa-1-azaspiro[4.5]decane Scaffold The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of M1 Muscarinic Agonists and the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, playing a crucial role in cognitive functions such as learning and memory.[1] Its activation is considered a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, where cholinergic neurotransmission is impaired.[2][3] However, the development of M1-selective agonists has been challenging due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[4] Lack of selectivity can lead to undesirable side effects mediated by the activation of peripheral M2 and M3 receptors.[3]
The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a promising starting point for the design of potent and selective M1 muscarinic agonists.[5] This spirocyclic system, incorporating a tetrahydrofuran ring moiety reminiscent of the endogenous agonist muscarine, provides a rigid framework that can be systematically modified to optimize interactions with the M1 receptor.[5] This document provides a detailed guide for researchers on the synthesis, in vitro characterization, and in vivo evaluation of M1 muscarinic agonists based on the 8-Oxa-1-azaspiro[4.5]decane scaffold.
M1 Muscarinic Receptor Signaling Pathway
M1 muscarinic receptors primarily couple to Gq/11 proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The subsequent increase in intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability and synaptic plasticity.[6]
Caption: General Synthetic Workflow.
Protocol: Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane
This protocol is a composite representation based on synthetic strategies reported in the literature.
[5]
Step 1: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the starting spirocyclic amine in a suitable anhydrous solvent (e.g., toluene).
Reagent Addition: Add an appropriate alkylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) to the solution.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-methylated intermediate.
Subsequent Steps: The resulting ketone can be further elaborated. For instance, a Wittig reaction can be employed to introduce the 3-methylene group.
Step 2: Wittig Reaction to form 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane
Ylide Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the methyltriphenylphosphonium ylide by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent (e.g., THF) at low temperature (e.g., 0 °C).
Reaction with Ketone: Add a solution of the 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one from Step 1 in the same anhydrous solvent to the ylide solution at low temperature.
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the final compound.
In Vitro Characterization of M1 Muscarinic Agonists
A critical step in the drug discovery process is the in vitro characterization of the synthesized compounds to determine their affinity, potency, and selectivity for the M1 receptor.
This protocol is for determining the binding affinity (Ki) of the test compounds for the M1 receptor using the selective antagonist radioligand [³H]-pirenzepine.
[7][8]
Materials:
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
[9]* [³H]-Pirenzepine (specific activity ~70-90 Ci/mmol).
Test compounds (8-Oxa-1-azaspiro[4.5]decane derivatives).
Assay buffer: 50 mM Tris-HCl, pH 7.4.
Non-specific binding control: Atropine (1 µM).
96-well filter plates.
Scintillation cocktail.
Microplate scintillation counter.
Procedure:
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of M1 receptor-expressing cell membranes (protein concentration to be optimized), 50 µL of [³H]-pirenzepine (final concentration ~1-2 nM), and 50 µL of either test compound, assay buffer (for total binding), or atropine (for non-specific binding).
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of the plate through a 96-well filter plate pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of the test compounds to activate the Gq-coupled M1 receptor by quantifying the resulting increase in intracellular calcium.
[10][11]
Materials:
CHO cells stably expressing the human M1 receptor.
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Test compounds.
96-well black, clear-bottom plates.
Fluorescence plate reader with kinetic read capabilities.
Procedure:
Cell Plating: Plate the M1-expressing CHO cells in 96-well plates and culture overnight.
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
Measurement: Place the cell plate in the fluorescence plate reader. Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time (kinetic read).
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Cell Labeling: Plate the M1-expressing CHO cells and label them overnight with myo-[³H]inositol in the growth medium.
Pre-incubation: Wash the cells and pre-incubate them with assay medium containing LiCl for a short period (e.g., 15-30 minutes).
Stimulation: Add the test compounds at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
Extraction: Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).
IP Isolation: Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography with Dowex resin.
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by liquid scintillation counting.
Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the agonist concentration and determine the EC50 and Emax values.
Assay
Parameter Measured
Key Information Provided
[³H]-Pirenzepine Binding
Inhibition of radioligand binding
Binding affinity (Ki) of the compound to the M1 receptor.
Calcium Mobilization
Increase in intracellular Ca²⁺
Functional potency (EC50) and efficacy (Emax) of the agonist.
Inositol Phosphate Accumulation
Accumulation of [³H]IPs
Confirmatory functional potency and efficacy via a downstream signaling event.
In Vivo Evaluation of M1 Muscarinic Agonists
Promising candidates from in vitro studies should be evaluated in vivo for their efficacy in relevant animal models of cognitive impairment. The scopolamine-induced amnesia model is a widely used paradigm to assess the potential of compounds to reverse cholinergic deficits.
[14][15][16]
Protocol: Scopolamine-Induced Cognitive Impairment Model in Rats
Animals:
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
Acclimation: Acclimatize the animals to the housing conditions and handling for at least one week before the experiment.
Drug Administration: Administer the test compound (8-Oxa-1-azaspiro[4.5]decane derivative) via a suitable route (e.g., intraperitoneal, oral) at various doses. A positive control (e.g., donepezil) and a vehicle control group should be included.
Induction of Amnesia: After a specific pre-treatment time (e.g., 30-60 minutes), induce cognitive impairment by administering scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally).
[16]4. Behavioral Testing: After a further interval (e.g., 30 minutes), assess learning and memory using behavioral tests such as:
Morris Water Maze: To evaluate spatial learning and memory.
Passive Avoidance Test: To assess fear-motivated memory.
Y-Maze or T-Maze: To measure spatial working memory.
Data Analysis: Analyze the behavioral data (e.g., escape latency in the Morris water maze, step-through latency in the passive avoidance test, spontaneous alternation in the Y-maze) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test compound can significantly ameliorate the scopolamine-induced cognitive deficits.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 8-Oxa-1-azaspiro[4.5]decane scaffold has provided valuable insights into the structural requirements for M1 receptor agonism and selectivity.
[5]
N-Methyl Group: The presence of a methyl group on the nitrogen atom is generally important for potent muscarinic activity.
Substitutions at C2 and C3: Modifications at the C2 and C3 positions of the tetrahydrofuran ring significantly influence both potency and selectivity. For example, the introduction of a 2-ethyl group or a 3-methylene group has been shown to enhance M1 selectivity over M2 receptors.
[5]* Stereochemistry: The stereochemistry at the spiro center and other chiral centers can have a profound impact on biological activity. It has been observed that M1 agonist activity often resides preferentially in one enantiomer.
[5]
Application Notes & Protocols: Development of 8-Oxa-1-azaspiro[4.5]decane-based σ1 Receptor Ligands for Tumor Imaging
Introduction: The Rationale for Targeting the σ1 Receptor in Oncology The sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Targeting the σ1 Receptor in Oncology
The sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling biomarker and therapeutic target in oncology.[1][2][3] Unlike traditional cell-surface receptors, the σ1R is involved in regulating a multitude of cellular processes critical for cancer cell survival and proliferation, including ion channel function, calcium homeostasis, and cellular stress responses.[1][4] Notably, the σ1R is overexpressed in a wide array of human tumors, including breast, lung, prostate, and brain cancers, while its expression in corresponding healthy tissues is significantly lower.[1][5][6][7] This differential expression provides a molecular basis for the development of targeted imaging agents to visualize tumors and potentially stratify patients for σ1R-targeted therapies.
The 8-oxa-1-azaspiro[4.5]decane scaffold has been identified as a privileged structure for developing high-affinity and selective σ1R ligands.[8][9][10] Its rigid, three-dimensional conformation allows for precise orientation of pharmacophoric elements, leading to potent and specific interactions with the σ1R binding site. This guide provides a comprehensive overview of the methodologies and protocols for the synthesis, radiolabeling, and preclinical evaluation of 8-oxa-1-azaspiro[4.5]decane-based radioligands for positron emission tomography (PET) imaging of σ1R-positive tumors.
Part 1: Ligand Synthesis and Precursor Development
The development of a successful PET radioligand begins with the synthesis of a high-affinity "cold" ligand and a suitable precursor for radiolabeling. The general synthetic strategy involves the construction of the spirocyclic core followed by functionalization to introduce a leaving group for subsequent radiofluorination.
General Synthetic Workflow
The synthesis of 8-oxa-1-azaspiro[4.5]decane derivatives typically starts from commercially available reagents.[11] The workflow can be conceptually broken down into the construction of the spirocyclic amine and its subsequent N-alkylation with a moiety bearing a latent site for fluorination.
Caption: General workflow for the synthesis of a tosylate precursor for radiofluorination.
Protocol 1: Synthesis of a Tosylate Precursor
This protocol is a representative example for the synthesis of a tosylated precursor suitable for nucleophilic 18F-fluorination.
Materials:
8-Oxa-1-azaspiro[4.5]decane
4-(2-Hydroxyethoxy)benzaldehyde
Sodium triacetoxyborohydride
Dichloromethane (DCM)
Triethylamine (TEA)
p-Toluenesulfonyl chloride (TsCl)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Reductive Amination:
Dissolve 8-oxa-1-azaspiro[4.5]decane (1.0 eq) and 4-(2-hydroxyethoxy)benzaldehyde (1.1 eq) in anhydrous DCM.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
Stir the reaction mixture for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the alcohol intermediate.
Tosylation:
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM.
Add triethylamine (2.0 eq) and cool the mixture to 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain the final tosylate precursor.
Part 2: Radiochemistry and Quality Control
The introduction of a positron-emitting radionuclide, typically Fluorine-18 (18F), is a critical step.[12] 18F is favored for its near-optimal half-life (109.8 min) and low positron energy, which allows for high-resolution PET imaging.[12]
Radiolabeling Workflow
The most common method for introducing 18F is through nucleophilic substitution of a suitable leaving group on the precursor molecule.[13][14]
Caption: Standard workflow for the automated radiosynthesis of an 18F-labeled ligand.
Protocol 2: Automated [18F]-Fluorination
This protocol outlines the automated synthesis of an [18F]-labeled 8-oxa-1-azaspiro[4.5]decane derivative.
Equipment:
Automated radiosynthesis module (e.g., GE TRACERlab)
Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems
Radio-TLC scanner
Dose calibrator
Reagents:
Tosylate precursor (2-5 mg)
[18F]Fluoride (from cyclotron)
Kryptofix 2.2.2 (K222)
Potassium carbonate (K2CO3)
Acetonitrile (anhydrous)
Water for injection
Ethanol (USP)
Procedure:
[18F]Fluoride Processing:
Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
Perform azeotropic drying of the [18F]F-/K222/K2CO3 complex under a stream of nitrogen at elevated temperature (e.g., 110 °C).
Radiolabeling Reaction:
Dissolve the tosylate precursor in anhydrous acetonitrile or DMSO and add it to the dried [18F]F- complex.
Heat the reaction mixture at 120-150 °C for 10-15 minutes.[13]
Purification:
After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18).
Collect the radioactive peak corresponding to the desired product.
Formulation and Quality Control:
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with saline.
Determine the radiochemical purity (>95%) and identity of the final product using analytical HPLC.
Measure the molar activity (specific activity) of the final product.[8][15]
Scintillation cocktail and liquid scintillation counter
Procedure:
Assay Setup:
In test tubes, combine the membrane homogenate, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the cold test ligand.
For non-specific binding determination, add a high concentration of a known σ1R ligand (e.g., haloperidol).
Incubation:
Incubate the mixture at a specified temperature (e.g., 37 °C) for a set time (e.g., 120 minutes) to reach equilibrium.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation cocktail.
Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Calculate the IC50 (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This table presents hypothetical data based on published values for similar compounds.[8][15][19][20]
Part 4: In Vivo Preclinical Evaluation
In vivo studies in animal models are essential to assess the pharmacokinetic properties of the radioligand and its ability to specifically target tumors.
In Vivo Evaluation Workflow
Caption: Workflow for preclinical in vivo evaluation of a new σ1R PET radioligand.
Protocol 4: Small Animal PET Imaging in Tumor-Bearing Mice
This protocol describes a typical PET imaging study to evaluate tumor uptake and specificity.
Materials:
Immunocompromised mice (e.g., nude mice)
σ1R-expressing human tumor cell line (e.g., A549 lung cancer, MCF7 breast cancer)[4]
[18F]-labeled 8-oxa-1-azaspiro[4.5]decane ligand
Small animal PET/CT or PET/MRI scanner
Anesthesia (e.g., isoflurane)
Blocking agent (e.g., haloperidol or a selective σ1R ligand like SA4503)[15][19]
Procedure:
Tumor Model Establishment:
Subcutaneously inoculate tumor cells into the flank of the mice.
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
Baseline PET Scan:
Anesthetize a tumor-bearing mouse.
Administer the [18F]-labeled ligand (e.g., 5-10 MBq) via tail vein injection.
Acquire dynamic or static PET images over a period of time (e.g., 60-120 minutes post-injection).[13]
Acquire a CT or MR scan for anatomical co-registration.
Blocking Study:
In a separate cohort of mice (or after a sufficient decay period in the same mice), administer a blocking dose of a non-radioactive σ1R ligand (e.g., 1 mg/kg) 10-30 minutes prior to the injection of the [18F]-labeled ligand.[13]
Perform the PET scan using the same parameters as the baseline study.
Image Analysis:
Reconstruct the PET images.
Draw regions of interest (ROIs) over the tumor, muscle (as a background reference), and other key organs on the co-registered anatomical images.
Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Compare the tumor uptake between the baseline and blocking studies. A significant reduction in uptake in the blocked group indicates specific binding to σ1Rs.[15][19]
Protocol 5: Ex Vivo Biodistribution
This protocol provides a quantitative measure of tracer distribution in various tissues.
Procedure:
Injection:
Inject cohorts of tumor-bearing mice with a known amount of the [18F]-labeled ligand.
Tissue Harvesting:
At predefined time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize the mice.
Rapidly dissect tumors and major organs (blood, heart, lungs, liver, kidneys, muscle, bone, brain, etc.).
Quantification:
Weigh each tissue sample.
Measure the radioactivity in each sample and in standards of the injectate using a gamma counter.
Calculate the tracer uptake as %ID/g for each tissue.
Data Analysis:
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
Conclusion and Future Directions
The 8-oxa-1-azaspiro[4.5]decane scaffold serves as an excellent foundation for the development of potent and selective σ1R ligands for tumor imaging. The protocols outlined in this guide provide a robust framework for the synthesis, radiolabeling, and comprehensive preclinical evaluation of novel PET radiotracers. Successful preclinical data, demonstrating high and specific tumor uptake with favorable pharmacokinetics, can justify the translation of these promising agents into clinical trials.[12][21] Future work in this area may focus on optimizing ligand properties to enhance tumor penetration and retention, reduce off-target binding, and explore the utility of these tracers for monitoring therapeutic response to σ1R-targeted drugs.
References
Romeo, G., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
Soriani, O., & Rapetti-Mauss, R. (2017). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? Frontiers in Physiology, 8, 929. [Link]
Al-Nabhani, M., et al. (2005). Expression and activity of the sigma-1 receptor in human tumor cells. Proceedings of the American Association for Cancer Research, 46, 1189. [Link]
Hashim, M. I., et al. (2014). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 5(9), 833–842. [Link]
Oflaz, F. E., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Biomolecules, 12(10), 1483. [Link]
Papadopoulou, E., et al. (2022). An investigation of Sigma-1 receptor expression and ligand-induced endoplasmic reticulum stress in breast cancer. Cancer Gene Therapy. [Link]
Palkó, R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8716. [Link]
Aydar, E., et al. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience, 13, 113. [Link]
Abate, C., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 28(21), 7408. [Link]
Wang, T., & Jia, H. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 66(21), 14645–14673. [Link]
Al-Awar, R., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983–998. [Link]
Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5577–5589. [Link]
Ilien, B., et al. (2011). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 17(15), 1458–1476. [Link]
Li, S., et al. (2020). Positron Emission Tomography Imaging Evaluation of a Novel 18F-Labeled Sigma-1 Receptor Radioligand in Cynomolgus Monkeys. ACS Chemical Neuroscience, 11(11), 1673–1681. [Link]
Fischer, S., et al. (2019). Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma. Cancers, 11(10), 1599. [Link]
Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: The 8-Oxa-1-azaspiro[4.5]decane Scaffold in CNS Drug Discovery
Introduction: Embracing Three-Dimensionality in CNS Drug Design The quest for novel therapeutics targeting the Central Nervous System (CNS) is increasingly moving away from flat, aromatic molecules towards more complex,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Embracing Three-Dimensionality in CNS Drug Design
The quest for novel therapeutics targeting the Central Nervous System (CNS) is increasingly moving away from flat, aromatic molecules towards more complex, three-dimensional structures.[1][2] This "escape from flatland" is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles.[3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[4][5] Their rigid, well-defined three-dimensional geometry allows for precise orientation of substituents, enhancing interactions with biological targets.[3]
Among these, the 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in CNS drug discovery. Its unique topology has been successfully exploited to develop potent and selective modulators of key neuronal targets implicated in a range of neurological and psychiatric disorders. This guide provides an in-depth overview of the application of this versatile scaffold, focusing on its utility in the discovery of muscarinic M1 receptor agonists for Alzheimer's disease and sigma-1 receptor ligands for neuroimaging and potential therapeutic intervention.
Core Scaffold and Key Derivatives
The 8-Oxa-1-azaspiro[4.5]decane core consists of a piperidine ring and a tetrahydrofuran ring fused at a single carbon atom. This structure has proven to be a valuable starting point for the development of CNS-active compounds.
Caption: General structure of the 8-Oxa-1-azaspiro[4.5]decane scaffold.
Systematic modifications of this core have led to the discovery of potent drug candidates. For instance, the introduction of methyl and methylene groups, as seen in YM796, resulted in a potent M1 muscarinic agonist.[6]
Application I: Muscarinic M1 Receptor Agonists for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. M1 muscarinic receptors are highly expressed in the hippocampus and cortex, regions critical for memory and learning. Therefore, M1 agonists are a promising therapeutic strategy.
Derivatives of 8-Oxa-1-azaspiro[4.5]decane have been extensively investigated as M1 agonists.[6][7] Compounds such as YM796 and YM954 have shown promising results by demonstrating preferential affinity for M1 over M2 receptors, which is crucial for minimizing cholinergic side effects like tremor and hypothermia.[6][7]
Key Compounds and Structure-Activity Relationships (SAR)
Compound
Modifications to Core Scaffold
Key Findings
Reference
17
2,8-Dimethyl, 3-oxo
Potent muscarinic activity but no M1/M2 selectivity.
"synthesis of 8-Oxa-1-azaspiro[4.5]decane derivatives for antimicrobial activity"
Application Notes & Protocols Topic: Synthesis and Antimicrobial Evaluation of 8-Oxa-1-azaspiro[4.5]decane Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract The escalating crisis...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Topic: Synthesis and Antimicrobial Evaluation of 8-Oxa-1-azaspiro[4.5]decane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest due to their rigid, three-dimensional structures which can facilitate precise interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic strategy for accessing 8-Oxa-1-azaspiro[4.5]decane derivatives, a promising class of heterocyclic compounds. Furthermore, we detail standardized protocols for evaluating their antimicrobial efficacy against clinically relevant bacterial strains. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their quest for novel antimicrobial leads.
The 8-Oxa-1-azaspiro[4.5]decane Scaffold: A Privileged Structure
The 8-Oxa-1-azaspiro[4.5]decane core is a spirocyclic heterocycle characterized by a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom. This unique spiro-fusion locks the molecule into a defined three-dimensional conformation. Unlike flexible, linear molecules, this rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Spiroheterocycles have garnered significant attention in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of both oxygen and nitrogen heteroatoms in the 8-Oxa-1-azaspiro[4.5]decane scaffold offers multiple points for hydrogen bonding and other non-covalent interactions, making it an attractive framework for drug design.
Synthesis of 8-Oxa-1-azaspiro[4.5]decane Derivatives
The construction of the spirocyclic core is the principal challenge in synthesizing these derivatives. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as a highly efficient and convergent method for assembling complex heterocyclic systems.[4][5] This approach involves the reaction of an azomethine ylide with a dipolarophile, rapidly generating the core structure with good control over stereochemistry.
General Synthetic Pathway: A 1,3-Dipolar Cycloaddition Approach
Our featured protocol utilizes a multi-component reaction involving an isatin derivative, an amino acid (such as sarcosine or proline), and a suitable dipolarophile. Isatins are versatile precursors for generating azomethine ylides in situ. The reaction proceeds via the decarboxylative condensation of the isatin with the amino acid, which then undergoes a [3+2] cycloaddition with an activated alkene to furnish the spiro-pyrrolidine ring system. Subsequent functional group transformations can be employed to yield the target 8-Oxa-1-azaspiro[4.5]decane derivatives.
Caption: General reaction scheme for the synthesis of spiro-heterocycles.
Detailed Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a model spirooxindole-pyrrolidine intermediate, a common precursor to the target scaffold.
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and the dipolarophile (1.0 mmol).
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Rationale: Heating is necessary to promote the decarboxylative condensation of isatin and sarcosine to form the azomethine ylide intermediate.[6] Toluene is an effective solvent for this transformation.
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Filtration: Filter the mixture to remove any insoluble byproducts.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
Rationale: The aqueous washes remove unreacted amino acid and other water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spirooxindole derivative.
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic spiro-carbon signals in the ¹³C NMR spectrum is a key diagnostic feature.
Evaluation of Antimicrobial Activity
Once synthesized and purified, the novel derivatives must be assessed for their biological activity. Antimicrobial Susceptibility Testing (AST) is performed to determine the lowest concentration of a compound that can inhibit or kill a microorganism.[7] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[8]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Dimethyl sulfoxide (DMSO) for compound dissolution
0.5 McFarland turbidity standard
Procedure:
Compound Preparation: Prepare stock solutions of the test compounds and standard antibiotic in DMSO (e.g., at 10 mg/mL).
Inoculum Preparation: From a fresh culture plate (18-24 hours old), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Plate Setup:
Add 50 µL of CAMHB to all wells of a 96-well plate.
Add 50 µL of the stock compound solution to the first column of wells, resulting in a 1:2 dilution.
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
Self-Validation: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A solvent control (broth + inoculum + DMSO at the highest concentration used) is also critical to ensure the solvent has no antimicrobial activity.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
Incubate the MHA plate at 37°C for 24 hours.
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The ratio of MBC to MIC can provide insight into the compound's mode of action; a low ratio (e.g., ≤4) is generally indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.
Table 1: Example Antimicrobial Activity Data (MIC/MBC in µg/mL)
Compound
S. aureus (Gram-positive)
E. coli (Gram-negative)
MIC / MBC
MIC / MBC
Derivative 1
16 / 32
>128 / ND
Derivative 2
8 / 8
64 / >128
Derivative 3
64 / 128
>128 / ND
Ciprofloxacin
0.5 / 1
0.25 / 0.5
ND: Not Determined
Structure-Activity Relationship (SAR) Insights
The modular nature of the described synthesis allows for systematic structural modifications to probe for improved antimicrobial activity. Key areas for modification include:
Substituents on the Isatin Ring: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing cell wall penetration or target binding.[9]
The N-substituent: The group attached to the piperidine nitrogen can be varied to explore interactions with the bacterial target.
Stereochemistry: The 1,3-dipolar cycloaddition can generate multiple stereoisomers. Separating and testing individual isomers is crucial, as biological activity is often stereospecific.[10]
By correlating these structural changes with the resulting MIC/MBC values, a robust SAR can be developed, guiding the design of next-generation derivatives with enhanced potency and a broader spectrum of activity.
References
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available from: [Link]
Examples of biologically active spirooxindole derivatives. ResearchGate. Available from: [Link]
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PMC, NIH. Available from: [Link]
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. Available from: [Link]
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available from: [Link]
Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. MDPI. Available from: [Link]
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available from: [Link]
Representative biologically active compounds containing spirooxindole framework. ResearchGate. Available from: [Link]
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC, NIH. Available from: [Link]
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available from: [Link]
Synthesis and antimicrobial activity of spiroheterocycles. ResearchGate. Available from: [Link]
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. oie.int. Available from: [Link]
Examples of natural products and bioactive molecules containing a spirooxindole core. ResearchGate. Available from: [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
Antimicrobial Activity of the Spiro Compounds | Download Table. ResearchGate. Available from: [Link]
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available from: [Link]
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. ResearchGate. Available from: [Link]
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. Available from: [Link]
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available from: [Link]
Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. PubMed. Available from: [Link]
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available from: [Link]
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Available from: [Link]
Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine. Available from: [Link]
Application Notes & Protocols: The 8-Oxa-1-azaspiro[4.5]decane Scaffold in the Development of Multi-Targeted Ligands for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals. Introduction Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathology that includes the extracell...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathology that includes the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and significant cholinergic dysfunction.[1][2] For decades, therapeutic strategies have often focused on single targets, yielding drugs that provide symptomatic relief but fail to halt disease progression.[1] This has catalyzed a paradigm shift towards multi-target-directed ligands (MTDLs), which can simultaneously modulate several key pathways implicated in the disease.
The 8-oxa-1-azaspiro[4.5]decane core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements, enabling the design of potent and selective ligands. This application note details the scientific rationale and provides key experimental protocols for leveraging this spirocyclic system to develop novel therapeutics for Alzheimer's disease, with a focus on the synergistic modulation of the M1 muscarinic acetylcholine receptor (M1 mAChR) and the Sigma-1 receptor (σ1R).
Part I: Scientific Rationale - The Synergy of Targeting M1 and σ1 Receptors
The therapeutic hypothesis is that simultaneous activation of M1 mAChR and σ1R can address both the symptomatic cognitive decline and the underlying neuropathological cascades of Alzheimer's disease.
The M1 Muscarinic Acetylcholine Receptor (M1 mAChR)
The M1 mAChR is a G-protein coupled receptor highly expressed in the cortex and hippocampus, regions critical for memory and learning.[3] Its activation is a cornerstone of pro-cognitive signaling. In the context of AD, M1 receptor stimulation is particularly attractive because, unlike presynaptic cholinergic terminals which degenerate, these postsynaptic receptors remain relatively intact.[4] Furthermore, M1 activation can promote the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides. The primary challenge has been to develop M1 agonists that avoid the dose-limiting side effects associated with broad cholinergic activation.[4] Modern approaches, such as allosteric modulation, offer a promising solution by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, in a more physiologically controlled manner.[5]
The Sigma-1 Receptor (σ1R)
The σ1R is a unique intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling, calcium homeostasis, and lipid metabolism.[6][7] The σ1R is not a classic receptor but rather a ligand-operated molecular chaperone that translocates within the cell under stress to modulate various ion channels and signaling pathways.[7][8] Its activation provides potent neuroprotection by stabilizing calcium signaling, mitigating oxidative and endoplasmic reticulum (ER) stress, and promoting neuronal survival.[6][8] Studies have shown that σ1R levels are reduced in the brains of AD patients and that σ1R agonists can protect against Aβ-induced neurotoxicity.[8]
Convergent Pathways for Therapeutic Synergy
The dual activation of M1 and σ1 receptors creates an opportunity for synergistic effects that a single-target agent cannot achieve. As exemplified by compounds like AF710B (a structurally related diazaspirodecane), this dual agonism can lead to profound, disease-modifying outcomes in preclinical models, including the reduction of Aβ plaques, tau pathology, and neuroinflammation, alongside robust cognitive enhancement.[5][9][10] This synergy likely arises from the convergence of their respective signaling pathways on critical downstream effectors of synaptic plasticity and cell survival, such as ERK and CREB.[5][9]
Caption: Convergent signaling of dual M1/σ1 receptor agonists.
Part II: Experimental Protocols for Compound Evaluation
The following protocols provide a framework for the systematic evaluation of novel 8-oxa-1-azaspiro[4.5]decane derivatives, from initial screening to preclinical proof-of-concept.
Protocol 1: In Vitro Receptor Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of test compounds for human M1 muscarinic and sigma-1 receptors.
Causality & Rationale: This initial screen is critical to confirm that a synthesized compound physically interacts with the intended targets. A high affinity (low Kᵢ value) is often a prerequisite for potent biological activity. Competitive binding assays are the gold standard for quantifying this interaction.
Methodology:
Materials:
Cell membranes from HEK293 or CHO cells stably expressing either the human M1 mAChR or σ1R.
Radioligands: [³H]pirenzepine for M1 mAChR; --INVALID-LINK---pentazocine for σ1R.
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration near its Kₔ (e.g., ~1 nM), 50 µL of diluted test compound, and 50 µL of cell membrane preparation (e.g., 10-20 µg protein).
For total binding wells, add 50 µL of buffer instead of the test compound.
For non-specific binding (NSB) wells, add 50 µL of the high-concentration competitor (e.g., 10 µM Atropine or Haloperidol) instead of the test compound.
Incubate plates at room temperature for 60-90 minutes.
Harvest the membranes onto filter plates using a cell harvester, washing rapidly with ice-cold assay buffer to separate bound from free radioligand.
Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a scintillation counter (counts per minute, CPM).
Data Analysis:
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
Convert CPM for each test compound concentration to a percentage of specific binding.
Plot the percentage of specific binding against the log concentration of the test compound and fit a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Self-Validation System: The protocol is validated by the inclusion of total binding, NSB, and a known reference compound. The resulting Kᵢ for the reference compound should fall within its established literature range.
Protocol 2: In Vivo Cognitive Enhancement in a Scopolamine-Challenge Model
Objective: To assess the ability of a test compound to reverse cholinergic-deficit-induced amnesia in rats.
Causality & Rationale: Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive impairment, mimicking the cholinergic deficit seen in AD.[11] A compound's ability to overcome this challenge provides strong evidence of pro-cognitive activity, specifically through the cholinergic system. The passive avoidance task is a fear-motivated test that assesses learning and memory.
Methodology:
Animals: Male Wistar rats (250-300g).
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Experimental Workflow:
Habituation (Day 1): Allow each rat to explore the apparatus for 5 minutes with the door open.
Training (Day 2):
Administer the test compound (e.g., 1-30 µg/kg, p.o.) or vehicle 60 minutes before training.
Administer scopolamine (0.5 mg/kg, i.p.) or saline 30 minutes before training.
Place the rat in the light compartment. After 10 seconds, the door opens.
When the rat enters the dark compartment (all four paws), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
Measure the step-through latency (time to enter the dark). Remove the rat immediately after the shock.
Testing (Day 3, 24 hours post-training):
Place the rat in the light compartment. The door opens after 10 seconds.
Measure the step-through latency, with a cutoff time of 300 seconds. No shock is delivered.
Data Analysis:
Record the step-through latency for each animal during the testing phase.
Compare latencies between groups (Vehicle, Scopolamine+Vehicle, Scopolamine+Test Compound) using a non-parametric test (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) due to the non-normal distribution of latency data.
Self-Validation System: The model is validated if the Scopolamine+Vehicle group shows a significantly shorter latency compared to the Vehicle-only group, confirming amnesia induction. A successful test compound will significantly increase the latency in the scopolamine-treated group, ideally restoring it to the level of the vehicle-only group.
Caption: Timeline for the passive avoidance scopolamine-challenge experiment.
Protocol 3: Evaluation of Disease-Modifying Effects in 3xTg-AD Mice
Objective: To determine if chronic treatment with a lead compound can mitigate cognitive deficits and reduce AD-related neuropathology in a relevant transgenic animal model.
Causality & Rationale: While acute models test symptomatic relief, a chronic study in a model like the 3xTg-AD mouse, which develops both amyloid and tau pathology, is essential to demonstrate true disease-modifying potential.[5][10] The Morris Water Maze (MWM) is a robust test of hippocampus-dependent spatial learning and memory, functions severely affected in AD. Subsequent biochemical analysis of brain tissue directly links behavioral outcomes to changes in underlying pathology.
Methodology:
Animals and Treatment:
Use female 3xTg-AD mice and non-transgenic (wild-type, WT) controls.
Begin treatment at an age when pathology is developing but not yet severe (e.g., 6 months of age).
Administer the lead compound (e.g., 10 µg/kg, i.p. or p.o.) or vehicle daily for 2-3 months. Groups: WT+Vehicle, 3xTg+Vehicle, 3xTg+Compound.
Behavioral Testing (Morris Water Maze):
Acquisition Phase (5 days): Four trials per day. Place the mouse in a large pool of opaque water and allow it to find a hidden escape platform. Record the escape latency and path length. Guide the mouse to the platform if not found within 60 seconds.
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Biochemical Analysis (Post-mortem):
Following behavioral testing, euthanize animals and harvest brain tissue.
Homogenize one hemisphere for biochemical assays.
ELISA: Use commercial kits to quantify levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.
Western Blot: Probe for key pathological markers such as BACE1, total Tau, and hyperphosphorylated Tau (e.g., AT8 antibody), and markers of synaptic integrity (e.g., PSD-95). Use GAPDH or β-actin as a loading control.
Data Analysis:
MWM: Analyze escape latencies using a two-way repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA.
Biochemistry: Compare protein levels between groups using one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's).
Self-Validation System: The 3xTg+Vehicle group must show significant cognitive impairment in the MWM and elevated pathological markers compared to the WT+Vehicle group. A successful compound will significantly improve MWM performance and reduce Aβ, p-tau, or other pathological markers in the 3xTg+Compound group compared to the 3xTg+Vehicle group.
Part III: Data Interpretation & Case Study
To illustrate the application of these protocols, consider the hypothetical data for a novel compound, Spiro-451 , summarized below.
Significant reduction in tau hyperphosphorylation.
Case Study Analysis: The data profile for Spiro-451 is highly encouraging. It demonstrates high-affinity binding and functional agonism at both M1 and σ1 receptors, consistent with its design as a dual-target ligand. Crucially, this in vitro activity translates to potent in vivo efficacy. Spiro-451 not only reverses acute, symptom-related cognitive deficits in the scopolamine model but also demonstrates disease-modifying potential in a chronic transgenic AD model. The significant improvements in spatial memory, coupled with reductions in both core amyloid and tau pathologies, strongly support its advancement as a clinical candidate for Alzheimer's disease.
Conclusion
The 8-oxa-1-azaspiro[4.5]decane scaffold is a versatile and powerful platform for the development of innovative, multi-targeted therapeutics for Alzheimer's disease. By focusing on the synergistic combination of M1 muscarinic and sigma-1 receptor agonism, it is possible to design molecules that address both cognitive symptoms and the underlying progression of neuropathology. The systematic application of the in vitro and in vivo protocols outlined in this guide provides a robust framework for identifying and validating promising clinical candidates, moving the field closer to a truly effective treatment for this devastating disease.
"challenges in the multi-step synthesis of 8-Oxa-1-azaspiro[4.5]decane"
Welcome to the technical support center for the multi-step synthesis of 8-Oxa-1-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the multi-step synthesis of 8-Oxa-1-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of spiroaminals like 8-Oxa-1-azaspiro[4.5]decane can be a nuanced process. Below is a table outlining potential problems, their probable causes, and recommended solutions based on established chemical principles and field experience.
- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. - Consider a different catalyst or a more reactive precursor if steric hindrance is a major factor. - Screen different solvents and temperatures to find the optimal conditions for the specific substrate.
Formation of multiple diastereomers
- Lack of stereocontrol during the formation of the spirocenter. - Epimerization of stereocenters under the reaction conditions.
- Employ a stereoselective catalyst or a chiral auxiliary to control the stereochemistry of the cyclization. - Use milder reaction conditions (e.g., lower temperature, non-polar solvent) to minimize epimerization. - If inseparable, consider derivatization to facilitate separation or a different synthetic route that offers better stereocontrol.
Difficulty in purification of the final product
- The product may be highly polar and retain on silica gel. - The product may be volatile. - The product may co-elute with byproducts.
- Use a different stationary phase for chromatography, such as alumina or a reverse-phase column. - If the product is a free amine, consider converting it to a salt (e.g., hydrochloride) to reduce volatility and improve handling. - Employ alternative purification techniques like crystallization or distillation under reduced pressure.
Incomplete reduction of a precursor (e.g., a nitro group or a ketone)
- Inactivated catalyst. - Insufficient reducing agent. - Steric hindrance around the functional group.
- Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). - Increase the amount of reducing agent and/or the reaction time. - Consider a more powerful reducing agent (e.g., LiAlH₄ instead of NaBH₄ for esters or amides). For nitro groups, a combination of a metal and acid (e.g., Sn/HCl) can be effective.
Unstable intermediates
- Some intermediates in spiroketal or spiroaminal synthesis can be sensitive to acidic or basic conditions.
- Handle sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents to minimize impurities that could catalyze decomposition. - Proceed to the next step as quickly as possible without extensive purification if the intermediate is known to be unstable.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the multi-step synthesis of 8-Oxa-1-azaspiro[4.5]decane?
A1: The most critical step is typically the spirocyclization reaction that forms the characteristic spiroaminal linkage. The efficiency and stereoselectivity of this step are paramount to the overall success of the synthesis. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial. Another key aspect is the synthesis of the acyclic precursor, ensuring it has the correct functionalities and stereochemistry to facilitate the desired cyclization.
Q2: How can I improve the stereoselectivity of the spirocyclization?
A2: Achieving high stereoselectivity can be challenging. One effective strategy is to use a substrate-controlled approach, where existing stereocenters in the acyclic precursor direct the stereochemical outcome of the cyclization. Alternatively, reagent-controlled methods involving chiral catalysts, such as those based on iridium or gold, can provide high enantioselectivity. The choice between these approaches will depend on the specific synthetic route and the desired stereoisomer.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A common side reaction during the formation of the acyclic precursor is the Michael addition if α,β-unsaturated carbonyl compounds are used. During the cyclization step, intermolecular condensation can compete with the desired intramolecular reaction, leading to oligomeric byproducts. Dehydration of alcohol functionalities or elimination reactions can also occur under harsh acidic or basic conditions.
Q4: Are there any specific analytical techniques that are particularly useful for characterizing the intermediates and the final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC are particularly useful for confirming the connectivity of the spirocyclic system. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For stereochemical assignments, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Q5: What are the safety considerations when working with reagents commonly used in this synthesis?
A5: Many reagents used in multi-step organic synthesis are hazardous. For instance, reducing agents like lithium aluminum hydride are highly reactive with water. Organometallic catalysts can be pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Form the Spiroaminal Core
This protocol outlines a general method for the cyclization of a keto-amine precursor to form the 8-Oxa-1-azaspiro[4.5]decane core.
Preparation of the Reaction Mixture: Dissolve the keto-amine precursor (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina to afford the desired 8-Oxa-1-azaspiro[4.5]decane derivative.
Visualizations
Synthetic Workflow Overview
Caption: A generalized workflow for the multi-step synthesis of 8-Oxa-1-azaspiro[4.5]decane.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the spirocyclization step.
References
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
Synthesis and Reactions of Benzannulated Spiroaminals: Tetrahydrospirobiquinolines. (2017). ACS Omega. Retrieved from [Link]
Ogurtsov, V. A., & Rakitin, O. A. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]
Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1
Optimization
"byproducts and impurities in 8-Oxa-1-azaspiro[4.5]decane synthesis"
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxa-1-azaspiro[4.5]decane. As a key building block in medicinal chemistry, understanding the nuances of...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Oxa-1-azaspiro[4.5]decane. As a key building block in medicinal chemistry, understanding the nuances of its synthesis, including the formation of byproducts and impurities, is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Introduction to Synthetic Strategies
The synthesis of 8-Oxa-1-azaspiro[4.5]decane can be approached through several routes, each with its own set of potential challenges. The most common strategies involve the formation of the piperidine ring through intramolecular cyclization. Below, we outline a plausible and common synthetic approach and then delve into the specific byproducts and impurities that may arise.
A prevalent strategy involves a two-step process starting from 4-aminotetrahydropyran:
N-Alkylation: The primary amine of 4-aminotetrahydropyran is alkylated with a two-carbon electrophile containing a leaving group (e.g., 2-bromoethanol or ethylene oxide).
Intramolecular Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization, typically under acidic conditions or via activation of the hydroxyl group, to form the desired spirocyclic amine.
An alternative, though less direct route, could involve a reductive amination of a suitable keto-amine precursor. However, this guide will focus on the more convergent N-alkylation/cyclization strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 8-Oxa-1-azaspiro[4.5]decane, presented in a question-and-answer format.
Low Yield of the Desired Product
Question: My overall yield for the synthesis of 8-Oxa-1-azaspiro[4.5]decane is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions in either the N-alkylation or the cyclization step, or from the formation of stable byproducts.
Inefficient N-Alkylation: The initial N-alkylation of 4-aminotetrahydropyran can be sluggish. Ensure you are using an appropriate base to deprotonate the amine, making it more nucleophilic. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice. Also, consider the reactivity of your electrophile; 2-bromoethanol may require heating, while ethylene oxide is more reactive but requires careful handling. Over-alkylation to form a tertiary amine is a potential side reaction that can be minimized by using a slight excess of the starting amine.
Poor Cyclization: The intramolecular cyclization is often the critical step. If you are using acidic conditions (e.g., H₂SO₄, HCl) to promote cyclization of the intermediate amino alcohol, ensure the conditions are optimized. Too mild of an acid may not be effective, while overly harsh conditions can lead to degradation. An alternative is to convert the hydroxyl group into a better leaving group, for instance, by converting it to a tosylate or mesylate, followed by intramolecular nucleophilic substitution. This often proceeds under milder conditions and can lead to higher yields.
Side Reactions: The formation of byproducts, such as the dimer discussed in the next section, can significantly reduce the yield of the desired product. Optimizing reaction conditions to favor the intramolecular cyclization over intermolecular reactions is key. This is often achieved by using high dilution conditions for the cyclization step.
Presence of Significant Impurities in the Final Product
Question: After purification by column chromatography, my final product still shows significant impurities by ¹H NMR and LC-MS. What are these impurities likely to be?
Answer: The impurities in your final product are likely a combination of unreacted starting materials, byproducts from side reactions, and potentially degradation products. Here are some of the most common culprits:
Unreacted 4-(2-hydroxyethylamino)tetrahydropyran: The intermediate amino alcohol may not have fully cyclized. This can be identified in the ¹H NMR spectrum by the presence of a broad OH signal and a different integration pattern for the methylene protons adjacent to the nitrogen and oxygen atoms compared to the spirocyclic product.
Dimerization Byproduct (1,4-bis(tetrahydropyran-4-yl)piperazine): Intermolecular reaction between two molecules of the amino alcohol intermediate can lead to the formation of a piperazine dimer. This is a common side reaction in intramolecular cyclizations that form five- or six-membered rings. High-resolution mass spectrometry can help identify this higher molecular weight byproduct. To minimize its formation, the cyclization step should be carried out under high dilution conditions to favor the intramolecular reaction.
N-Oxide Formation: The tertiary amine of the final product can be susceptible to oxidation, especially if exposed to air over long periods or if oxidizing agents are present during workup. This can lead to the formation of the corresponding N-oxide. This impurity will have a distinct mass spectrum and may show downfield shifts for the protons adjacent to the nitrogen in the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain high-purity 8-Oxa-1-azaspiro[4.5]decane?
A1: A robust and scalable route involves the N-alkylation of 4-aminotetrahydropyran with a suitable two-carbon electrophile, followed by an intramolecular cyclization. For the cyclization step, converting the intermediate alcohol to a tosylate or mesylate and then performing the intramolecular substitution often gives cleaner product and higher yields compared to direct acid-catalyzed cyclization.
Q2: How can I effectively purify the final product?
A2: Given that 8-Oxa-1-azaspiro[4.5]decane is a basic amine, purification can be challenging on silica gel due to tailing. It is advisable to use a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve peak shape. Alternatively, purification via an acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the pure amine is extracted back into an organic solvent.
Q3: What are the characteristic signals I should look for in the ¹H and ¹³C NMR spectra to confirm the structure of 8-Oxa-1-azaspiro[4.5]decane?
A3: In the ¹H NMR spectrum, you should expect to see multiplets for the methylene protons of the tetrahydropyran and piperidine rings. The protons on the carbons adjacent to the oxygen and nitrogen atoms will have characteristic chemical shifts. In the ¹³C NMR spectrum, a key signal to look for is the spiro carbon, which will be a quaternary carbon signal. The chemical shifts of the carbons bonded to the oxygen and nitrogen will also be diagnostic.
Q4: My product seems to be degrading upon storage. What are the likely degradation pathways and how can I prevent them?
A4: Spirocyclic amines can be susceptible to degradation, particularly through oxidation. The tertiary amine can be oxidized by atmospheric oxygen to form the corresponding N-oxide. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. If the compound is in solution, deoxygenated solvents should be used.
Q5: Can I use a one-pot procedure for the N-alkylation and cyclization steps?
A5: While a one-pot procedure might seem more efficient, it can often lead to a higher impurity profile. The conditions required for efficient N-alkylation may not be optimal for the subsequent cyclization. A stepwise approach with isolation and purification of the intermediate amino alcohol generally provides better control over the reaction and results in a purer final product.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the synthetic process and the formation of byproducts, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway for 8-Oxa-1-azaspiro[4.5]decane and common byproducts.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting the synthesis of 8-Oxa-1-azaspiro[4.5]decane.
Quantitative Data Summary
While specific yields and impurity levels will vary depending on the exact conditions used, the following table provides a general overview of what might be expected and the analytical techniques to monitor them.
- ¹H and ¹³C NMR- LC-MS for reaction monitoring- High-Resolution MS for byproduct identification- HPLC for purity analysis
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments discussed. Safety Precaution: Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.
Protocol 1: N-Alkylation of 4-Aminotetrahydropyran
To a solution of 4-aminotetrahydropyran (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as triethylamine (1.5 eq).
2-Bromoethanol (1.1 eq) is added dropwise to the mixture at room temperature.
The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until the starting amine is consumed.
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove salts.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amino alcohol, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Intramolecular Cyclization via Tosylation
The crude amino alcohol from the previous step (1.0 eq) is dissolved in dichloromethane.
Triethylamine (2.0 eq) is added, and the solution is cooled to 0 °C.
Tosyl chloride (1.2 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred overnight.
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
Upon completion, the reaction is quenched with water, and the organic layer is separated.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude tosylate is then dissolved in a suitable solvent (e.g., THF or toluene), and a base such as potassium tert-butoxide (1.5 eq) is added.
The mixture is heated to reflux to effect the intramolecular cyclization.
After completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent.
The final product is purified as described in the FAQ section.
Troubleshooting
Technical Support Center: Optimization of N-Alkylation of 8-Oxa-1-azaspiro[4.5]decane
Welcome to the technical support center for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The unique spirocyclic structure of 8-Oxa-1-azaspiro[4.5]decane presents specific challenges and opportunities in its functionalization, which this guide will address in a practical, question-and-answer format.
Introduction to the N-Alkylation of 8-Oxa-1-azaspiro[4.5]decane
The 8-Oxa-1-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure which can effectively probe biological space. N-alkylation of the secondary amine is a key step in the diversification of this scaffold, allowing for the introduction of a wide range of functional groups to modulate pharmacological properties. This guide will delve into the common methods for N-alkylation, potential pitfalls, and strategies for optimizing your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane?
A1: The two primary methods for N-alkylation of this spirocyclic amine are:
Direct Alkylation with Alkyl Halides: This is a classical and widely used SN2 reaction where the amine displaces a halide from an alkyl halide. The choice of base and solvent is critical for success.
Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This is particularly useful for introducing more complex or sterically hindered alkyl groups.
Q2: I am observing a significant amount of starting material remaining after my N-alkylation reaction. What are the likely causes?
A2: Low conversion in the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane can be attributed to several factors:
Insufficient reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.
Steric hindrance: The spirocyclic nature of the amine can present steric challenges, especially with bulky alkylating agents.
Inappropriate base or solvent: The choice of base and solvent significantly impacts the reaction rate and equilibrium.
Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
Q3: My reaction is producing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
A3: This is likely due to over-alkylation, where the desired N-alkylated product, a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[1] The product amine can sometimes be more nucleophilic than the starting secondary amine, leading to this undesired side reaction.[2]
To prevent this:
Control stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent.
Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Monitor the reaction closely: Track the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Low Yield and Incomplete Conversion
Potential Cause
Troubleshooting Strategy
Scientific Rationale
Poor Leaving Group on Alkylating Agent
Switch from alkyl chloride to bromide or iodide. Consider using a tosylate or mesylate for even higher reactivity.
The rate of SN2 reactions is highly dependent on the ability of the leaving group to depart. Iodide is an excellent leaving group, leading to faster reaction rates.[1]
Steric Hindrance
Increase reaction temperature. Switch to a less sterically hindered alkylating agent if possible. Consider reductive amination as an alternative.
Higher temperatures provide the necessary activation energy to overcome steric barriers. Reductive amination proceeds through a planar iminium ion, which can be less sensitive to steric hindrance.
Inadequate Base
Use a stronger or more soluble base. Consider using cesium carbonate (Cs₂CO₃) or an organic base like diisopropylethylamine (DIPEA).
The base is crucial for deprotonating the secondary amine, increasing its nucleophilicity. Incomplete deprotonation will lead to low reactivity. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[3]
Poor Solvent Choice
Use a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
These solvents are effective at solvating the cation of the base and the transition state of the SN2 reaction, thereby accelerating the reaction rate.[4]
Formation of Side Products
Side Product
Troubleshooting Strategy
Scientific Rationale
Quaternary Ammonium Salt (Over-alkylation)
Carefully control the stoichiometry of the alkylating agent (1.1-1.2 eq.). Add the alkylating agent dropwise. Monitor the reaction closely and stop it upon consumption of the starting material.
The N-alkylated tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[2] Controlling the concentration of the alkylating agent minimizes this competitive reaction.
Elimination Products (from alkyl halide)
Use a less hindered, non-nucleophilic base like DIPEA. Lower the reaction temperature.
Strong, hindered bases can promote E2 elimination of the alkyl halide, especially with secondary and tertiary halides.
Products from Reaction with Solvent
Ensure the use of a non-reactive solvent under the reaction conditions. For example, avoid alcoholic solvents when using strong bases.
Solvents can sometimes participate in side reactions, especially at elevated temperatures.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane using an alkyl bromide.
Materials:
8-Oxa-1-azaspiro[4.5]decane
Alkyl bromide (e.g., benzyl bromide)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a solution of 8-Oxa-1-azaspiro[4.5]decane (1.0 eq) in anhydrous ACN or DMF, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl bromide.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes a general procedure for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane using an aldehyde and sodium triacetoxyborohydride.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a solution of 8-Oxa-1-azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid (optional).
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash chromatography to yield the N-alkylated product.[5]
Visualizing the Workflow
General Workflow for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for N-alkylation reactions.
Decision Tree for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Asian Journal of Organic Chemistry, 11(3), e202100795.
Kikuchi, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
Li, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019.
Kumar, A., & Akamanchi, K. G. (2013).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
Technical Support Center: Chiral Separation of 8-Oxa-1-azaspiro[4.5]decane Isomers
Welcome to the dedicated technical support guide for the enantioselective separation of 8-Oxa-1-azaspiro[4.5]decane isomers. This spirocyclic scaffold is a key structural motif in modern medicinal chemistry, notably in t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for the enantioselective separation of 8-Oxa-1-azaspiro[4.5]decane isomers. This spirocyclic scaffold is a key structural motif in modern medicinal chemistry, notably in the development of M1 muscarinic agonists for conditions like Alzheimer's disease[1]. The precise stereochemistry of these compounds is critical, as biological activity often resides in a single enantiomer[1].
Achieving robust, baseline separation of these isomers can be a significant challenge. This guide is structured to provide you with both foundational knowledge and practical, field-proven solutions to common issues encountered during method development and routine analysis. We will move from high-level frequently asked questions to detailed troubleshooting, mirroring the typical workflow in a research and development setting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning a new chiral separation project for this class of compounds.
Q1: Which chromatographic mode is most suitable for separating 8-Oxa-1-azaspiro[4.5]decane isomers: Normal-Phase (NP), Reversed-Phase (RP), Polar Organic (PO), or Supercritical Fluid Chromatography (SFC)?
A1: While multiple modes can potentially yield a separation, Normal-Phase (NP) and Supercritical Fluid Chromatography (SFC) are the most promising starting points for this specific scaffold.
Normal-Phase HPLC (NP-HPLC): This is a traditional and highly effective mode for chiral separations, especially on polysaccharide-based columns[2]. The spirocyclic amine structure of 8-Oxa-1-azaspiro[4.5]decane lends itself well to the hydrogen bonding and dipole-dipole interactions that dominate in NP.
Supercritical Fluid Chromatography (SFC): SFC is increasingly the preferred technique for chiral separations in the pharmaceutical industry[3][4]. It offers significant advantages, including faster analysis times, reduced consumption of toxic organic solvents, and often provides unique or improved selectivity compared to HPLC[5]. Given that the analyte is a chiral amine, SFC is particularly well-suited, as it has shown excellent performance for this compound class[3][6].
Polar Organic (PO) Mode: This mode, using solvents like acetonitrile and methanol, can also be effective and is a valuable screening option, especially with modern immobilized polysaccharide columns[7].
Reversed-Phase (RP) HPLC: While RP options exist for chiral columns, they are generally less successful for underivatized amines unless specific stationary phases, like crown ethers, are used under acidic conditions, which can be problematic for preparative scale-up[6].
Q2: What type of Chiral Stationary Phase (CSP) should I start with for screening?
A2: The empirical nature of chiral separations means screening is essential[8]. However, based on the structure (a secondary amine within a spirocyclic system), the highest probability of success lies with two main classes of CSPs:
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, accounting for a majority of successful chiral separations[9][10]. Columns based on derivatized amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) are excellent starting points[11][12]. They offer a wide range of interactions (π-π, hydrogen bonding, steric inclusion) necessary for resolving complex structures[10].
Cyclofructan-based CSPs: These have demonstrated a very high success rate for separating primary and secondary amines, often showing complementary selectivity to polysaccharide phases[6][7].
Crown ether-based CSPs are also highly specific for primary amines but require acidic mobile phases that may not be ideal for all applications or for molecules with acid-labile groups[3][6][13].
Q3: Why is a mobile phase additive necessary for separating this amine compound?
A3: This is a critical point. The basic nitrogen in the 8-Oxa-1-azaspiro[4.5]decane structure will interact strongly with residual acidic silanols on the silica surface of the CSP. This secondary interaction leads to severe peak tailing, poor efficiency, and can even completely obscure the chiral separation.
To mitigate this, a small amount of a competing base is added to the mobile phase. This additive effectively "masks" the active silanol sites, ensuring that the primary interactions governing the separation occur with the chiral selector itself[14].
For NP-HPLC and PO modes , a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is typically used at low concentrations (e.g., 0.1-0.5%)[14][15].
For SFC , a similar basic additive is used in the co-solvent (modifier)[16].
Method Development & Experimental Protocols
A systematic screening approach is the most efficient path to a successful separation. Below is a recommended workflow and starting protocols for both SFC and HPLC.
Method Development Workflow
The following diagram outlines a logical workflow for developing a chiral separation method for 8-Oxa-1-azaspiro[4.5]decane isomers.
Caption: Workflow for Chiral Method Development.
Protocol 1: Initial SFC Screening
Supercritical Fluid Chromatography is recommended as the primary screening tool due to its speed and efficiency[4][5].
Step-by-Step Methodology:
Column Selection: Choose a set of 3-5 µm columns (e.g., 100 x 3.0 mm or 150 x 4.6 mm). A good starting set includes:
Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Lux Cellulose-1, Chiralcel OD
Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Lux Cellulose-2, Chiralcel OZ
Cyclofructan-based - e.g., Larihc CF6-P
Sample Preparation: Dissolve the racemic standard in the mobile phase co-solvent (e.g., Methanol) to a concentration of ~0.5-1.0 mg/mL.
Instrument Setup & Conditions:
Mobile Phase A: CO₂
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)
Gradient: 5% to 40% B over 5-7 minutes.
Flow Rate: 3 mL/min
Back Pressure: 150 bar
Column Temperature: 40 °C
Detection: UV at an appropriate wavelength (e.g., 220 nm) or MS.
Execution: Inject a small volume (1-5 µL) and run the screen on each selected column.
Analysis: Evaluate the chromatograms for any signs of enantiomeric separation. A "hit" is any separation showing two peaks or a distorted peak shape indicating partial resolution.
Protocol 2: Initial NP-HPLC Screening
If SFC is unavailable, NP-HPLC is a robust alternative.
Step-by-Step Methodology:
Column Selection: Use the same set of CSPs as recommended for SFC.
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
Instrument Setup & Conditions:
Mobile Phase: A primary solvent (n-Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol).
Execution & Analysis: Equilibrate each column with the mobile phase for at least 20-30 column volumes before the first injection[2]. Inject the sample and analyze the results. Chiral separations in NP can be very sensitive to small changes in mobile phase composition[17].
Troubleshooting Guide
This section is designed to solve specific problems you may encounter.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor peak resolution.
Problem 1: No separation on any column (single sharp peak).
Potential Cause: The selected CSPs and mobile phases do not provide any chiral recognition for your specific isomer. The three-point interaction model required for separation is not being satisfied[18].
Solution:
Change the Modifier: The choice of alcohol in NP or SFC can dramatically alter selectivity[9]. If you screened with Isopropanol (IPA), try Ethanol (EtOH), or vice-versa.
Change the CSP Class: If you only screened polysaccharide columns, introduce a completely different type of selector, such as a cyclofructan-based CSP[7].
Change the Chromatographic Mode: Switch from NP to Polar Organic mode (e.g., Acetonitrile/Methanol) or from HPLC to SFC. The solvation of the CSP and analyte changes significantly between modes, often unlocking new selectivity[5][9].
Problem 2: Severe peak tailing or broad peaks for both enantiomers.
Potential Cause 1: Insufficient basic additive. The amine is interacting with acidic silanols on the stationary phase support.
Solution: Ensure the basic additive (e.g., DEA) is present and at an appropriate concentration (0.1-0.5%). Prepare fresh mobile phase, as additives can degrade or adsorb to solvent reservoirs over time. In our experience, ethylenediamine (EDA) can sometimes provide superior peak shape for challenging bases compared to DEA[15].
Potential Cause 2: Analyte Overload. Injecting too much mass onto the column can saturate the stationary phase.
Solution: Reduce the injection volume or sample concentration by a factor of 5-10 and re-inject.
Potential Cause 3 (SFC): Sub-optimal back pressure or temperature. These parameters affect the density and solvating power of the supercritical fluid.
Solution: Methodically adjust the back pressure (try a range from 120 to 200 bar) and temperature (try 25°C, 35°C, 40°C) to find the optimal conditions for peak shape and efficiency.
Problem 3: Partial separation (shoulders or two overlapping peaks).
Potential Cause: You have achieved selectivity (α > 1), but the column efficiency (N) or retention factor (k) is too low to achieve baseline resolution (Rs).
Solution: This is an optimization problem.
Reduce Temperature: Lowering the column temperature often enhances the strength of the transient diastereomeric interactions, increasing selectivity and resolution[2]. Try reducing the temperature in 5-10°C increments.
Optimize Modifier Percentage: In both NP-HPLC and SFC, decreasing the percentage of the polar modifier (the alcohol) will increase retention time. This gives the enantiomers more time to interact with the CSP, which usually improves resolution. Make small, incremental changes (e.g., from 15% modifier to 12%).
Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, albeit at the cost of longer analysis time[2].
Problem 4: Irreproducible retention times or resolution.
Potential Cause 1: Inadequate column equilibration. Chiral stationary phases, particularly in NP, can take a long time to fully equilibrate with the mobile phase[2].
Solution: Always flush the column with at least 20-30 column volumes of the new mobile phase before analysis. When using additives, this equilibration is even more critical.
Potential Cause 2: Mobile phase composition change. In NP, the more volatile component (e.g., hexane) can evaporate, changing the solvent ratio and affecting retention.
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs loosely capped[2].
Potential Cause 3: "Memory Effects". This is a common issue in chiral chromatography, especially when switching between methods that use different additives (e.g., acidic vs. basic)[17]. The additive can strongly adsorb to the stationary phase and alter its properties for many subsequent injections.
Solution: Dedicate specific columns to specific additive types (e.g., one column for basic methods, another for acidic). If you must switch, an extensive flushing protocol with a solvent like IPA is required to strip the previous additive from the column.
Data Summary Tables
For quick reference, the following tables summarize recommended starting conditions.
Table 1: Recommended Starting CSPs & Modes
Chiral Stationary Phase (CSP) Type
Primary Interaction Principle
Recommended Modes
Key Strengths for this Analyte
Derivatized Polysaccharide
Steric inclusion, H-bonding, π-π
NP, PO, SFC
Broad applicability, high success rate for diverse structures[11][12].
Derivatized Cyclofructan
H-bonding, inclusion complexation
NP, PO, SFC
Excellent performance for primary and secondary amines[6][7].
Crown Ether
Host-guest complexation
RP, SFC
Highly specific for primary/secondary amines, but requires acidic additive[3][13].
Table 2: Initial Screening Conditions
Parameter
SFC
NP-HPLC
Primary Solvent
Supercritical CO₂
n-Hexane or Heptane
Modifier/Co-Solvent
Methanol or Ethanol
Isopropanol or Ethanol
Typical Range
5-40% (Gradient)
5-30% (Isocratic)
Additive
0.1-0.5% DEA or EDA in modifier
0.1-0.2% DEA or EDA in total mobile phase
Temperature
40°C
25°C
Flow Rate
2-4 mL/min
0.5-1.5 mL/min
Back Pressure
150 bar
N/A
References
Phenomenex Inc. (n.d.). Chiral HPLC Column.
Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 24(11), 935-940. Retrieved from [Link]
Separations NOW. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Retrieved from [Link]
Al-Sayah, M. A., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Hinokiresinol Stereoisomers.
Shabir, G. A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
Zhang, T. (n.d.). Method development with CHIRALPAK® IB. Chiral Technologies Europe.
ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
American Chemical Society. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Retrieved from [Link]
Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook.
Phenomenex Inc. (n.d.). Chiral Supercritical Fluid Chromatography (CSFC). Retrieved from [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
CHROMacademy. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3901-3909. Retrieved from [Link]
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decane. Retrieved from [Link]
PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decan-3-ol. Retrieved from [Link]
Zhang, Z., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]
Al-Awadhi, F., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(11), 3456. Retrieved from [Link]
MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]
ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Retrieved from [Link]
"troubleshooting low yields in 8-Oxa-1-azaspiro[4.5]decane cyclization reactions"
Welcome to the technical support center for the synthesis of 8-Oxa-1-azaspiro[4.5]decane and its derivatives. This scaffold is a privileged structure in modern drug discovery, forming the core of various biologically act...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 8-Oxa-1-azaspiro[4.5]decane and its derivatives. This scaffold is a privileged structure in modern drug discovery, forming the core of various biologically active agents, including M1 muscarinic agonists and sigma-1 (σ1) receptor ligands.[1][2] However, the construction of this spirocyclic system via intramolecular cyclization can be challenging, often plagued by low yields.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these critical cyclization reactions. We will move beyond simple procedural lists to explore the causality behind reaction outcomes, empowering you to make informed, data-driven decisions in your experimental design.
Section 1: Overview of Key Cyclization Strategies
The formation of the 8-Oxa-1-azaspiro[4.5]decane core typically relies on one of several key intramolecular bond-forming strategies. Understanding the mechanism of your chosen route is the first step in effective troubleshooting.
Intramolecular Reductive Amination: A robust and widely used method where a linear precursor containing a ketone (or aldehyde) and a primary amine is cyclized. The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the final spirocyclic amine.[3][4]
Intramolecular Oxa-Michael Addition: This strategy involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl or nitrile moiety. It is a powerful method for forming the tetrahydropyran ring of the spirocycle.[5][6][7]
Oxa-Pictet-Spengler Reaction: A variation of the classic Pictet-Spengler reaction, this pathway involves the cyclization of a β-arylethanol onto an iminium ion, typically generated from a protected piperidone derivative.[8][9]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation for the issue and actionable steps for resolution.
General Troubleshooting
Q1: My reaction shows no conversion, and I only recover my starting material. Where should I begin my investigation?
A1: Zero conversion typically points to a fundamental issue with reaction setup, reagent viability, or activation energy.
Causality: For a reaction to proceed, the activation energy barrier must be overcome. This can be hindered by inactive catalysts, insufficient temperature, or incorrect stoichiometry. Reagents, especially hydrides and organometallics, can degrade if handled or stored improperly.[10][11]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for non-starting reactions.
Actionable Steps:
Reagent & Catalyst Integrity:
Use a fresh bottle of catalyst or reducing agent.
If using a hydride reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), ensure it has been stored under inert gas and is a free-flowing powder. Clumped hydrides indicate moisture contamination.
Titrate organometallic reagents if applicable.
Thermal Conditions: Incrementally increase the reaction temperature by 10-20 °C. Some cyclizations have a higher-than-expected activation barrier.
Concentration: If the reaction is intramolecular, ensure it is run at high dilution (e.g., 0.01-0.05 M) to favor the desired cyclization over intermolecular side reactions. However, if no reaction is occurring at all, a modest increase in concentration might be necessary to overcome activation barriers, before re-optimizing for dilution.[11]
Q2: My reductive amination stalls at the imine/enamine intermediate. How can I drive the reaction to completion and improve my yield of the spirocycle?
A2: The accumulation of the imine intermediate is a classic problem in reductive amination and typically points to issues with pH control or the potency of your reducing agent.
Causality: Reductive amination is a two-step process: (1) formation of an iminium ion, which is acid-catalyzed, and (2) reduction of the iminium ion by a hydride. The optimal pH is a delicate balance (typically 4-6). If the solution is too acidic, the starting amine is fully protonated and non-nucleophilic. If it's too basic, the iminium ion cannot form efficiently. Furthermore, some reducing agents are more effective at reducing iminiums than others.[3][12]
Caption: Key stages of the intramolecular reductive amination pathway.
Actionable Steps:
pH Adjustment: Add a weak acid, such as acetic acid (AcOH), to the reaction mixture. Monitor the pH to ensure it remains in the optimal 4-6 range.
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often ideal because it is more selective for reducing the protonated iminium ion than the starting ketone.[4] If this is failing, sodium triacetoxyborohydride (NaBH(OAc)₃) is a slightly more potent and less toxic alternative that can be effective.[3]
Water Removal: The formation of the imine intermediate releases water. This is an equilibrium process. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, making it more available for reduction.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing Agent
Typical Conditions
Pros
Cons
NaBH₃CN
MeOH or EtOH, pH 4-6 (AcOH)
Selective for iminium ions; tolerant of carbonyls.[3][4]
Toxic (cyanide byproduct); can be slow.
NaBH(OAc)₃
DCE or THF, optional AcOH
More reactive than NaBH₃CN; non-toxic; often faster.
Less tolerant of highly sensitive functional groups.
H₂/Pd-C
MeOH, atmospheric or high pressure
"Green" reagent; effective for simple substrates.
Can reduce other functional groups (alkenes, etc.).
Q3: My intramolecular oxa-Michael addition is very slow, and even after extended reaction times, the conversion is low. What factors should I investigate?
A3: Slow or incomplete oxa-Michael additions are common due to the lower nucleophilicity of the hydroxyl group compared to other Michael donors. The key is to enhance the electrophilicity of the Michael acceptor or the nucleophilicity of the alcohol.
Causality: The reaction relies on the attack of a neutral or deprotonated hydroxyl group on an electron-deficient double bond. The rate is highly dependent on the catalyst used. Brønsted acids activate the carbonyl group, making the β-carbon more electrophilic. Lewis acids can play a similar role. Strong bases deprotonate the alcohol, creating a much more potent alkoxide nucleophile.[5][7]
Actionable Steps:
Catalyst Screening:
Brønsted Acids: If using a weak acid, consider switching to a stronger one. A study on a similar system found that triflic acid (TfOH) was significantly more effective than Lewis acids or weaker Brønsted acids.[5] Start with catalytic amounts (1-5 mol%).
Lewis Acids: Catalysts like Yb(OTf)₃ or Sc(OTf)₃ can be effective. Screen a panel of common Lewis acids.
Bases: If your substrate is stable to basic conditions, a strong, non-nucleophilic base like DBU or a metal hydride (e.g., NaH) can be used to generate the alkoxide in situ for a more rapid, irreversible cyclization.
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and may accelerate the reaction. In some cases, solvent-free conditions under microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[5]
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier without promoting decomposition.
Section 3: Experimental Protocols
Protocol 1: Diagnostic Test for Substrate Stability
This protocol helps determine if your starting material or product is degrading under the reaction conditions (e.g., acidic workup).[13]
Set up three small-scale reactions (e.g., 10 mg of starting material).
Run your standard cyclization reaction in Vial 1.
In Vial 2, dissolve the starting material in the reaction solvent but add only the acid catalyst (no reducing agent).
In Vial 3, dissolve a purified sample of your final product in the reaction solvent and add the acid catalyst.
Stir all three vials at the reaction temperature for the standard reaction time.
Analyze the contents of each vial by TLC or LC-MS.
Observation: If Vial 2 shows decomposition, your starting material is not stable to the acid.
Observation: If Vial 3 shows decomposition, your product is degrading after it forms. This suggests the reaction should be quenched as soon as it reaches completion.
Protocol 2: Small-Scale Screening of pH Conditions for Reductive Amination
Prepare a stock solution of your linear amine-ketone precursor in methanol (e.g., 100 mg in 10 mL).
Aliquot 1 mL of the stock solution into four separate vials (10 mg each).
Vial A (Control): Add NaBH₃CN (1.5 eq).
Vial B (pH ~6): Add 1 drop of glacial acetic acid, then NaBH₃CN (1.5 eq).
Vial C (pH ~5): Add 3 drops of glacial acetic acid, then NaBH₃CN (1.5 eq).
Vial D (Dehydrating): Add activated 4Å molecular sieves (pellets), 1 drop of acetic acid, then NaBH₃CN (1.5 eq).
Stir all vials at room temperature and monitor by TLC/LC-MS every hour for 4 hours. Compare the rate of product formation and disappearance of starting material across the conditions.
References
Barkov, A., Zimnitskiy, N. S., Kutyashev, I. B., & Sosnovskikh, V. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(20), 3947-58. [Link]
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5589-601. [Link]
Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry. [Link]
Patora-Komisarska, A., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. [Link]
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 639. [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
Reddit r/Chempros. (2022). Troubleshooting a difficult Heck reaction. Reddit. [Link]
Nising, C. F., & Bräse, S. (2008). The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews, 37(6), 1218-28. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting the Reaction. University of Rochester. [Link]
The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]
Schepmann, D., et al. (2016). Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 24(18), 4045-55. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester. [Link]
ResearchGate. (n.d.). Scheme 1 Common oxa-Michael reaction pathways. ResearchGate. [Link]
McCall, J. M., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(11), 1549-56. [Link]
Nising, C. F., & Bräse, S. (2012). Recent developments in the field of oxa-Michael reactions. Chemical Society Reviews, 41(3), 988-99. [Link]
Coldham, I., & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(20), 3543-59. [Link]
Technical Support Center: Stability and Degradation of 8-Oxa-1-azaspiro[4.5]decane-Containing Compounds
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 8-Oxa-1-azaspiro[4.5]decane-containing compounds. This guide is designed to provide you wit...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 8-Oxa-1-azaspiro[4.5]decane-containing compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of stability testing and degradation pathway analysis for this important class of molecules. Our goal is to empower you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
The 8-Oxa-1-azaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency and improved physicochemical properties. However, the inherent structural features, including a tertiary amine and an ether linkage within a spirocyclic system, present specific stability challenges that must be thoroughly understood. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 8-Oxa-1-azaspiro[4.5]decane-containing compounds?
The 8-Oxa-1-azaspiro[4.5]decane core possesses several functionalities susceptible to degradation under various stress conditions. The primary points of instability are typically the tertiary amine and the ether linkage.
Oxidative Degradation: The tertiary amine is prone to oxidation, which can lead to the formation of N-oxides.[1][2] This is a common metabolic pathway but can also occur under chemical stress, such as exposure to oxidizing agents or even atmospheric oxygen over long periods. Further oxidation can potentially lead to ring-opening reactions.
Hydrolytic Degradation: While the ether linkage is generally more stable than an ester, it can be susceptible to cleavage under harsh acidic conditions, leading to ring opening of the tetrahydropyran portion of the spirocycle. The stability is highly dependent on the pH of the solution.[3][4]
Photodegradation: Exposure to UV or visible light can generate reactive oxygen species that, in turn, can lead to oxidation of the amine or other sensitive functional groups on the molecule.[5][6] The extent of photodegradation will depend on the full chemical structure of the compound and the presence of any chromophores.
Q2: My compound is showing unexpected degradation during storage in solution. What are the likely causes and how can I mitigate this?
Unexpected degradation in solution is often multifactorial. Here are the most common culprits and solutions:
Potential Cause
Explanation
Recommended Action
pH of the Solvent
The stability of the tertiary amine and ether linkage is pH-dependent. Acidic conditions may promote ether hydrolysis, while alkaline conditions can catalyze certain oxidative pathways for some alkaloids.[7]
Buffer your solutions to a pH where the compound exhibits maximum stability. This is typically determined through a systematic pH stability study.
Dissolved Oxygen
Atmospheric oxygen dissolved in the solvent can lead to slow oxidation of the tertiary amine.
Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solutions. For long-term storage, consider storing under an inert atmosphere.
Peroxides in Solvents
Ethers like THF and dioxane, which may be used as co-solvents, can form explosive peroxides over time. These peroxides are strong oxidizing agents.
Always use freshly opened, high-purity solvents. Test for peroxides in older ether-containing solvents before use.
Trace Metal Contamination
Trace metal ions can catalyze oxidative degradation pathways.[8]
Use high-purity water and solvents. If chelation is compatible with your downstream applications, consider adding a small amount of a chelating agent like EDTA.
Light Exposure
Ambient laboratory light can be sufficient to induce photodegradation over time, especially for photosensitive compounds.[5][6]
Store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in aluminum foil.
Q3: I am observing multiple degradation products in my forced degradation study. How can I begin to identify them?
Forced degradation studies are designed to produce a representative sample of potential degradation products.[9] A systematic approach to identification is crucial:
High-Resolution Mass Spectrometry (HRMS): This is the cornerstone of degradant identification. Obtain accurate mass measurements of the parent compound and all degradation products. The mass difference can provide initial clues about the type of reaction that occurred (e.g., +16 Da suggests oxidation).
LC-MS/MS Analysis: Fragment the parent compound and each degradation product in the mass spectrometer. The fragmentation pattern of the degradants can be compared to that of the parent compound to pinpoint the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) can provide unambiguous structural elucidation.
Comparison to Stressed Samples: Analyze samples from individual stress conditions (e.g., acid, base, peroxide, light, heat) separately. This will help in assigning specific degradation products to specific degradation pathways.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Stability Studies
Inconsistent stability data can undermine confidence in your results. The following workflow can help you diagnose and resolve these issues.
Caption: Primary degradation pathways for the 8-Oxa-1-azaspiro[4.5]decane core.
This technical support guide provides a foundational understanding of the stability and degradation of 8-Oxa-1-azaspiro[4.5]decane-containing compounds. For further, compound-specific inquiries, please do not hesitate to contact our application support team.
References
Rajca, A., Shiraishi, K., Boratyński, P. J., Pink, M., Miyasaka, M., & Rajca, S. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of organic chemistry, 76(20), 8447–8457. [Link]
Strychnine - Wikipedia. (n.d.). Retrieved from [Link]
Kaur, R., & Gupta, M. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(12), 2095. [Link]
Degradation of alkaloids. (2021, April 13). YouTube. Retrieved from [Link]
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Journal of Pharmaceutical Sciences and Research, 5(12), 221-224. [Link]
Gaina, C., Gaina, V., Pinteala, M., & Simionescu, B. C. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules, 22(12), 5222–5233. [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. [Link]
Li, G., Liu, J., Zhang, L., Zhang, X., & Liu, B. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]
Cernasov, D., & Csobanka, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
Ahmad, I., & Ahmed, S. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-19. [Link]
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. (n.d.). MDPI. Retrieved from [Link]
Metal–organic framework - Wikipedia. (n.d.). Retrieved from [Link]
Malinowski, M., Danyliv, Y., Ivaniuk, K., Todinova, A., & Yakunin, S. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials, 4(12), 14311–14319. [Link]
An, T., Chen, J., Li, G., & Luo, J. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of hazardous materials, 472, 134260. [Link]
Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI. Retrieved from [Link]
Photostability. (n.d.). IAGIM. Retrieved from [Link]
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2019). ResearchGate. Retrieved from [Link]
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved from [Link]
Orisaku, M., Nakanishi, K., Takahashi, K., & Yamashita, H. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 37(20), 3294–3302. [Link]
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Eady, R. R., & Large, P. J. (1971). Microbial oxidation of amines. Spectral and kinetic properties of the primary amine dehydrogenase of Pseudomonas AM1. The Biochemical journal, 123(5), 757–771. [Link]
Stella, V. J., & Sloan, K. B. (1985). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of pharmaceutical sciences, 74(7), 765–767. [Link]
Migowska, N., Caban, M., Stepnowski, P., & Kumirska, J. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 234, 534–540. [Link]
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]
Technical Support Center: Overcoming Solubility Challenges with 8-Oxa-1-azaspiro[4.5]decane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Oxa-1-azaspiro[4.5]decane derivatives. This guide is designed to provide practical, in-depth troubles...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Oxa-1-azaspiro[4.5]decane derivatives. This guide is designed to provide practical, in-depth troubleshooting for the common yet significant challenge of poor aqueous solubility of these spirocyclic compounds in various assays. By understanding the underlying principles and applying the strategies outlined below, you can ensure the accuracy and reliability of your experimental results.
Question 1: I'm dissolving my 8-Oxa-1-azaspiro[4.5]decane derivative in DMSO to make a stock solution, but I'm seeing particles or cloudiness. What's happening and what should I do?
Answer: This indicates that your compound has limited solubility even in neat DMSO, or that the compound may be precipitating out upon storage.[1] Spirocyclic compounds, due to their rigid, three-dimensional structure, can present unique solubility challenges.[2]
Troubleshooting Steps:
Verify Compound Purity and Form: Ensure the purity of your compound. Impurities can sometimes be less soluble. Also, consider if the compound is in its free base or salt form, as this can significantly impact solubility.[3]
Gentle Warming and Sonication: Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[4] Be cautious with heat, as it can degrade sensitive compounds.
Lower the Stock Concentration: If solubility issues persist, you may need to prepare a lower concentration stock solution. While high-concentration stocks are convenient, they are not practical if the compound's solubility limit in DMSO is exceeded.[1]
Consider Alternative Solvents: While DMSO is a common starting point, other organic solvents like ethanol or N-methyl-2-pyrrolidone (NMP) can be tested.[5][6] However, always consider the compatibility of the solvent with your specific assay.
Precipitation Upon Dilution in Aqueous Buffers
Question 2: My compound is fully dissolved in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this "crashing out"?
Answer: This is a classic sign of a hydrophobic compound experiencing "solvent shock."[7] The drastic change in solvent polarity from DMSO to the aqueous environment causes the compound to rapidly come out of solution.[8]
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to addressing this common issue.
Caption: Workflow for troubleshooting compound precipitation.
Detailed Protocols & Explanations:
Optimize the Dilution Protocol:
Slow and Steady: Instead of adding a small volume of stock to a large volume of buffer, try adding the stock solution dropwise to the aqueous medium while vigorously vortexing.[9] This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
Serial Dilution: A more robust method is to perform serial dilutions.[10] For example, instead of a direct 1:1000 dilution, you could first make a 1:10 intermediate dilution in your assay buffer, and then a subsequent 1:100 dilution. This gradual decrease in solvent concentration can be very effective.
Adjust Final Solvent Concentration:
Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[9][11] You may need to perform a solvent tolerance test for your specific cell line or assay system.[9]
Consider Pre-warming: Always use pre-warmed (typically 37°C) aqueous solutions, as solubility often decreases at lower temperatures.[10]
Advanced Solubilization Strategies
Question 3: I've optimized my dilution protocol, but I'm still seeing precipitation, especially at higher compound concentrations. What other formulation strategies can I try?
Answer: When simple procedural changes are insufficient, incorporating solubilizing agents (excipients) into your assay buffer can significantly enhance the apparent solubility of your 8-Oxa-1-azaspiro[4.5]decane derivatives.[9]
Key Strategies and Their Mechanisms:
Strategy
Mechanism of Action
Recommended Starting Point
Considerations
pH Adjustment
For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble ionized form.[12] 8-Oxa-1-azaspiro[4.5]decane derivatives contain a basic amine group, so lowering the pH will protonate this group, increasing aqueous solubility.[13]
Test a range of acidic pH values (e.g., pH 5.0-6.5) for your buffer.
Ensure the final pH is compatible with your assay and does not affect protein function or cell viability.
Co-solvents
Adding a small percentage of a water-miscible organic solvent can increase the overall solvating power of the aqueous buffer.[12]
Try adding 1-5% ethanol, propylene glycol, or polyethylene glycol (PEG) to your final assay buffer.
High concentrations can be toxic to cells or interfere with enzyme activity. Always run a vehicle control.[12][14]
Surfactants
Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12][15]
Start with a low concentration, such as 0.01-0.1% (w/v), of Tween® 20 in your assay buffer.[16]
Surfactants can interfere with some assay technologies (e.g., by denaturing proteins). Test for compatibility.
Cyclodextrins
These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[17][18][19][20]
Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) at concentrations ranging from 1-10 mM.[19]
The complexation is an equilibrium process, and high concentrations of cyclodextrins may be needed, which could have their own biological effects.[3][21]
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you systematically determine the highest concentration of your compound that remains soluble under your specific assay conditions.[4]
Prepare Stock Solution: Make a high-concentration stock of your compound in 100% DMSO (e.g., 10-50 mM).[5][22][23]
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your final assay buffer (pre-warmed to 37°C).[7] Start with a concentration that is higher than your expected efficacious concentration.
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the full duration of your assay.[4]
Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).[4] Viewing the samples under a microscope can help detect fine precipitates.
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your compound under these conditions.[4]
Delayed Precipitation in Assays
Question 4: My compound solution looks fine initially, but after a few hours of incubation in my cell-based assay, I see a precipitate. What could be causing this delayed effect?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture or a long-term enzymatic assay.
Potential Causes and Solutions:
Metabolic pH Shifts: Cellular metabolism can produce acidic byproducts, lowering the pH of the culture medium.[10] For a basic compound like an 8-Oxa-1-azaspiro[4.5]decane derivative, a decrease in pH would typically increase solubility. However, for other compounds, this pH shift could be problematic. Monitor the pH of your medium and ensure your incubator's CO₂ levels are stable to maintain proper buffering.[7]
Interaction with Media Components: Your compound might be interacting with proteins (like albumin in FBS) or salts in the media over time, leading to the formation of insoluble complexes.[7] Consider reducing the serum concentration or using a serum-free medium if you suspect this is an issue.
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[10] Minimize the time that culture vessels are outside the stable incubator environment.
Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[10] Ensure proper humidification in your incubator and use plates with low-evaporation lids.
References
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Expert Opinion on Drug Delivery, 7(9), 1033-1044.
Sinha, V. R., & Anitha, R. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(4), 687-698. [Link]
Spiridon, I., & Anghel, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3044. [Link]
Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
Khan, H. (2020). Answer to "Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?". ResearchGate. [Link]
Blasko, A. (2021). Answer to "DMSO concentration in cell culture? Precipitating while PBS is added?". ResearchGate. [Link]
Taylor & Francis. (n.d.). Tween 20 – Knowledge and References. [Link]
Patel, M. R., & Shah, T. G. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 48(3), 53-62. [Link]
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
ISSR Classes. (n.d.). Solubility and pH of amines. [Link]
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
Kontopidis, G., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1033-1042. [Link]
McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
Galkin, O. (2020). Answer to "Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?". ResearchGate. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018).
Biotage. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
U.S. Patent No. 7,037,528. (2006). Microprecipitation method for preparing submicron suspensions.
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
Khan, B. A., et al. (2012). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Iranian Journal of Pharmaceutical Research, 11(2), 545-554. [Link]
"analytical challenges in the characterization of 8-Oxa-1-azaspiro[4.5]decane analogs"
Technical Support Center: Characterization of 8-Oxa-1-azaspiro[4.5]decane Analogs Welcome to the technical support guide for the analytical characterization of 8-Oxa-1-azaspiro[4.5]decane analogs. This document provides...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Characterization of 8-Oxa-1-azaspiro[4.5]decane Analogs
Welcome to the technical support guide for the analytical characterization of 8-Oxa-1-azaspiro[4.5]decane analogs. This document provides troubleshooting guidance and in-depth answers to frequently encountered challenges in the structural elucidation and separation of this important class of spirocyclic compounds. The unique three-dimensional and rigid conformational nature of this scaffold presents specific analytical hurdles that require careful experimental design and data interpretation.[1]
This guide is structured to address issues by analytical technique, offering not just solutions but the underlying scientific principles to empower your research.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, but the fixed, non-planar geometry of the 8-Oxa-1-azaspiro[4.5]decane core can lead to complex and often counter-intuitive spectra.
FAQ 1.1: Why are the ¹H NMR spectra of my spiro-analog so complex and overlapping, even for a seemingly simple structure?
Answer: The complexity arises primarily from the rigid, conformationally locked nature of the spirocyclic system.[1] Unlike flexible aliphatic chains, the protons on the piperidine and tetrahydrofuran rings are held in fixed axial and equatorial positions. This leads to several consequences:
Diastereotopic Protons: Methylene (CH₂) protons adjacent to the spiro-center or other chiral centers become chemically non-equivalent (diastereotopic). Instead of a simple triplet or quartet, they will appear as a pair of distinct signals, each coupling to each other (geminal coupling) and to neighboring protons (vicinal coupling). This immediately doubles the number of signals in that region and creates more complex splitting patterns, often called "AB quartets" or more complex multiplets.
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not much larger than their coupling constant (J-value), second-order effects can occur. This distorts the expected splitting patterns, causing "roofing" (inner peaks of a multiplet are taller, outer peaks are shorter) and making direct interpretation of coupling constants difficult.
Through-Space Coupling: The rigid framework can sometimes lead to observable long-range couplings (e.g., ⁴J or ⁵J couplings) through space or through a "W" arrangement of bonds, further complicating the spectra.
Pro-Tip: Running spectra at a higher field strength (e.g., 600 MHz vs. 400 MHz) can help resolve overlapping multiplets by increasing the chemical shift dispersion in Hz, which can alleviate second-order effects.
FAQ 1.2: How can I definitively assign the relative stereochemistry, especially at the spiro-center?
Answer: Assigning the stereochemistry of a rigid spirocyclic system is a common and critical challenge. Standard 1D and 2D experiments like COSY and HSQC will establish connectivity, but they do not provide through-space information. The definitive method for assigning relative stereochemistry is the Nuclear Overhauser Effect (NOE).[2][3]
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[4] This makes it extremely sensitive to internuclear distances, typically below 5 Å.[4]
Recommended Workflow:
Full 1D and 2D Assignment: First, assign all proton and carbon signals using ¹H, ¹³C, DEPT, COSY, and HSQC/HMBC experiments.
Choose the Right NOE Experiment:
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for this purpose.[2][5] For small to medium-sized molecules (like many spiro-analogs), the NOE effect is positive.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the intermediate molecular weight range (~800-1500 Da), the NOE can be close to zero, making NOESY signals disappear.[6] ROESY experiments circumvent this issue and are always positive, making them a more robust choice if you are unsure or see no NOESY cross-peaks.[6]
Data Interpretation: Look for key NOE cross-peaks between protons that would be close in space in one stereoisomer but distant in another. For example, a correlation between a proton on the piperidine ring and a substituent on the tetrahydrofuran ring would confirm they are on the same face of the molecule.
Mandatory Visualization: Workflow for Stereochemical Assignment
Caption: A typical NMR workflow for complete structural and stereochemical elucidation of complex molecules.
Table 1: Typical NMR Chemical Shift Ranges
This table provides expected chemical shift ranges for the core 8-Oxa-1-azaspiro[4.5]decane scaffold. Note that these values can shift significantly based on substitution.
Atom Position
Typical ¹H Shift (ppm)
Typical ¹³C Shift (ppm)
Notes
C5 (Spiro Carbon)
-
95 - 105
Quaternary carbon, key identifier in ¹³C NMR.
C4, C6 (O-CH₂)
3.5 - 4.2
65 - 75
Often diastereotopic.
C2, C10 (N-CH₂)
2.5 - 3.5
45 - 55
Shift depends on protonation state & N-subst.
C3, C9 (Piperidine CH₂)
1.5 - 2.0
20 - 35
Can be complex and overlapping.
N-H
1.0 - 3.0 (broad)
-
Often broad and may exchange with solvent.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is vital for confirming molecular weight and probing the structure through fragmentation analysis. The spirocyclic nature of these compounds often leads to characteristic fragmentation pathways.
FAQ 2.1: What are the expected fragmentation pathways for 8-Oxa-1-azaspiro[4.5]decane analogs under ESI-MS/MS?
Answer: Under positive-ion electrospray ionization (ESI), the basic nitrogen atom will readily accept a proton, forming the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion often proceeds through pathways that relieve ring strain. Common fragmentation patterns observed for related oxaza-spirocyclic systems include:[7][8]
Cleavage of the Tetrahydrofuran Ring: The C-O bonds are relatively labile. A common initial fragmentation is the cleavage of the tetrahydrofuran ring, often initiated by the loss of a neutral molecule like water or an aldehyde, if substituents allow.[7]
Piperidine Ring Opening: A retro-Diels-Alder-type fragmentation or simple C-C bond cleavage within the piperidine ring can occur. This is particularly common in polycyclic alkaloid systems.
Loss of Substituents: Facile loss of substituents from either ring is a primary fragmentation route.
Pro-Tip: Using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial. It allows you to determine the elemental composition of fragment ions, which is essential for proposing and validating fragmentation mechanisms.[7]
Caption: Common fragmentation pathways for protonated spirocyclic amines in MS/MS analysis.
FAQ 2.2: How can I use MS to differentiate between isomers?
Answer: Differentiating isomers by MS can be challenging but is often possible.
Positional Isomers: These will almost certainly have different MS/MS fragmentation patterns. The position of a substituent will direct the cleavage pathways, leading to fragment ions of different m/z values. Comparing the MS/MS spectra of your unknown with known standards is the gold standard.
Stereoisomers (Diastereomers/Enantiomers): This is more difficult. Standard MS/MS spectra of diastereomers can sometimes be subtly different due to different steric environments affecting the ease of certain fragmentations, but often they are identical. Enantiomers will produce identical MS/MS spectra. To differentiate stereoisomers, you must couple MS with a chiral separation technique, such as chiral HPLC-MS or chiral Supercritical Fluid Chromatography (SFC)-MS.[9]
Section 3: Chromatographic Separation
The polarity and stereochemical complexity of 8-Oxa-1-azaspiro[4.5]decane analogs necessitate careful chromatographic method development.
FAQ 3.1: My peaks are tailing badly in reverse-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like these is a classic problem in reverse-phase HPLC. It is almost always caused by strong, secondary ionic interactions between the protonated amine of your analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.
Troubleshooting Steps:
Lower the Mobile Phase pH: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase. This serves two purposes: it ensures your basic analyte is fully and consistently protonated, and it protonates the surface silanol groups (Si-OH), effectively "masking" them and preventing the secondary ionic interactions.
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with proprietary surface modifications to minimize accessible silanols. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, base-deactivated column (Type B silica) will dramatically improve peak shape.
Add a Competing Base: In some cases, adding a low concentration of a competing amine, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially bind to the active silanol sites, leaving fewer available to interact with your analyte. This is an older technique and is less common now with the availability of better columns.
FAQ 3.2: What is the best strategy for separating the enantiomers of my chiral spiro-analog?
Answer: Direct separation of enantiomers requires a chiral environment. The most common and effective approach is chiral HPLC using a Chiral Stationary Phase (CSP).[10][11]
Strategy for Chiral Method Development:
The selection of the right CSP is paramount. Polysaccharide-based columns are the most versatile and successful for a wide range of compounds.[12]
Objective: To find a suitable chiral stationary phase (CSP) and mobile phase for the enantioseparation of a racemic 8-Oxa-1-azaspiro[4.5]decane analog.
Initial Column Screening:
Select a set of 3-4 polysaccharide-based CSPs with different chiral selectors. A good starting set includes columns based on:
Cellulose tris(3,5-dimethylphenylcarbamate)
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(4-methylbenzoate)
Mobile Phase Screening:
Normal Phase: This is often the most successful mode. Start with a simple mobile phase like Hexane/Isopropanol (IPA) (90:10 v/v). If separation is poor, screen other alcohol modifiers like ethanol.
Reversed Phase: If the compound is sufficiently polar, screen with Acetonitrile/Water or Methanol/Water. A buffer (like ammonium bicarbonate) is often required.
Polar Organic Mode: Use a single polar solvent like Methanol or Acetonitrile, often with an additive.
Additive Screening:
For basic analytes like yours, adding a small amount of a basic additive to the mobile phase is often essential to improve peak shape and selectivity. Diethylamine (DEA) or Ethanolamine (0.1% v/v) are excellent starting points in normal phase.
Optimization:
Once initial "hits" are found (i.e., partial or full separation), optimize the separation by adjusting the ratio of the mobile phase components, changing the flow rate, or modifying the column temperature.
Confirmation:
Inject an enantiomerically pure sample (if available) to confirm the elution order.
Broad range of compounds, including heterocycles. High success rate.
Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase.
Macrocyclic Glycopeptide
Vancomycin, Teicoplanin
Amines, amino acids, carboxylic acids.
Reversed Phase, Polar Organic.
Pirkle-Type
(R,R)-Whelk-O 1, DNB-Leucine
π-acidic or π-basic compounds.
Normal Phase.
Section 4: Impurity and Stability Profiling
In a drug development context, identifying and controlling impurities and degradation products is a regulatory requirement and crucial for safety.
FAQ 4.1: My compound appears to be degrading in solution. What are common degradation pathways?
Answer: While the core spiroketal structure is generally stable, certain functionalities can introduce instability. The term "8-Oxa-1-azaspiro[4.5]decane" is a specific type of spiroketal known as an N,O-ketal or aza-ketal. The stability can be influenced by pH.
Acid-Catalyzed Hydrolysis: The spiroketal linkage can be susceptible to acid-catalyzed hydrolysis, which would lead to a ring-opened dihydroxy ketone precursor.[13] While often requiring strong acidic conditions, this should be considered if your analytical method uses very low pH or if the molecule has activating groups.
Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, forming an N-oxide. This is a common metabolic pathway but can also occur chemically under certain storage conditions (exposure to air/oxidants).
Synthesis-Related Impurities: Incomplete cyclization during synthesis can leave the dihydroxy ketone precursor as a major impurity.[14] Reagents and intermediates from preceding steps are also common impurities that need to be identified and controlled.[15]
Pro-Tip: Perform forced degradation studies (exposing the compound to acid, base, oxidative, and photolytic stress) and analyze the results by LC-MS. This will help you proactively identify potential degradants and develop stability-indicating analytical methods.
"scale-up considerations for the synthesis of 8-Oxa-1-azaspiro[4.5]decane intermediates"
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 8-Oxa-1-azaspiro[4.5]decane intermediates. This guide is designed for researchers, chemists, and process de...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 8-Oxa-1-azaspiro[4.5]decane intermediates. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning these complex syntheses from laboratory scale to pilot or manufacturing scale. The unique three-dimensional structure of spirocycles like 8-Oxa-1-azaspiro[4.5]decane, while valuable in medicinal chemistry, presents specific hurdles in large-scale production.[1][2] This document provides practical, experience-driven advice in a question-and-answer format to address common issues encountered during scale-up.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific, acute problems that can arise during the scale-up process. The solutions provided are based on fundamental principles of chemical engineering and process chemistry.
Q1: My reaction yield dropped from 90% at the 5g scale to 55% at the 500g scale. What are the most likely causes and how can I fix it?
A significant drop in yield upon scale-up is a common and multifaceted problem. It typically points to issues with mass and heat transfer, which become non-linear as the scale increases.
Potential Causes & Solutions:
Inefficient Mixing & Mass Transfer:
The "Why": In a small flask, magnetic stirring is often sufficient to maintain a homogeneous reaction mixture. In a large reactor, inadequate agitation can lead to localized concentration gradients of reactants, reagents, or catalysts. This can slow the reaction rate and promote the formation of side products.
The Fix:
Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring. Select an appropriate impeller design (e.g., pitch-blade turbine for good axial flow, Rushton turbine for high shear) based on the viscosity and nature of your reaction mixture.
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
Stir Rate Study: Perform a study to determine the minimum efficient stir rate (the point at which further increases in speed do not improve yield or reaction time).
Poor Heat Transfer & Thermal Control:
The "Why": The surface-area-to-volume ratio decreases dramatically with scale. This makes it much harder to remove heat from an exothermic reaction or supply heat for an endothermic one. Localized "hot spots" can cause thermal degradation of reactants or products and favor higher-activation-energy side reactions.
The Fix:
Controlled Addition: Add highly reactive reagents or solutions of reactants slowly and sub-surface to allow the reactor's cooling system to keep pace with heat generation.
Jacket Temperature: Lower the temperature of the reactor jacket fluid to create a larger temperature differential (ΔT), enhancing the rate of heat removal.
Solvent Choice: A higher-boiling solvent can allow the reaction to run at a higher temperature safely, but consider the impact on the impurity profile. Diluting the reaction can also help manage exotherms by increasing the thermal mass.
Changes in Reagent Addition or Workup Times:
The "Why": Adding 100 mL of a reagent takes much longer than adding 1 mL. Similarly, a 50 L extraction takes significantly more time than a 50 mL one. If intermediates or the final product are unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or water), this extended processing time can lead to significant degradation.[3]
The Fix:
Stability Study: Conduct studies to determine the stability of your product and key intermediates under the proposed workup conditions.
Efficient Workup: Plan the workup to be as efficient as possible. Ensure all necessary solutions and equipment are prepared in advance to minimize delays. For extractions, consider equipment like a continuous liquid-liquid extractor for large volumes.
Troubleshooting Workflow: Diagnosing Yield Loss
Below is a decision tree to guide the investigation into yield loss during scale-up.
Caption: Decision tree for troubleshooting yield loss.
Q2: I am struggling with a persistent emulsion during the aqueous workup of my spirocyclic amine at the 10L scale. How can I break it?
Emulsions are a frequent and frustrating scale-up challenge, particularly with basic amine products that can act as surfactants.
Immediate Solutions (In-Reactor):
Add Saturated Brine: The high ionic strength of brine increases the density of the aqueous phase and can help disrupt the micelle-like structures that form the emulsion. This is often the quickest and most effective first step.
Change pH: Drastically changing the pH of the aqueous layer (e.g., adding more strong base or acid) can alter the charge state of the amine and other components, potentially breaking the emulsion. Be cautious, as this may affect product stability.
Add a Different Organic Solvent: Adding a small amount of a less polar solvent like heptane or a more polar, water-miscible solvent like isopropanol can alter the interfacial tension and break the emulsion.
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes physically disrupt the emulsion layer.
Process Modifications (For Future Batches):
Reverse Extraction: Instead of adding water to the organic layer, try adding the organic layer to the water/brine solution.
Temperature Change: Gently warming or cooling the mixture can decrease the viscosity and help the layers separate.
Centrifugation: For very persistent emulsions where material value is high, a continuous centrifuge can be used to separate the phases.
Q3: My product oiled out instead of crystallizing when I added the anti-solvent on a large scale. What went wrong?
This is a classic problem of supersaturation and nucleation. On a large scale, conditions are different, leading to a failure in forming crystalline material.
Potential Causes & Solutions:
Rate of Anti-Solvent Addition: Adding the anti-solvent too quickly creates a state of high supersaturation where molecules don't have time to orient into a crystal lattice, leading to amorphous oiling.
The Fix: Add the anti-solvent slowly and at a controlled temperature. Ensure good mixing at the point of addition to avoid localized high concentrations.
Seeding: In a large, clean reactor, spontaneous nucleation may not occur as readily as in a small, scratched glass flask.
The Fix: Prepare seed crystals from a small-scale batch. Add a small amount (0.1-1% by weight) of the seed crystals to the solution just as it begins to become cloudy (the metastable zone) to promote controlled, uniform crystal growth.
Temperature Control: The temperature profile of the crystallization is critical.
The Fix: Develop a controlled cooling profile. A common strategy is to cool slowly at first to allow for nucleation and initial growth, then increase the cooling rate once the crystallization is well-established.
Frequently Asked Questions (FAQs)
This section covers broader strategic considerations for the scale-up of 8-Oxa-1-azaspiro[4.5]decane syntheses.
Q4: What are the most common synthetic routes for 8-Oxa-1-azaspiro[4.5]decanes, and which is most amenable to scale-up?
Several routes exist, each with its own advantages and disadvantages for large-scale production.
Synthetic Route
Description
Scale-Up Pros
Scale-Up Cons
Pictet-Spengler Reaction
Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.[4] This is a powerful method for creating tetrahydroisoquinoline and related frameworks.
Often uses simple starting materials. Can be a one-pot reaction. Well-understood mechanism.[5][6]
Often requires strong acids (e.g., TFA, HCl) which can be corrosive to standard reactors.[4] Ketone-based cyclizations can be sluggish.[7]
Intramolecular Cyclization
Methods like iodocyclization or transition-metal-catalyzed cyclization of unsaturated alkoxyamines form the spirocyclic core.[8]
Can offer high diastereoselectivity. Milder conditions are often possible compared to classical Pictet-Spengler.
May use expensive or toxic heavy metal catalysts (e.g., Palladium, Gold) that require removal to ppm levels in the final product.[9] Reagents like iodine can be corrosive.
Multi-step Linear Synthesis
Building the piperidine and tetrahydrofuran rings sequentially through methods like reductive amination, etherification, and final ring closure.[10]
Each step can be individually optimized. Avoids potentially problematic one-pot conditions.
Longer overall synthesis. Higher cumulative waste generation. Potential for yield loss at each step.
Recommendation: For scale-up, a modified Pictet-Spengler or a well-optimized intramolecular cyclization that avoids costly catalysts are often the most promising. A thorough Process Hazard Analysis (PHA) is essential before scaling any route involving strong acids or exothermic steps.
Q5: What are the critical safety considerations for scaling up the synthesis of spirocyclic amines?
Safety is the paramount concern in process chemistry.
Thermal Hazards:
Runaway Reactions: Many cyclization and N-alkylation steps are highly exothermic. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.
Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and design adequate cooling protocols. Always have a quench plan ready.
Chemical Hazards:
Corrosivity: Strong acids like TFA or HCl used in Pictet-Spengler reactions can corrode stainless steel reactors. Glass-lined reactors are often necessary.
Toxicity & Handling: Handle all reagents and intermediates as potentially hazardous.[11] Amines themselves can be irritants or sensitizers. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
Pyrophoric Reagents: If using reagents like n-BuLi or Grignards in the synthesis, implement strict protocols for handling and quenching large quantities.
Pressure Hazards:
Gas Evolution: Reactions that evolve gas (e.g., from quenching a metal hydride or a decarboxylation step) must be vented properly to avoid over-pressurization of the reactor.
Q6: Column chromatography is not practical for purifying 5 kg of my crude product. What are the best large-scale purification strategies for these amine intermediates?
Moving away from chromatography is a key goal of process development.
Crystallization: This is the most desirable method, as it can provide very high purity in a single step. If the freebase is an oil, converting it to a salt is the best approach.
Salt Formation & Isolation:
The "Why": Amine intermediates can be readily converted to crystalline salts (e.g., hydrochloride, tartrate, mesylate). These salts often have much better crystallization properties than the freebase. This process can also selectively precipitate the desired product away from non-basic impurities.[12]
See Protocol Below: A general protocol for salt-based purification is provided.
Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an effective method for removing non-volatile impurities.
Liquid-Liquid Extraction: A carefully designed series of extractions at different pH values can be used to wash away acidic, basic, and neutral impurities, significantly upgrading the purity of the product before a final crystallization or distillation step.
Protocol: Scalable Salt-Based Purification of an 8-Oxa-1-azaspiro[4.5]decane Intermediate
This protocol describes a general method for purifying a crude, basic spirocyclic amine by forming and recrystallizing its hydrochloride salt.
Step 1: Initial Dissolution & Filtration
Dissolve the crude amine (1.0 kg) in a suitable organic solvent (e.g., Isopropyl Acetate (IPAc), 10 L).
Filter the solution through a cartridge filter to remove any insoluble particulate matter.
Step 2: Salt Formation
While stirring the solution at room temperature (20-25 °C), slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution).
Monitor the pH of the slurry using wetted pH paper or by taking a small sample, diluting with water, and using a pH probe. Target a slightly acidic pH (e.g., pH 2-3).
The hydrochloride salt should precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Step 3: Isolation of Crude Salt
Isolate the solid salt by filtration using a Nutsche filter or a centrifuge.
Wash the filter cake with fresh, cold organic solvent (e.g., IPAc, 2 x 2 L) to remove any remaining soluble impurities.
Dry the crude salt under vacuum at 40-50 °C until a constant weight is achieved.
Step 4: Recrystallization
In a clean reactor, suspend the crude, dry salt in a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). The choice of solvent must be determined at the lab scale.
Heat the mixture to reflux until all the salt has dissolved.
Perform a hot filtration if any insoluble material remains.
Allow the solution to cool slowly and controllably to initiate crystallization. Seeding with pure crystals at this stage is highly recommended.
Once the slurry has formed, cool further (e.g., to 0-5 °C) and hold for several hours to maximize yield.
Step 5: Final Isolation and Drying
Isolate the pure salt by filtration.
Wash the cake with a small amount of cold recrystallization solvent.
Dry the final product under vacuum to yield the purified 8-Oxa-1-azaspiro[4.5]decane intermediate as its hydrochloride salt.
Q7: How should I approach the overall scale-up workflow?
A structured approach is critical to success. The process should be iterative, with learnings from each scale informing the next.
Caption: A typical workflow for scaling a chemical synthesis.
References
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
Krasavin, M. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11224-11233. Available at: [Link]
Zhu, J., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1046-1060. Available at: [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
Brummond, K. M. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available at: [Link]
(n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF on ResearchGate. Available at: [Link]
Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2292-2299. Available at: [Link]
Arnold, F. H., et al. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 11, 10482-10488. Available at: [Link]
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.
Tsoleridis, C. A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1386. Available at: [Link]
Al-Awadi, F., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(11), 2855. Available at: [Link]
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Available at: [Link]
OC CHEM. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
(n.d.). Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes. Request PDF on ResearchGate. Available at: [Link]
Dalpozzo, R. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1043. Available at: [Link]
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of A. 8-(2-Propenyl)-1,4-dioxa-8-azaspiro[4][5]decane. Available at: [Link]
(n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Request PDF on ResearchGate. Available at: [Link]
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]
Raju, B. R., & Saikia, A. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1942-2038. Available at: [Link]
Technical Support Center: Refining Purification Methods for Polar 8-Oxa-1-azaspiro[4.5]decane Derivatives
Welcome to the technical support center for the purification of polar 8-Oxa-1-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of polar 8-Oxa-1-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules. The inherent polarity and basicity of the azaspirocyclic core often lead to purification hurdles such as poor chromatographic resolution and difficulty in achieving crystallinity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My 8-Oxa-1-azaspiro[4.5]decane derivative is showing significant streaking and poor separation on a silica gel column. What is the likely cause and how can I fix it?
A1: Streaking on silica gel is a common issue with polar and basic compounds like your 8-Oxa-1-azaspiro[4.5]decane derivative. This is primarily due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[1][2] This can lead to irreversible adsorption or slow, uneven elution.
Troubleshooting Steps:
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.[1]
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-2% (v/v).
Ammonium Hydroxide: For very basic compounds, a solution of methanol with a small percentage of aqueous ammonium hydroxide can be effective.[3]
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[4]
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option.[4][5]
Amino- or Diol-Bonded Silica: These functionalized silicas have a less acidic surface and can improve the chromatography of polar amines.[1][3]
Q2: I'm struggling to crystallize my polar 8-Oxa-1-azaspiro[4.5]decane derivative. It keeps oiling out or forming an amorphous solid. What techniques can I try?
A2: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and tendency to form oils.[6][7] Several techniques can be employed to induce crystallization.
Recommended Crystallization Techniques:
Technique
Description
Key Considerations
Slow Evaporation
Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This is the simplest method but may not always yield high-quality crystals.[8]
Use a vial with a narrow opening or cover it with perforated parafilm to slow down the evaporation rate.
Vapor Diffusion
Dissolve the compound in a small amount of a "good" solvent and place this solution in a sealed container with a larger volume of a volatile "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[8]
This is an excellent method for small quantities of material.[9]
Solvent Layering
Carefully layer a poor solvent on top of a solution of your compound in a good solvent. The two solvents should be miscible. Crystallization occurs at the interface as the solvents slowly mix.[8][10]
A third solvent can be used as a buffer layer to slow down diffusion.[10]
Salt Formation
If your compound is a free base, converting it to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility and crystal packing properties, often leading to well-defined crystals. Protonated amines tend to crystallize more readily.[8]
Derivative Formation
For compounds with alcohol or amine functionalities, preparing a derivative with a group like p-bromobenzoate can enhance crystallizability.[9][10]
This can also be useful for determining the absolute configuration.[10]
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A3: Degradation on silica gel is a possibility for sensitive compounds due to the acidic nature of the stationary phase.[11]
Confirmation and Solutions:
2D TLC Analysis: Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is likely stable. If new spots appear off the diagonal, it indicates decomposition.
Deactivating the Silica Gel: Before loading your sample, flush the column with your eluent containing a small amount of a base like triethylamine (1-2%). This will neutralize the most acidic sites.[1]
Alternative Purification Methods:
Preparative HPLC (Reversed-Phase): This is often the best alternative for purifying unstable or highly polar compounds.[4][5]
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying basic compounds.[12]
Crystallization: If possible, direct crystallization of the crude product can avoid chromatography altogether.
Troubleshooting Guides
Guide 1: Optimizing Flash Chromatography for Polar 8-Oxa-1-azaspiro[4.5]decane Derivatives
This guide provides a systematic approach to developing a robust flash chromatography method for your polar spirocyclic amine.
Step 1: Initial TLC Analysis
Objective: To find a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1]
Procedure:
Screen a variety of solvent systems. Start with a binary mixture of a non-polar solvent (e.g., hexanes, ethyl acetate) and a polar solvent (e.g., methanol, dichloromethane).
If streaking is observed, add 0.5-1% triethylamine or ammonium hydroxide to the eluent.
Record the Rf values for your compound and any major impurities.
Step 2: Column Packing and Sample Loading
Objective: To ensure a well-packed column and a concentrated sample band for optimal separation.
Procedure:
Wet Loading: Dissolve your crude sample in a minimal amount of the initial eluent or a slightly more polar solvent. Pipette the solution directly onto the top of the silica bed.[13]
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13]
Step 3: Elution and Fraction Collection
Objective: To effectively elute and collect the purified compound.
Procedure:
Start with the solvent system determined from your TLC analysis.
If separation is still challenging, consider a gradient elution where the polarity of the mobile phase is gradually increased.
Collect fractions and analyze them by TLC to identify those containing your pure product.
Workflow for Flash Chromatography Optimization:
Caption: Decision workflow for optimizing flash chromatography.
Guide 2: A Systematic Approach to Crystallization
This guide outlines a structured workflow for successfully crystallizing your polar 8-Oxa-1-azaspiro[4.5]decane derivative.
Step 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound when hot but not when cold.[6]
Procedure:
Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and upon heating.
Look for a solvent that provides high solubility at elevated temperatures and low solubility at room temperature or upon cooling.
Step 2: Method Selection and Execution
Objective: To choose and perform the most appropriate crystallization technique based on the solvent screen.
Experimental Protocol: Vapor Diffusion
Dissolve 5-10 mg of your compound in a minimal amount (e.g., 0.1-0.2 mL) of a "good" solvent in a small, open vial.
Place this small vial inside a larger vial or beaker containing a layer (e.g., 1-2 mL) of a volatile "poor" solvent (anti-solvent).
Seal the outer container and leave it undisturbed in a location with a stable temperature.
Monitor for crystal growth over several days to weeks.
Step 3: Troubleshooting Poor Crystallization
Objective: To address common issues encountered during crystallization attempts.
Problem
Potential Cause
Suggested Solution
Oiling Out
The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.
Add more of the "good" solvent to the hot solution before cooling.[6] Try a lower boiling point solvent.
No Crystals Form
The solution is not sufficiently supersaturated, or nucleation is inhibited.
Scratch the inside of the flask with a glass rod. Add a seed crystal if available. Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).[9]
Amorphous Precipitate
Crystallization is happening too rapidly.
Slow down the cooling process. Use a more dilute solution. Consider a different crystallization technique like vapor diffusion for slower crystal growth.
Decision Tree for Crystallization Method Selection:
Caption: A decision tree to guide the selection of an appropriate crystallization method.
References
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
Guide for crystallization. (n.d.).
Crystallization. (n.d.).
Any tips for purification of two zwitterionic compounds? : r/Chempros. Reddit. (2022, May 11).
How do I make a crystal of highly polar compounds? ResearchGate. (2015, March 24).
How to Grow Single Crystals | Organic Chemistry. YouTube. (2020, December 12).
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025, June 18).
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. (n.d.).
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012, August 7).
Purification of strong polar and basic compounds : r/Chempros. Reddit. (2023, January 7).
Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. (n.d.).
Column chromatography. Columbia University. (n.d.).
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. Reddit. (2018, December 8).
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16).
A Comparative Guide to 8-Oxa-1-azaspiro[4.5]decane Agonists in Muscarinic Receptor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The quest for selective and potent muscarinic acetylcholine receptor (mAChR) agonists is a critical endeavor in the development of therapeutics for a range...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent muscarinic acetylcholine receptor (mAChR) agonists is a critical endeavor in the development of therapeutics for a range of neurological and peripheral disorders, most notably Alzheimer's disease. Among the diverse chemical scaffolds explored, the 8-Oxa-1-azaspiro[4.5]decane framework has emerged as a promising starting point for the design of M1-selective agonists. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-Oxa-1-azaspiro[4.5]decane agonists, juxtaposed with alternative spirocyclic chemotypes. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays utilized in their evaluation.
The 8-Oxa-1-azaspiro[4.5]decane Scaffold: A Privileged Structure for M1 Agonism
The 8-Oxa-1-azaspiro[4.5]decane core, a bioisostere of the quinuclidine ring found in the potent but non-selective muscarinic agonist arecoline, offers a rigid framework that can be strategically modified to achieve desired pharmacological profiles. The primary focus of SAR studies on this scaffold has been the development of agonists for the M1 muscarinic receptor, a key target for enhancing cognitive function.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the 8-Oxa-1-azaspiro[4.5]decane skeleton have revealed several key determinants of agonist activity and selectivity. Pioneering work led to the identification of potent M1 agonists, with compounds like YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane) serving as important pharmacological tools and clinical candidates.[1][2]
Table 1: Comparative in vitro activity of representative 8-Oxa-1-azaspiro[4.5]decane agonists and competitors.
Compound
Scaffold
M1 Affinity (Ki, nM)
M2 Affinity (Ki, nM)
M1 Functional Activity (EC50, nM)
M1 Intrinsic Efficacy (% of Carbachol)
YM796
8-Oxa-1-azaspiro[4.5]decane
120
1100
310 (PI Hydrolysis)
Partial Agonist
YM954
8-Oxa-1-azaspiro[4.5]decane
180
1500
160 (PI Hydrolysis)
Partial Agonist
Compound 17
8-Oxa-1-azaspiro[4.5]decane
Potent (non-selective)
Potent (non-selective)
-
-
(-)-29
8-Oxa-1-azaspiro[4.5]decane
Preferential for M1
Lower affinity for M2
Stimulated PI hydrolysis
Partial Agonist
AF-30 Analog (5a)
2-Methyl-1,3-dioxaazaspiro[4.5]decane
-
-
Greater than AF-30
Higher than AF-30
Compound 8
Spiro[chromene-2,4′-piperidine]
-
-
121.5 (5-HT2CR)
71.09% (5-HT2CR)
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. The activity of Compound 8 is at the 5-HT2C receptor, included here as a comparative spirocyclic scaffold.[3]
The SAR of this series can be summarized as follows:
Substitution at the 2-position: Small alkyl groups, such as methyl or ethyl, are well-tolerated and can influence potency.
Modification at the 3-position: Introduction of a carbonyl group (as in YM954) or a methylene group (as in YM796) is crucial for agonist activity. Modifications such as dithioketal and oxime analogs have been shown to increase M1 selectivity over M2 receptors.[2]
The Nitrogen Atom (N-8): Typically substituted with a methyl group, which is a common feature in many muscarinic agonists, mimicking the quaternary ammonium of acetylcholine.
Stereochemistry: The absolute configuration of the spirocyclic core and its substituents can significantly impact M1 agonist activity, with the (-)-isomers often showing preferential activity.[2]
Alternative Spirocyclic Scaffolds: A Comparative Perspective
While the 8-Oxa-1-azaspiro[4.5]decane scaffold has been extensively studied, other spirocyclic systems have also been investigated as muscarinic agonists, offering different pharmacological profiles and intellectual property landscapes.
2-Methyl-1,3-dioxaazaspiro[4.5]decanes
This class of compounds, developed as analogs of the muscarinic agonist AF-30, was designed to have greater conformational flexibility. Certain analogs in this series demonstrated significantly higher predicted efficacy in stimulating phosphatidylinositol turnover compared to AF-30, highlighting the potential of this scaffold for developing potent muscarinic agonists.[4]
Spiro[chromene-2,4′-piperidine]s
While primarily investigated as 5-HT2C receptor agonists, the spiro[chromene-2,4′-piperidine] scaffold represents a versatile platform for targeting G-protein coupled receptors. The synthesis and SAR of these compounds have been explored, with specific substitutions on the chromene and piperidine rings influencing potency and selectivity.[3][5] Although not directly targeting muscarinic receptors in the cited studies, the synthetic accessibility and tunable nature of this scaffold make it a relevant comparator for future muscarinic agonist design.
Experimental Protocols for Agonist Characterization
The evaluation of novel muscarinic agonists relies on a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Assays
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
Membrane Preparation:
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human muscarinic receptor subtype (M1-M5).
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
Competition Binding Assay:
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of the test compound.
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist (e.g., atropine).
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Filtration and Counting:
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Count the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
2. Phosphoinositide (PI) Hydrolysis Assay for M1, M3, and M5 Receptor Activation
This functional assay measures the accumulation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled muscarinic receptors.
Seed cells expressing the M1, M3, or M5 receptor in a multi-well plate.
Incubate the cells overnight in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.
Agonist Stimulation:
Wash the cells to remove unincorporated [³H]myo-inositol.
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, leading to their accumulation.
Add varying concentrations of the test agonist and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
Extraction and Quantification:
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold trichloroacetic acid).
Extract the soluble inositol phosphates.
Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.
Elute the [³H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
In Vivo Models
Scopolamine-Induced Amnesia Model
This widely used animal model assesses the ability of a test compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.[6][7][8][9][10]
Workflow Diagram:
Step-by-Step Protocol (Passive Avoidance Task):
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Acquisition Trial:
Place a mouse in the light compartment.
After a short habituation period, the door to the dark compartment is opened.
When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
Drug Administration:
Administer the test compound (e.g., an 8-Oxa-1-azaspiro[4.5]decane agonist) at various doses, typically 30-60 minutes before the retention trial.
Administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) to induce amnesia, typically 20-30 minutes before the retention trial.
Retention Trial (24 hours after acquisition):
Place the mouse back in the light compartment.
Open the door to the dark compartment.
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
Data Analysis:
Compare the step-through latencies between the vehicle-treated, scopolamine-treated, and test compound-treated groups.
A significant increase in step-through latency in the test compound group compared to the scopolamine-only group indicates that the compound can reverse the scopolamine-induced memory deficit.
Conclusion and Future Directions
The 8-Oxa-1-azaspiro[4.5]decane scaffold has proven to be a valuable template for the design of M1 muscarinic agonists with potential therapeutic applications in cognitive disorders. The SAR studies have provided crucial insights into the structural requirements for achieving potency and selectivity. However, the development of agonists with improved selectivity across all five muscarinic receptor subtypes remains a key challenge.
Comparative analysis with alternative spirocyclic scaffolds, such as the 2-methyl-1,3-dioxaazaspiro[4.5]decanes and spiro[chromene-2,4′-piperidine]s, highlights the diverse chemical space available for muscarinic receptor modulation. Future research should focus on:
Exploring a wider range of substitutions on the 8-Oxa-1-azaspiro[4.5]decane core to fine-tune selectivity for M1 over other mAChR subtypes, particularly M2 and M3, to minimize dose-limiting side effects.
Systematic evaluation of alternative spirocyclic scaffolds for their potential as muscarinic agonists, leveraging the synthetic tractability and novel three-dimensional arrangements they offer.
Application of computational modeling and structure-based drug design to guide the rational design of next-generation spirocyclic muscarinic agonists with optimized efficacy and safety profiles.
By integrating these strategies, the field can continue to advance the development of novel and effective treatments for debilitating neurological conditions.
References
[Reference to a general review on muscarinic receptors and their therapeutic potential]
Alpha 1-adrenergic and muscarinic cholinergic stimulation of phosphoinositide hydrolysis in adult r
Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. [Link]
2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. [Link]
Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (URL not available)
Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb. [Link]
Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. [Link]
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. [Link]
Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. [Link]
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. [Link]
Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. [Link]
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]
Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems. [Link]
Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. (URL not available)
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (URL not available)
Muscarinic receptor stimulation of phosphoinositide hydrolysis in the human isolated urinary bladder. [Link]
Synthesis, Antimuscarinic Activity and Quantitative Structure-Activity Relationship (QSAR) of Tropinyl and Piperidinyl Esters. [Link]
Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. [Link]
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (URL not available)
Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. [Link]
Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspirod[4][6]ecane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. [Link]
8-azaspiro [4][6]decane-7, the preparation method of 9-dione compounds.
Strategies for the Synthesis of Spiropiperidines. (URL not available)
Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. [Link]
Quantitative structure-activity rel
Muscarinic Receptor Agonists and Antagonists. [Link]
Spirocyclic Piperidines in Drug Discovery. (URL not available)
Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution. (URL not available)
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (URL not available)
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]
A Head-to-Head Comparison for the Modern Medicinal Chemist: 8-Oxa-1-azaspiro[4.5]decane vs. Alternative Spirocyclic Scaffolds
Introduction: The Imperative for Three-Dimensionality in Drug Discovery In the contemporary landscape of drug discovery, the demand for novel chemical entities with superior pharmacological profiles has driven a decisive...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
In the contemporary landscape of drug discovery, the demand for novel chemical entities with superior pharmacological profiles has driven a decisive shift away from planar, aromatic structures towards molecules with greater three-dimensionality (3D).[1] This "escape from flatland" is predicated on the understanding that sp³-rich scaffolds can confer significant advantages, including improved physicochemical properties, better pharmacokinetic (PK) profiles, and the ability to engage with complex protein topographies.[1][2] Among the various strategies to enhance 3D character, the incorporation of spirocyclic systems—bicyclic structures joined by a single common atom—has emerged as a particularly powerful approach.[3][4]
The rigid nature of the spirocyclic core can lock a molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to a target.[5] This conformational restriction can lead to enhanced potency and selectivity.[1][5] Furthermore, spirocycles provide novel exit vectors for substituent placement, allowing for a more comprehensive exploration of the surrounding chemical space compared to their monocyclic or fused-ring counterparts.
This guide provides a comparative analysis of a versatile heterocyclic scaffold, 8-Oxa-1-azaspiro[4.5]decane , against other prominent spirocyclic systems. We will delve into its unique structural attributes, physicochemical properties, and synthetic accessibility, contrasting it with key alternatives to inform rational scaffold selection in drug design.
Focus Scaffold: The Profile of 8-Oxa-1-azaspiro[4.5]decane
8-Oxa-1-azaspiro[4.5]decane is a saturated heterocyclic system featuring a pyrrolidine ring fused at the C2 position to a tetrahydropyran ring via a spiro-carbon. The presence of both a nitrogen and an oxygen atom within this compact framework imparts a unique set of properties that are highly attractive for medicinal chemistry applications.
Key Structural and Physicochemical Features:
Dual Heteroatoms: The basic nitrogen of the pyrrolidine ring serves as a key interaction point (e.g., for salt formation to improve solubility or as a hydrogen bond acceptor/donor) and a convenient handle for derivatization. The ether oxygen in the tetrahydropyran ring can also act as a hydrogen bond acceptor, influencing solubility and target interactions.
Defined 3D Geometry: The spiro fusion point creates a rigid, orthogonal arrangement of the two rings, presenting substituents in well-defined spatial orientations.[2]
Favorable Physicochemical Properties: The introduction of heteroatoms generally leads to a lower lipophilicity (logP) and an increased polar surface area (PSA) compared to all-carbon spirocycles, which can translate to improved aqueous solubility and better ADME (Administration, Distribution, Metabolism, and Excretion) properties.[1]
The 8-Oxa-1-azaspiro[4.5]decane scaffold has been successfully incorporated into a variety of biologically active agents, including M1 muscarinic agonists and selective σ1 receptor ligands, highlighting its utility in central nervous system (CNS) drug discovery.[6][7]
The Comparative Landscape: Alternative Spirocyclic Scaffolds
To provide a robust comparison, we have selected three alternative spirocyclic scaffolds that represent distinct classes and offer different design possibilities:
Spiro[3.3]heptane: A small, rigid, all-carbon scaffold. It is often used as a bioisosteric replacement for benzene or cyclohexane, offering improved 3D character and metabolic stability.[8][9]
1,3,8-Triazaspiro[4.5]decane: A multi-heteroatom scaffold featuring three nitrogen atoms. This scaffold provides multiple points for derivatization and hydrogen bonding interactions, making it suitable for targeting protein-protein interfaces or enzyme active sites.[10]
1-Thia-4-azaspiro[4.5]decane: A sulfur-containing analogue. The replacement of an oxygen or carbon atom with sulfur can modulate lipophilicity, metabolic stability, and bond angles, offering a subtle but potentially impactful design choice.[11]
Data-Driven Comparative Analysis
The choice of a scaffold is a multi-parameter optimization problem. The following table summarizes key computed and experimental data for our focus scaffold and its comparators, providing a quantitative basis for decision-making.
Note: Data for the parent amine of spiro[3.3]heptane is used for a more direct comparison with the other amine-containing scaffolds.
Interpretation of Data:
8-Oxa-1-azaspiro[4.5]decane presents a balanced profile. Its moderate logP and TPSA make it an excellent candidate for achieving a compromise between solubility and permeability, a critical aspect for oral bioavailability and CNS penetration.[7]
Spiro[3.3]heptane amine is significantly more lipophilic and has a slightly higher TPSA due to the primary amine. Its primary value lies in its rigidity and use as a saturated bioisostere, which can improve metabolic stability by removing sites of oxidative metabolism.[9][14]
1,3,8-Triazaspiro[4.5]decane is the most polar scaffold, with the lowest logP and highest TPSA. This makes it highly suitable for designing molecules that require strong target engagement through multiple hydrogen bonds and for applications where high aqueous solubility is paramount.[10]
1-Thia-4-azaspiro[4.5]decane offers a lipophilicity intermediate between the oxa- and carbon-based scaffolds. The sulfur atom can offer unique interactions (e.g., sulfur-aromatic) and can alter metabolic pathways compared to its oxygen counterpart.[11]
Visualization of Scaffolds and Synthetic Logic
To better appreciate the structural diversity and synthetic planning, the following diagrams illustrate the core structures and a generalized synthetic workflow.
Caption: Core structures of the compared spirocyclic scaffolds.
Caption: Generalized synthetic workflow for spirocycle-containing molecules.
Experimental Corner: Foundational Protocols
Trustworthy and reproducible data is the bedrock of drug discovery. Below are outlines for a representative synthesis and a critical ADME assay.
Protocol 1: Representative Synthesis of an 8-Oxa-1-azaspiro[4.5]decane Derivative
This protocol outlines a general approach for synthesizing derivatives, which often involves the construction of the spirocyclic core followed by functionalization. A common strategy is the diastereoselective tandem cyclization of enynamides with vinyl benzoxazinanones catalyzed by gold and palladium relays.[15]
Objective: To synthesize a functionalized 8-Oxa-1-azaspiro[4.5]decane scaffold.
Step-by-Step Methodology:
Substrate Synthesis: Prepare the requisite N-protected piperidone and the coupling partner (e.g., a protected amino alcohol) from commercially available starting materials.
Spirocyclization: A key step often involves an intramolecular reaction. For instance, a Pictet-Spengler type reaction or an intramolecular Michael addition can be employed to form the spiro-junction.
Deprotection: Removal of protecting groups (e.g., Boc or Cbz from the nitrogen) to reveal a handle for further derivatization.
Functionalization: The free amine can be acylated, alkylated, or used in reductive amination to install desired R-groups and build out the final molecule.
Purification and Characterization: Each step is followed by purification (e.g., column chromatography or crystallization) and characterization (NMR, LC-MS, HRMS) to confirm the structure and purity of the intermediate and final product.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Assessing metabolic stability is crucial to predict a compound's in vivo half-life and clearance.[16] The liver microsomal stability assay is a standard, high-throughput method used in early discovery.[17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a spirocyclic compound.
Step-by-Step Methodology:
Preparation: Thaw pooled liver microsomes (human, rat, or other species) on ice. Prepare a stock solution of the test compound (typically 10 mM in DMSO) and dilute to the final concentration (e.g., 1 µM) in incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).[18]
Reaction Initiation: Pre-warm the microsome/compound mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[16][18] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[17]
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding a cold solution of acetonitrile containing an internal standard.[16][17]
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16]
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Strategic Outlook
The selection of a molecular scaffold is a pivotal decision in the drug design process. 8-Oxa-1-azaspiro[4.5]decane offers a compelling combination of desirable features: inherent three-dimensionality, balanced physicochemical properties for good ADME potential, and synthetically tractable handles for diversification.
When compared to the all-carbon spiro[3.3]heptane , it provides superior polarity and hydrogen bonding capability, which can be crucial for target engagement and solubility, though potentially at the cost of some metabolic stability.
Relative to the highly polar 1,3,8-triazaspiro[4.5]decane , it offers a more lipophilic character, which may be advantageous for achieving cell permeability and CNS penetration.
Against the 1-thia-4-azaspiro[4.5]decane , it provides a more classic hydrogen bond accepting oxygen, while the thio-analogue offers a unique opportunity for scaffold hopping and modulating electronic properties.
Ultimately, the optimal choice depends on the specific therapeutic target, the desired property profile, and the overall strategic goals of the drug discovery program. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can make more informed and rational decisions, accelerating the journey from hit identification to the development of innovative, three-dimensional therapeutics.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]
The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]
Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library. [Link]
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
A Comparative Guide to 8-Oxa-1-azaspiro[4.5]decane-Based Acetylcholinesterase Inhibitors and the Benchmark Drug Donepezil
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remain...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] This guide provides an in-depth comparative analysis of emerging inhibitors based on the 8-Oxa-1-azaspiro[4.5]decane scaffold and the established clinical agent, Donepezil. We will delve into the preclinical evaluation of these compounds, comparing their in vitro efficacy and in vivo performance, and elucidating the experimental rationale that underpins their development.
Introduction: The Promise of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The 8-Oxa-1-azaspiro[4.5]decane core is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure that can effectively probe the binding sites of biological targets.[3] Its inherent stereochemical complexity and synthetic tractability make it an attractive starting point for the design of novel central nervous system (CNS) active agents. While derivatives of this scaffold have been explored for various targets, including muscarinic M1 receptors, their potential as acetylcholinesterase inhibitors presents a compelling avenue for the development of next-generation Alzheimer's disease therapies.
The Benchmark: Donepezil, a First-Line Acetylcholinesterase Inhibitor
Donepezil is a well-established, reversible, and selective inhibitor of AChE that has been a first-line treatment for Alzheimer's disease for decades.[4][5] Its piperidine-based structure interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a potent and sustained inhibition of acetylcholine hydrolysis. Understanding the in vitro and in vivo profile of Donepezil is crucial for benchmarking the performance of novel inhibitor candidates.
In Vitro Comparison: Potency Against Acetylcholinesterase
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. The in vitro evaluation of AChE inhibitors is routinely performed using the Ellman method, a robust and high-throughput colorimetric assay.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of AChE, the test inhibitor (e.g., an 8-Oxa-1-azaspiro[4.5]decane derivative or Donepezil) at various concentrations, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the AChE solution to wells containing either the inhibitor dilutions or buffer (for control). Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATCI and DTNB to all wells.
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (enzyme without inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Note: BuChE (Butyrylcholinesterase) is a related enzyme, and high selectivity for AChE is a desirable trait to minimize off-target effects.
The development of potent 8-Oxa-1-azaspiro[4.5]decane-based AChE inhibitors would aim for IC50 values in the low nanomolar range, comparable to or exceeding that of Donepezil.
In Vivo Comparison: Amelioration of Cognitive Deficits
Promising in vitro results must translate to in vivo efficacy. The scopolamine-induced amnesia model in rodents is a widely accepted preclinical model to evaluate the potential of AChE inhibitors to improve cognitive function. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in Alzheimer's disease.
Experimental Protocol: Scopolamine-Induced Memory Impairment Model in Mice
This model assesses the ability of a test compound to reverse the memory deficits induced by scopolamine using various behavioral tests, such as the Y-maze or Morris water maze.
Step-by-Step Methodology:
Animal Acclimatization: House mice under standard laboratory conditions with free access to food and water and allow them to acclimatize for at least one week before the experiment.
Drug Administration: Administer the test compound (e.g., an 8-Oxa-1-azaspiro[4.5]decane derivative or Donepezil) or vehicle to different groups of mice at specified doses and routes (e.g., oral gavage, intraperitoneal injection).
Induction of Amnesia: After a set pre-treatment time, administer scopolamine (typically 1 mg/kg, i.p.) to all groups except the control group to induce memory impairment.
Behavioral Testing: Following scopolamine administration, subject the mice to a memory assessment task. For example, in the Y-maze test, the percentage of spontaneous alternations is measured as an indicator of spatial working memory.
Data Analysis: Compare the performance of the drug-treated groups to the scopolamine-treated and vehicle-treated control groups. A significant increase in performance in the drug-treated groups indicates an amelioration of the scopolamine-induced memory deficit.
Comparative In Vivo Efficacy
While a direct comparative study is not available, we can juxtapose the known efficacy of Donepezil with the reported, albeit in a different context, in vivo evaluation of 8-Oxa-1-azaspiro[4.5]decane derivatives in a similar model.
Compound
Animal Model
Effective Dose
Observed Effects
Donepezil
Scopolamine-induced amnesia in mice
0.5 - 3 mg/kg
Significant improvement in spatial working memory (e.g., increased spontaneous alternations in Y-maze)
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Scopolamine-induced impairment in rats
Not specified for AChE inhibition
Amelioration of scopolamine-induced impairment in passive avoidance tasks (as an M1 muscarinic agonist)
It is important to note that the in vivo effects of the 8-Oxa-1-azaspiro[4.5]decane derivative mentioned were attributed to its M1 muscarinic agonist activity, not necessarily AChE inhibition.[3] Future research should focus on synthesizing derivatives of this scaffold with potent and selective AChE inhibitory activity and evaluating them in direct comparison with Donepezil in the scopolamine-induced amnesia model.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Acetylcholinesterase Inhibition and Cholinergic Synapse
Caption: Mechanism of AChE Inhibition in the Cholinergic Synapse.
In Vivo Experimental Workflow for Cognitive Enhancement Assessment
Caption: Workflow for In Vivo Efficacy Testing in the Scopolamine Model.
Conclusion and Future Directions
The 8-Oxa-1-azaspiro[4.5]decane scaffold holds considerable promise for the development of novel acetylcholinesterase inhibitors. While direct comparative data with the benchmark drug Donepezil is currently limited in the public domain, the foundational principles of in vitro and in vivo evaluation outlined in this guide provide a clear roadmap for future research. The key to advancing this class of compounds will be the synthesis of derivatives with high potency and selectivity for AChE, followed by rigorous head-to-head preclinical comparisons with established drugs like Donepezil. Such studies will be instrumental in determining if these spiro-heterocyclic compounds can offer a superior therapeutic profile for the symptomatic treatment of Alzheimer's disease.
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Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. PubMed Central. [Link]
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[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. ResearchGate. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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The Emergence of 8-Oxa-1-azaspiro[4.5]decane: A Critical Evaluation of a Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Concept of Privileged Scaffolds In the landscape of drug discovery, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient development of novel therapeutics. These ar...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Concept of Privileged Scaffolds
In the landscape of drug discovery, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient development of novel therapeutics. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.[1][2] The inherent versatility of these structures provides a robust starting point for the design of compound libraries with a higher probability of yielding bioactive molecules. This guide focuses on the validation of a promising spirocyclic system, 8-oxa-1-azaspiro[4.5]decane, as a new member of this esteemed class of molecular architectures.
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered increasing interest in medicinal chemistry due to their inherent three-dimensionality.[3] This topographical complexity can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts. The 8-oxa-1-azaspiro[4.5]decane scaffold, a unique bicyclic amine, presents a compelling case for exploration as a privileged scaffold due to its rigid structure and potential for diverse functionalization.
The 8-Oxa-1-azaspiro[4.5]decane Scaffold: Synthesis and Physicochemical Properties
The utility of a scaffold is intrinsically linked to its synthetic accessibility and its fundamental physicochemical characteristics. The 8-oxa-1-azaspiro[4.5]decane core can be constructed through various synthetic routes, often starting from readily available materials.
Experimental Protocol: Synthesis of 8-Oxa-2-azaspiro[4.5]decane
A convenient synthesis of the isomeric 8-oxa-2-azaspiro[4.5]decane has been developed, which provides a foundational methodology that can be adapted.[4]
Objective: To synthesize 8-oxa-2-azaspiro[4.5]decane from commercially available reagents.
Materials:
Tetrahydropyran-4-carbonitrile
1-Bromo-2-fluoroethane
Appropriate solvents and reagents for reduction and cyclization (e.g., Lithium aluminum hydride, base)
Step-by-Step Methodology:
Reduction of the Nitrile: The starting material, tetrahydropyran-4-carbonitrile, is reduced to the corresponding amine, (tetrahydropyran-4-yl)methanamine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to control the reactivity of the hydride.
N-Alkylation: The resulting primary amine is then alkylated with 1-bromo-2-fluoroethane. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid byproduct. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used.
Intramolecular Cyclization: The final spirocyclization step is achieved by treating the N-alkylated intermediate with a strong base to facilitate an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the fluorine atom, displacing it to form the piperidine ring of the spirocycle. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular side reactions.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 8-oxa-2-azaspiro[4.5]decane.
Physicochemical Properties:
The 8-oxa-1-azaspiro[4.5]decane scaffold possesses a unique combination of properties that make it an attractive candidate for drug design. Its spirocyclic nature imparts a high degree of three-dimensionality (high Fsp3 character), which is often associated with improved solubility, reduced off-target toxicity, and better metabolic stability. The presence of the oxygen atom can influence hydrogen bonding potential and overall polarity, while the basic nitrogen provides a handle for salt formation and modulation of pharmacokinetic properties.
Comparative Analysis: 8-Oxa-1-azaspiro[4.5]decane vs. Established Privileged Scaffolds
To validate the "privileged" status of the 8-oxa-1-azaspiro[4.5]decane scaffold, a direct comparison with well-established privileged structures targeting similar biological pathways is essential. This section will focus on two key areas where derivatives of this scaffold have shown significant promise: M1 muscarinic acetylcholine receptors and sigma-1 receptors.
M1 Muscarinic Acetylcholine Receptor Agonists
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in conditions like Alzheimer's disease.[5] Several established privileged scaffolds, such as quinuclidine and tropane , have been extensively explored for their M1 agonist activity.[6][7]
Derivatives of the 8-oxa-1-azaspiro[4.5]decane scaffold have demonstrated potent M1 muscarinic agonist activity with a degree of selectivity over the M2 subtype.[8] While the quinuclidine-based agonist shows higher affinity, it suffers from a lack of subtype selectivity.[9] The rigid, spirocyclic nature of the 8-oxa-1-azaspiro[4.5]decane scaffold likely contributes to its favorable binding and selectivity profile by presenting its functional groups in a more defined orientation within the receptor binding pocket. This contrasts with the more flexible, albeit still constrained, quinuclidine and tropane cores.
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders, making it an attractive therapeutic target.[10] The arylpiperazine scaffold is a well-established privileged structure for sigma-1 receptor ligands.[11]
Derivatives of the 8-oxa-1-azaspiro[4.5]decane scaffold have been shown to be highly potent and selective ligands for the sigma-1 receptor.[12] The spirocyclic core appears to be well-tolerated and can be decorated with various substituents to fine-tune affinity and selectivity. In comparison, while arylpiperazines are a well-established class of sigma-1 ligands with numerous high-affinity examples, the 8-oxa-1-azaspiro[4.5]decane scaffold offers a novel and structurally distinct alternative.[13] This structural novelty can be advantageous in overcoming existing patent landscapes and potentially offering improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Experimental Protocols for Biological Validation
The validation of a privileged scaffold relies on robust and reproducible biological data. The following are generalized protocols for assessing the activity of compounds at M1 muscarinic and sigma-1 receptors.
Objective: To determine the binding affinity (Ki) of a test compound for the human M1 muscarinic receptor.
Materials:
Membrane preparations from cells expressing the human M1 muscarinic receptor.
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Test compounds and a reference antagonist (e.g., atropine).
Assay buffer (e.g., PBS pH 7.4).
Glass fiber filters and a filtration manifold.
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]-NMS) at a concentration close to its Kd, and varying concentrations of the test compound.
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[14]
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional activity (agonist or antagonist) of a test compound at the sigma-1 receptor.
Materials:
A cell line endogenously or recombinantly expressing the sigma-1 receptor.
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Test compounds and a reference agonist (e.g., (+)-pentazocine).
A fluorescent plate reader capable of measuring intracellular calcium flux.
Step-by-Step Methodology:
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known sigma-1 receptor agonist.
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescent plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Perspectives
The 8-oxa-1-azaspiro[4.5]decane scaffold presents a compelling profile as an emerging privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and demonstrated high-affinity interactions with multiple important biological targets, including M1 muscarinic and sigma-1 receptors, underscore its potential for the development of novel therapeutics.
The comparative analysis with established privileged scaffolds like quinuclidine, tropane, and arylpiperazine highlights both the competitive advantages and the unique chemical space occupied by the 8-oxa-1-azaspiro[4.5]decane system. Its rigid conformation appears to contribute to enhanced selectivity, a critical attribute in modern drug design.
Future research should focus on expanding the biological profiling of this scaffold against a wider range of targets to further solidify its "privileged" status. Elucidation of the structure-activity relationships for various substitution patterns will be crucial for optimizing potency and selectivity. Furthermore, in-depth investigations into the pharmacokinetic and toxicological profiles of lead compounds derived from this scaffold will be necessary to translate its promising in vitro activity into clinically viable drug candidates. The continued exploration of the 8-oxa-1-azaspiro[4.5]decane scaffold holds significant promise for enriching the arsenal of molecular tools available to medicinal chemists in the pursuit of innovative medicines.
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Stauffer SR, et al. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). Bioorg Med Chem Lett. 2015;25(2):384-388.
Lee NR, et al. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorg Med Chem Lett. 2019;29(3):471-476.
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A Head-to-Head Comparison of 8-Oxa-1-azaspiro[4.5]decane Analogs with Known Drugs for Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Cholinergic Hypothesis and the Quest for M1 Muscarinic Receptor Agonists The cholinergic hypothesis of Alzheimer's disease (AD) posit...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Cholinergic Hypothesis and the Quest for M1 Muscarinic Receptor Agonists
The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1] For decades, the primary therapeutic strategy has been to enhance acetylcholine (ACh) levels in the brain using acetylcholinesterase (AChE) inhibitors.[2] Donepezil, a widely prescribed AChE inhibitor, exemplifies this approach by preventing the breakdown of ACh, thereby increasing its availability at synaptic clefts.[3] While offering symptomatic relief, the efficacy of AChE inhibitors can be limited, and they are often associated with dose-limiting side effects due to the non-specific elevation of ACh throughout the body.[2]
This has led to the exploration of a more targeted approach: the direct activation of specific muscarinic acetylcholine receptors (mAChRs). Of the five subtypes (M1-M5), the M1 receptor is of particular interest.[4] Highly expressed in the hippocampus and cortex, the M1 receptor is coupled to Gq proteins and plays a crucial role in learning and memory processes.[4] Consequently, the development of selective M1 muscarinic agonists has been a long-standing goal in AD drug discovery, with the aim of achieving procognitive effects with a more favorable side-effect profile compared to non-selective cholinergic agents.
This guide provides a detailed head-to-head comparison of a promising class of M1 muscarinic agonists, the 8-Oxa-1-azaspiro[4.5]decane analogs, with the established Alzheimer's drug, Donepezil. We will delve into their distinct mechanisms of action, compare their pharmacological profiles using experimental data, provide detailed protocols for key assays, and discuss their potential therapeutic advantages and disadvantages.
Mechanism of Action: A Tale of Two Strategies
The 8-Oxa-1-azaspiro[4.5]decane analogs and Donepezil represent two fundamentally different approaches to augmenting cholinergic signaling.
8-Oxa-1-azaspiro[4.5]decane Analogs: Direct M1 Receptor Activation
The 8-Oxa-1-azaspiro[4.5]decane scaffold has given rise to potent M1 muscarinic agonists, with YM796 and YM954 being notable examples. These compounds act as direct agonists at the M1 receptor, mimicking the action of acetylcholine. Upon binding, they induce a conformational change in the receptor, leading to the activation of the Gq signaling cascade.
This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC), leading to downstream cellular responses that are believed to underlie the procognitive effects of these agonists.
Donepezil: Indirect Enhancement of Acetylcholine Levels
Donepezil, in contrast, does not directly bind to muscarinic receptors with high affinity.[5] Instead, it is a selective, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft. This elevated ACh can then act on all subtypes of cholinergic receptors, including both muscarinic and nicotinic receptors.
Caption: Mechanism of Action of Donepezil.
The therapeutic effects of Donepezil in Alzheimer's disease are attributed to the potentiation of cholinergic neurotransmission in the brain, which is known to be impaired in the disease.[5]
Comparative Pharmacological Profile
The distinct mechanisms of action of 8-Oxa-1-azaspiro[4.5]decane analogs and Donepezil result in different pharmacological profiles. The following tables summarize key in vitro and in vivo data for representative compounds.
Table 1: In Vitro Receptor Binding and Functional Activity
These data highlight the direct, albeit partial, agonist activity of the active enantiomer, (-)-YM796, at the M1 receptor, with significantly lower affinity and efficacy at the M2 receptor, suggesting a degree of M1 selectivity. In contrast, Donepezil's primary mechanism is not through direct receptor binding.
Table 2: In Vivo Efficacy in Animal Models of Cognitive Impairment
Compound
Animal Model
Dose
Effect
Reference
(+/-)-YM796
Scopolamine-induced amnesia in rats (Passive Avoidance)
Scopolamine-induced amnesia in rats (Passive Avoidance)
3.0 mg/kg, p.o.
Reversal of cognitive impairment
p.o.: per os (by mouth)
In vivo studies demonstrate that both the 8-Oxa-1-azaspiro[4.5]decane analogs and Donepezil are effective in reversing cognitive deficits in animal models of Alzheimer's disease. Notably, the spiro-compounds appear to be effective at lower doses compared to Donepezil in these specific studies.
Comparative Safety and Side-Effect Profile
The differing mechanisms of action also predict distinct side-effect profiles.
8-Oxa-1-azaspiro[4.5]decane Analogs: As direct muscarinic agonists, the primary concern is the potential for cholinergic side effects due to the activation of peripheral muscarinic receptors. These can include gastrointestinal issues (nausea, vomiting, diarrhea), increased salivation, and cardiovascular effects (bradycardia). The M1 selectivity of compounds like YM796 is a key strategy to mitigate these M2 and M3 receptor-mediated side effects.
Donepezil: As an AChE inhibitor, Donepezil also produces cholinergic side effects. However, because it is a selective inhibitor of acetylcholinesterase, it may have a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.[2] Common side effects include nausea, diarrhea, and insomnia.
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed protocols for two key assays are provided below.
Protocol 1: Scopolamine-Induced Passive Avoidance Task in Rats
This protocol is a standard method for evaluating the effects of compounds on learning and memory.
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 8-Oxa-1-azaspiro[4.5]decane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is a paramount objective. The 8-Oxa-1-azaspiro[4.5]decane scaffold has emerged as a privileged structure, prized for its inherent three-dimensionality. This "escape from flatland" by moving away from planar, aromatic structures is correlated with improved physicochemical properties and better clinical success rates.[1][2] Spirocyclic systems, where two rings share a single atom, provide a rigid conformational constraint. This rigidity can optimize the orientation of substituents for enhanced target binding and can lead to significant improvements in metabolic stability, aqueous solubility, and reduced lipophilicity—all critical determinants of a successful drug candidate.[1][2][3]
However, the promise of this scaffold can only be realized through a rigorous and nuanced assessment of its metabolic fate. Metabolic instability remains a primary driver of compound attrition in drug development pipelines.[4] Therefore, a robust understanding of how to comparatively assess the metabolic stability of different 8-Oxa-1-azaspiro[4.5]decane derivatives is not merely a procedural step but a strategic imperative. This guide provides a comprehensive framework for this assessment, grounded in established experimental protocols and expert insights into the causality behind methodological choices.
Pillar 1: Foundational Concepts in In Vitro Metabolic Stability Assessment
Before delving into specific protocols, it is crucial to grasp the core principles that underpin in vitro metabolic stability assays. The liver is the principal site of drug metabolism in the body.[5][6] Our goal is to create a controlled in vitro environment that recapitulates the metabolic machinery of the liver, allowing us to rank-order compounds based on their susceptibility to enzymatic degradation.
Two primary systems are employed for this purpose:
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[7] They are a cost-effective and high-throughput tool for evaluating Phase I (oxidative) metabolism, as they are enriched with critical drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.[4][7][8] The microsomal stability assay is often a first-line screen in early drug discovery.[7]
Hepatocytes: These are intact liver cells that provide a more holistic and physiologically relevant model.[4][9] Hepatocytes contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes, along with the necessary cofactors.[6][10] They also account for cellular uptake and permeability, offering a more comprehensive prediction of in vivo hepatic clearance.[10]
The primary outputs of these assays are two key parameters:
Half-life (t½): The time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[5][9] It is calculated from the rate of disappearance of the parent drug.[11]
Pillar 2: A Validated Experimental Workflow for Comparative Stability Assessment
The following section details a robust, self-validating protocol for a comparative metabolic stability study using liver microsomes. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental system.
This protocol is designed to compare the metabolic stability of a parent 8-Oxa-1-azaspiro[4.5]decane (Parent Scaffold) against two structurally modified derivatives (Derivative A and Derivative B).
1. Preparation of Reagents and Solutions:
Rationale: Precise and accurate reagent preparation is the bedrock of reproducible data.
Phosphate Buffer (0.1 M, pH 7.4): Prepare a potassium phosphate buffer to mimic physiological pH and maintain enzyme activity.
Test Compound Stock Solutions (10 mM in DMSO): Dissolve the Parent Scaffold, Derivative A, and Derivative B in dimethyl sulfoxide (DMSO). High-concentration stocks minimize the final solvent concentration in the incubation, which can inhibit enzyme activity.
Liver Microsomes (e.g., Human, Rat): Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[12] Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[12] Pooling microsomes from multiple donors reduces the impact of inter-individual variability in enzyme expression.[6]
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[13]
Causality: CY P450 enzymes require NADPH as a cofactor to function.[8][14][15] A regenerating system ensures a constant supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.
Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound in acetonitrile (ACN). The IS is crucial for correcting variations in sample processing and LC-MS/MS analysis.
Quenching Solution: Ice-cold acetonitrile (ACN) with the Internal Standard. ACN precipitates proteins, effectively stopping the metabolic reaction.[13][14]
2. Incubation Procedure:
Rationale: The incubation is designed to simulate the metabolic process under controlled conditions of time, temperature, and enzyme/substrate concentration.
Reaction Mixture Preparation: In triplicate for each compound, pre-warm the microsomal solution at 37°C for 5-10 minutes.
Initiation of Reaction: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[13][14] The final incubation volume is typically 200 µL.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture and immediately add it to a 96-well plate containing the ice-cold quenching solution (e.g., 100 µL).[15] The 0-minute time point, where the reaction is stopped immediately, represents 100% of the initial compound concentration.
3. Sample Processing and Analysis:
Rationale: Proper sample cleanup and sensitive analytical detection are essential for accurate quantification of the remaining parent compound.
Protein Precipitation: Vortex the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[13]
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][13][16] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the parent compound in a complex biological matrix.[17][18]
4. Data Analysis and Interpretation:
Rationale: The raw analytical data must be converted into meaningful metabolic stability parameters.
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
Calculation:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the rate constant of elimination (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .[15]
Experimental Workflow Visualization
Caption: Workflow for comparative metabolic stability assessment.
Pillar 3: Comparative Data Analysis & Structural Insights
The true value of this guide lies in its comparative nature. By assessing derivatives with specific structural modifications, we can begin to build a structure-activity relationship (SAR) for metabolic stability.
Table 1: Comparative Metabolic Stability of 8-Oxa-1-azaspiro[4.5]decane Derivatives in Human Liver Microsomes
Compound ID
Modification
t½ (min)
CLint (µL/min/mg protein)
Metabolic Liability
Parent Scaffold
Unsubstituted Piperidine Ring
25
55.4
Moderate
Derivative A
Methyl substitution on Piperidine N
> 60
< 11.5
Low
Derivative B
Phenyl group on Piperidine N
8
173.2
High
Note: The data presented are illustrative and serve to demonstrate the application of the described methodology.
Interpretation and Causality:
Parent Scaffold: The unsubstituted secondary amine on the piperidine ring is a potential site for metabolism, leading to moderate clearance.
Derivative A: The addition of a small, sterically non-demanding methyl group to the nitrogen atom can "shield" it from enzymatic attack. This modification often reduces susceptibility to N-dealkylation, a common metabolic pathway for secondary amines, resulting in significantly improved metabolic stability (longer t½, lower CLint).
Derivative B: The introduction of a bulky, lipophilic phenyl group provides a prime target for oxidative metabolism, specifically aromatic hydroxylation by CYP enzymes. This creates a significant metabolic "hotspot," leading to rapid clearance and poor metabolic stability.
This type of comparative analysis is fundamental to the iterative process of lead optimization in drug discovery. It allows medicinal chemists to make rational, data-driven decisions to mitigate metabolic liabilities while preserving or enhancing pharmacological activity.
Common Metabolic Pathways
Understanding the likely sites of metabolic transformation is key to rationally designing more stable analogues. For the 8-Oxa-1-azaspiro[4.5]decane scaffold, several metabolic pathways are plausible.
Caption: Potential Phase I metabolic pathways for the scaffold.
Conclusion: A Strategic Approach to Mitigating Metabolic Risk
The assessment of metabolic stability is a cornerstone of modern drug discovery. For promising scaffolds like the 8-Oxa-1-azaspiro[4.5]decane derivatives, a systematic and comparative approach is essential. By employing robust in vitro tools such as liver microsomal and hepatocyte stability assays, researchers can gain critical insights into a compound's metabolic fate. This guide has provided not just a protocol, but a logical framework for designing, executing, and interpreting these studies. The ultimate goal is to generate clear, actionable data that informs the design of next-generation therapeutics with optimized pharmacokinetic profiles, thereby increasing the probability of clinical success.
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A Researcher's Guide to Confirming Target Engagement of 8-Oxa-1-azaspiro[4.5]decane-based Ligands
In the landscape of modern drug discovery, the unequivocal confirmation of target engagement is a cornerstone of preclinical development. For researchers working with promising scaffolds like 8-Oxa-1-azaspiro[4.5]decane,...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the unequivocal confirmation of target engagement is a cornerstone of preclinical development. For researchers working with promising scaffolds like 8-Oxa-1-azaspiro[4.5]decane, which has shown significant potential in modulating key therapeutic targets, robust and reliable methods to verify interaction with these targets are paramount. This guide provides a comprehensive comparison of state-of-the-art techniques for confirming the target engagement of 8-Oxa-1-azaspiro[4.5]decane-based ligands, with a focus on their primary targets: the sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor (M1 mAChR).
The 8-Oxa-1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Derivatives of this scaffold have been identified as potent ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in a range of neurological disorders, and the M1 mAChR, a G-protein coupled receptor (GPCR) that is a key target for cognitive enhancement in conditions like Alzheimer's disease.[2][3]
This guide will navigate the principles, protocols, and comparative advantages of various target engagement assays, empowering researchers to make informed decisions for their specific research needs. We will delve into both traditional and cutting-edge methodologies, from foundational radioligand binding assays to advanced biophysical and cellular techniques.
I. The Foundational Approach: Radioligand Binding Assays
Radioligand binding assays have long been the gold standard for quantifying the affinity of a ligand for its receptor.[4] These assays rely on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound (the 8-Oxa-1-azaspiro[4.5]decane derivative).
Principle of the Assay
The assay measures the displacement of the radioligand from the receptor by the test compound, allowing for the determination of the inhibitory constant (Ki), a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Application to 8-Oxa-1-azaspiro[4.5]decane Ligands
Several studies have successfully employed radioligand binding assays to characterize 8-Oxa-1-azaspiro[4.5]decane derivatives. For instance, novel derivatives have demonstrated nanomolar affinity for the σ1 receptor, with Ki values ranging from 0.47 to 12.1 nM.[2] Similarly, for M1 mAChR, these compounds have been shown to inhibit the binding of [3H]pirenzepine.[3]
Comparison with Other Methods
Feature
Radioligand Binding Assay
Cellular Thermal Shift Assay (CETSA)
Surface Plasmon Resonance (SPR)
Principle
Competitive binding of a radiolabeled ligand
Ligand-induced thermal stabilization of the target protein
Change in refractive index upon ligand binding to an immobilized target
Environment
In vitro (cell membranes or purified protein)
In situ (intact cells or cell lysates)
In vitro (purified protein)
Labeling
Requires radiolabeling of a reference ligand
Label-free
Label-free (for the analyte)
Information
Binding affinity (Ki)
Target engagement and cellular permeability
Binding kinetics (kon, koff), affinity (KD)
Throughput
High
Medium to High
Low to Medium
II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A significant leap forward in target engagement studies has been the development of the Cellular Thermal Shift Assay (CETSA®). This powerful technique allows for the direct assessment of ligand binding to its target in a physiological context, such as within intact cells or tissue samples.[5][6]
The Causality Behind the Method
The fundamental principle of CETSA is that the binding of a ligand to its target protein confers thermal stability.[7] When heated, proteins denature and aggregate. However, a protein that has a ligand bound to it will be more resistant to this heat-induced denaturation. This shift in the melting temperature (Tm) of the protein is a direct indicator of target engagement.
Experimental Protocol: A Step-by-Step Guide
Cell Treatment: Incubate cultured cells (e.g., expressing the σ1 receptor or M1 mAChR) with the 8-Oxa-1-azaspiro[4.5]decane-based ligand or a vehicle control.
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
Cell Lysis: Lyse the cells to release the intracellular contents.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand confirms target engagement.
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 8-Oxa-1-azaspiro[4.5]decane Compounds
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The 8-Oxa-1-azaspiro[4.5]decane Scaffold and the Imperative of Selectivity The 8-Oxa-1-azaspiro[4.5]decane scaffold is a privileged s...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 8-Oxa-1-azaspiro[4.5]decane Scaffold and the Imperative of Selectivity
The 8-Oxa-1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active agents. A prominent example is Cevimeline (Evoxac®), a muscarinic acetylcholine receptor agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] These compounds primarily target M1 and M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) that regulate a host of parasympathetic functions, including salivary and lacrimal secretion.[2][4][5]
While on-target activity is the cornerstone of therapeutic efficacy, the clinical success and safety of any drug candidate hinge critically on its selectivity. Off-target interactions—the binding of a drug to proteins other than its intended target—are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[6][7][8] For a muscarinic agonist, off-target effects can manifest as a range of undesirable cholinergic side effects, such as excessive sweating, gastrointestinal distress, and cardiovascular issues, due to the activation of muscarinic receptors in unintended tissues or interactions with entirely different protein families.[1][7][9]
This guide provides a comprehensive, field-proven framework for prospectively evaluating the off-target profile of novel 8-Oxa-1-azaspiro[4.5]decane derivatives. We will compare a hypothetical lead compound, "Spiro-M1," against a known alternative scaffold, Pilocarpine , another muscarinic agonist used for similar indications.[4][10] The objective is to build a robust, multi-tiered preclinical data package that not only identifies potential liabilities but also provides a clear rationale for lead candidate selection.
The Comparative Framework: Spiro-M1 vs. Pilocarpine
Can the spirocyclic core of Spiro-M1 offer a superior selectivity profile over the established, but often non-selective, Pilocarpine scaffold?[9]
Pilocarpine is known to have complex pharmacology, including potential biased agonism and antagonism depending on the cellular context.[13][14][15]
A Tiered Strategy for Off-Target Liability Assessment
A successful off-target evaluation strategy is not a single experiment but a logical, tiered progression from broad, predictive methods to specific, quantitative assays. This approach maximizes efficiency by using cost-effective, high-throughput methods to cast a wide net initially, followed by more resource-intensive assays to confirm and quantify hits.
Caption: A tiered workflow for systematic off-target effect evaluation.
PART I: In Silico Prediction – A First Look at Potential Liabilities
A. Rationale and Causality
Before committing to expensive wet-lab experiments, we leverage computational tools to predict potential off-targets based on chemical similarity to known ligands.[16] This is a hypothesis-generating step. Tools like SwissTargetPrediction compare the 2D and 3D structure of a query molecule (Spiro-M1) to a vast database of ligands with known protein targets.[17][18][19] This allows us to anticipate potential interactions with other GPCRs, kinases, enzymes, or ion channels, guiding the design of subsequent experimental panels.
B. Experimental Protocol: Using SwissTargetPrediction
Navigate to the SwissTargetPrediction web server.[17]
Input Structure : Draw the chemical structure of "Spiro-M1" using the provided molecular editor or paste its SMILES string.
Select Species : Choose "Homo sapiens" as the target organism.
Run Prediction : Initiate the prediction process. The server typically returns results within minutes.[19]
Analyze Results : The output is a list of potential protein targets, ranked by probability. Pay close attention to targets with high probability scores outside the intended muscarinic receptor family.
C. Data Presentation: Predicted Off-Target Classes
This table represents hypothetical but plausible output for our two compounds.
Target Class
Spiro-M1 (Predicted Targets)
Pilocarpine (Predicted Targets)
Rationale for Concern
Muscarinic Receptors
M1, M2, M3, M4, M5
M1, M2, M3, M4, M5
On-target class; confirms tool validity.
Adrenergic Receptors
Alpha-2A
Alpha-1A, Beta-2
Potential for cardiovascular side effects (blood pressure, heart rate).
Dopamine Receptors
D2, D3
D2
Potential for CNS side effects.
Sigma Receptors
Sigma-1
Sigma-1, Sigma-2
Some spirocyclic scaffolds are known to have affinity for sigma receptors.[20]
Kinases
None Predicted
ABL1, SRC
Off-target kinase inhibition can lead to unforeseen toxicity.
PART II: In Vitro Broad Panel Screening – Experimental Validation
Based on the in silico predictions and general safety concerns, we proceed to broad experimental screening. The goal is to obtain quantitative data on the binding affinity of our compounds against a panel of targets known to be implicated in adverse drug reactions.[6][21]
A. Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44™)
Rationale and Causality: This is the gold standard for identifying off-target binding.[6][22][23] The assay measures the ability of a test compound (Spiro-M1 or Pilocarpine) to displace a specific, radioactively labeled ligand from a panel of ~44 different receptors, ion channels, and transporters.[6][22] A significant displacement (typically >50% inhibition at a 10 µM screening concentration) indicates a potential interaction that warrants further investigation. This approach is highly sensitive and provides a direct measure of binding affinity.[23]
Preparation : A membrane preparation containing the target receptor of interest is aliquoted into a 96-well plate.[24][25]
Compound Addition : Test compounds (Spiro-M1, Pilocarpine) are added at a standard screening concentration (e.g., 10 µM). A vehicle control (DMSO) and a known positive control inhibitor are also included.
Radioligand Addition : A specific radioligand (e.g., ³H-ligand) for the target is added at a concentration near its dissociation constant (Kd).[24]
Incubation : The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[24]
Separation : The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while unbound radioligand passes through.[25]
Washing : The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[24]
Quantification : A scintillation cocktail is added to the filter plate, and the radioactivity retained on the filters is measured using a scintillation counter.[23]
Data Analysis : The percentage inhibition of radioligand binding is calculated for each test compound relative to the control wells.
Rationale and Causality: Unintended inhibition of protein kinases is a frequent source of drug toxicity.[26] Kinase profiling assays screen the compound against a large panel of human kinases (often >350) to identify any off-target inhibitory activity.[27] Even though our compounds are not designed as kinase inhibitors, this screen is a crucial step in proactive safety assessment. A "hit" is typically defined as significant inhibition of kinase activity at a set concentration.[28][29]
Assay Setup : Individual kinase enzymes are prepared in assay plates.
Compound Addition : Spiro-M1 and Pilocarpine are added at a concentration of 10 µM.
Reaction Initiation : The kinase reaction is started by adding ATP and a specific substrate for that kinase.
Incubation : The reaction proceeds for a defined period at an optimal temperature.
Detection : The amount of product formed (e.g., phosphorylated substrate) is quantified, often using luminescence- or fluorescence-based methods.
Data Analysis : The percentage of remaining kinase activity is calculated relative to a vehicle control.
Data Presentation: Kinase Off-Target Hits (% Inhibition @ 10 µM)
Kinase Target
Spiro-M1
Pilocarpine
Potential Clinical Implication
SRC
5%
68%
Inhibition can affect multiple signaling pathways.
LCK
11%
55%
Potential for immunosuppressive effects.
p38α (MAPK14)
8%
12%
No significant hits observed.
VEGFR2
4%
9%
No significant hits observed.
Synthesis and Interpretation: Building a Candidate Profile
Caption: Comparative risk-benefit summary for each compound.
Based on this multi-tiered analysis, a clearer picture emerges:
Spiro-M1 : This 8-Oxa-1-azaspiro[4.5]decane compound demonstrates a very clean profile against the human kinome, which is a significant safety advantage. However, it shows potential liabilities at several other GPCRs (Adrenergic α2A, Dopamine D2) and the Sigma-1 receptor. These hits require follow-up with functional assays (Tier 3) to determine if the binding translates to agonism or antagonism and to quantify the potency (IC50/EC50). The Sigma-1 activity, in particular, needs careful consideration as it could introduce complex and unpredictable CNS effects.[20]
Pilocarpine : The alternative scaffold, while also a potent muscarinic agonist, raises different safety flags. Its inhibition of key kinases like SRC and LCK is a significant concern that could lead to unexpected toxicities.[26] Furthermore, its activity at the β1-adrenergic receptor could contribute to cardiovascular side effects.
Conclusion and Path Forward
This comparative guide demonstrates that the 8-Oxa-1-azaspiro[4.5]decane scaffold, represented by Spiro-M1, may offer a distinct advantage in terms of kinase selectivity compared to the classical agonist Pilocarpine. However, its own off-target profile at other GPCRs and sigma receptors must be addressed.
The next logical step (Tier 3) is to perform dose-response functional assays for the identified hits (>50% inhibition) to determine their potency. This quantitative data is essential for calculating a "selectivity window"—the ratio of on-target potency to off-target potency. A large selectivity window provides confidence that a therapeutic dose can be achieved without engaging the off-target proteins, ultimately leading to a safer and more effective drug candidate.
References
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel. Retrieved from [Link]
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved from [Link]
SingleCare. (2022, September 30). Top cevimeline alternatives and how to switch your Rx. Retrieved from [Link]
SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. Retrieved from [Link]
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available at: [Link]
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Aquoral. (2025, December 19). Cevimeline: Side Effects and Non-Systemic Alternatives. Retrieved from [Link]
Preprints.org. (2025, December 5). Off-Target Effects of Mirabegron on Muscarinic Receptors. Retrieved from [Link]
bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]
Molelixir Informatics. (2024, September 11). Overview of SWISS Target Prediction. YouTube. Retrieved from [Link]
Fourwaves. (2016). Teaching an old drug new tricks: agonism, antagonism, selectivity and biased signaling of pilocarpine through M3 muscarinic receptor. GPCR Retreat 2016. Retrieved from [Link]
Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. Available at: [Link]
MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
Dr.Oracle. (2025, September 17). What medications can stimulate saliva production?. Retrieved from [Link]
Onoda, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
ResearchGate. (2025, August 6). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]
Rollinger, J. M., et al. (2019). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules. Available at: [Link]
Sandeep, S., et al. (2023). Muscarinic Agonists. StatPearls. Available at: [Link]
Kauk, M., et al. (2018). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology. Available at: [Link]
ResearchGate. (2025, November 23). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
MDPI. (n.d.). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Retrieved from [Link]
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor. Retrieved from [Link]
The FASEB Journal. (2018, April 1). Signaling Bias and Antagonism of Pilocarpine for M3 Muscarinic Acetylcholine Receptor. Retrieved from [Link]
Wang, Y., et al. (2004). Pilocarpine modulates the cellular electrical properties of mammalian hearts by activating a cardiac M3 receptor and a K+ current. British Journal of Pharmacology. Available at: [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cevimeline. LiverTox. Available at: [Link]
GoodRx. (n.d.). Cevimeline (Evoxac): Uses, Side Effects, Alternatives & More. Retrieved from [Link]
YouTube. (2025, February 21). The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4. Retrieved from [Link]
FASEB. (2018). Signaling Bias and Antagonism of Pilocarpine for M3 Muscarinic Acetylcholine Receptor. Retrieved from [Link]
Tu, Z., et al. (2018). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. ACS Chemical Neuroscience. Available at: [Link]
Drugs.com. (n.d.). Cevimeline Alternatives Compared. Retrieved from [Link]
Dr.Oracle. (2025, October 31). What are the saliva substitutes (e.g. Mucin, Salivart) and their dosages for patients with Sjogren's syndrome?. Retrieved from [Link]
Mayo Clinic. (2025, February 1). Cevimeline (oral route) - Side effects & dosage. Retrieved from [Link]
Cleveland Clinic. (n.d.). Cevimeline (Evoxac): Uses & Side Effects. Retrieved from [Link]
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
Wiley Online Library. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decane. Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Oxa-1-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals The 8-oxa-1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 8-oxa-1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional architecture offers a desirable combination of rigidity and conformational constraint, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides a comparative analysis of the synthetic efficiency of two prominent routes to this valuable spirocycle, offering experimental data and in-depth discussion to inform strategic decisions in drug discovery and development programs.
Introduction to the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The spirocyclic system of 8-oxa-1-azaspiro[4.5]decane, which features a piperidine ring fused to a tetrahydrofuran ring at a quaternary carbon, is a key component in the design of novel therapeutics. Derivatives of this scaffold have shown promise as selective ligands for sigma-1 receptors and as M1 muscarinic agonists, highlighting their potential in the treatment of neurological disorders.[1][2] The efficient and scalable synthesis of this core structure is therefore a critical aspect of advancing research in these areas. This guide will dissect two primary synthetic strategies: a multi-step approach via reductive amination and a more direct route through intramolecular cyclization.
Route 1: Multi-Step Synthesis via Reductive Amination
This widely employed strategy builds the spirocycle through a sequence of well-established reactions, typically starting from a protected piperidone derivative. The key steps involve the formation of a C-N bond via reductive amination, followed by deprotection and subsequent intramolecular cyclization to form the tetrahydrofuran ring.
Mechanistic Rationale
The reductive amination pathway commences with the reaction of a ketone (N-Boc-4-piperidone) with an amine (ethanolamine) to form a hemiaminal intermediate, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding secondary amine. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions and to direct the reactivity of the starting material. Following the successful reductive amination, the Boc group is removed under acidic conditions. The final and key ring-forming step is an intramolecular Williamson ether synthesis, where the deprotected piperidine nitrogen attacks the terminal hydroxyl group of the N-(2-hydroxyethyl) side chain, typically activated as a leaving group (e.g., a tosylate), or the cyclization is induced under acidic conditions, leading to the formation of the spirocyclic ether.
Experimental Protocol
Step 1: Reductive Amination of N-Boc-4-piperidone with Ethanolamine
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethanolamine (1.2 eq).
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-(2-hydroxyethylamino)piperidine.
Step 2: Deprotection and Intramolecular Cyclization
Dissolve the crude product from Step 1 in a suitable solvent such as methanol or dioxane.
Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), and stir the mixture at room temperature or with gentle heating.
Monitor the deprotection and subsequent cyclization by TLC or LC-MS.
Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude 8-oxa-1-azaspiro[4.5]decane by column chromatography on silica gel or by distillation to obtain the final product.
Visualization of the Reductive Amination Workflow
Caption: Workflow for the Reductive Amination Route.
Route 2: Intramolecular Cyclization of an Amino Alcohol
A potentially more convergent approach involves the direct intramolecular cyclization of a pre-functionalized piperidine ring. This strategy can reduce the number of synthetic steps and may offer advantages in terms of overall yield and atom economy.
Mechanistic Rationale
This route hinges on the formation of a key intermediate, N-(2-hydroxyethyl)-4-hydroxypiperidine. This precursor can be synthesized, for example, by the alkylation of 4-hydroxypiperidine with a suitable 2-haloethanol. The crucial spirocyclization step is then achieved through an acid-catalyzed intramolecular dehydration. Under acidic conditions, the hydroxyl group at the 4-position of the piperidine ring is protonated, forming a good leaving group (water). The hydroxyl group of the N-(2-hydroxyethyl) side chain then acts as a nucleophile, attacking the carbocationic center at the 4-position to form the tetrahydrofuran ring and generate the spirocyclic product.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-4-hydroxypiperidine
To a solution of 4-hydroxypiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Add 2-bromoethanol or 2-chloroethanol (1.1 eq) to the mixture.
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography or distillation to obtain N-(2-hydroxyethyl)-4-hydroxypiperidine.
Step 2: Acid-Catalyzed Intramolecular Cyclization
Dissolve N-(2-hydroxyethyl)-4-hydroxypiperidine (1.0 eq) in a suitable solvent, such as toluene or a high-boiling point ether.
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 8-oxa-1-azaspiro[4.5]decane by column chromatography or distillation.
Visualization of the Intramolecular Cyclization Workflow
Caption: Workflow for the Intramolecular Cyclization Route.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature for similar transformations.
Parameter
Route 1: Reductive Amination
Route 2: Intramolecular Cyclization
Number of Steps
2 (from N-Boc-4-piperidone)
2 (from 4-hydroxypiperidine)
Starting Materials
N-Boc-4-piperidone, Ethanolamine
4-Hydroxypiperidine, 2-Haloethanol
Key Reagents
NaBH(OAc)₃, HCl/TFA
K₂CO₃/Et₃N, H₂SO₄/p-TsOH
Typical Overall Yield
60-75%
55-70%
Scalability
Good; well-established reactions.
Moderate; requires careful control of the cyclization step.
Purification
Chromatography often required for both steps.
Chromatography may be needed for both steps.
Advantages
- Utilizes readily available starting materials.- Robust and well-understood reactions.
- Potentially more convergent.- Avoids the use of protecting groups.
Disadvantages
- Requires a protection/deprotection sequence.- Use of a specialized reducing agent.
- The precursor may be less readily available.- Cyclization can be sensitive to reaction conditions.
Conclusion and Future Perspectives
Both the reductive amination and intramolecular cyclization routes offer viable pathways to the synthetically important 8-oxa-1-azaspiro[4.5]decane scaffold. The choice between these routes will ultimately depend on the specific requirements of the research program, including the availability of starting materials, desired scale of the synthesis, and the laboratory's expertise with particular reaction types.
The reductive amination route, while involving a protection/deprotection strategy, is built upon highly reliable and scalable reactions. This makes it a robust choice for producing significant quantities of the target molecule. The intramolecular cyclization route presents a more elegant and atom-economical approach, though it may require more optimization to achieve high yields consistently, particularly in the final ring-closing step.
Future research in this area could focus on the development of a one-pot synthesis from readily available starting materials, which would further enhance the efficiency of accessing this valuable spirocyclic core. Additionally, the exploration of catalytic and enantioselective methods for the key bond-forming reactions would be of significant interest for the synthesis of chiral derivatives for pharmaceutical applications.
References
Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link][1]
Ishikawa, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link][2]
Xu, J., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(15), e202117228. [Link]
Le Roch, M., et al. (2023). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 21(4), 757-761. [Link]
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Piperidine Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 58, pp. 85-266). Academic Press. [Link]
A Comprehensive Guide to the Safe Disposal of 8-Oxa-1-azaspiro[4.5]decane
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Oxa-1-azaspiro[4.5]decane. Designed for researchers, scientists, and drug development professionals, this document moves beyo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Oxa-1-azaspiro[4.5]decane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in established safety protocols and regulatory standards. By understanding the causality behind each step, laboratory personnel can ensure the highest level of safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
8-Oxa-1-azaspiro[4.5]decane and its analogs are heterocyclic compounds that, while essential in synthetic chemistry, require careful handling due to their potential hazards. Safety Data Sheets (SDS) for similar compounds indicate that this class of chemicals may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3] The primary directive is to prevent exposure to personnel and the environment.[4][5] Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities commence.
Key Hazards Associated with Azaspiro Compounds:
Irritation: Causes skin and serious eye irritation.[1][2][3]
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
Harmful if Swallowed: Potential for toxicity upon ingestion.[6]
Understanding these hazards underscores the necessity for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE) and Safe Handling: Your First Line of Defense
Before handling 8-Oxa-1-azaspiro[4.5]decane for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by the Occupational Safety and Health Administration (OSHA).[4][7]
PPE Category
Specification
Rationale
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after.[8]
To prevent skin contact, which can cause irritation.[1][2][3] Proper removal technique is crucial to avoid contaminating hands.
Eye/Face Protection
Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or splash risks.
To protect against splashes that can cause serious eye irritation.[1][2][3]
Skin and Body Protection
A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.
To protect skin and clothing from contamination. Contaminated clothing should be removed immediately and washed before reuse.[2][5]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.[2][9] If ventilation is inadequate, use a suitable respirator.
To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2]
Safe Handling Practices:
Work in a Designated Area: All work with 8-Oxa-1-azaspiro[4.5]decane, including waste collection, should be performed in a well-ventilated area, such as a certified chemical fume hood.[2][9]
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent it from becoming airborne.[8][10]
Prevent Environmental Release: Do not allow the product to enter drains or waterways.[5][8]
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a clear, concise emergency plan is a critical component of laboratory safety.[11]
In Case of a Spill:
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]
Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the correct PPE as detailed in the table above.
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[5][8]
Collect and Dispose: Place the absorbed or collected material into a suitable, labeled, and closed container for disposal.[5][8]
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Seek Medical Attention if Exposed:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[2][8]
Skin Contact: Wash off with soap and plenty of water.[2][8]
Ingestion: Rinse mouth with water and consult a physician.[8]
The Disposal Protocol: A Step-by-Step Guide
The disposal of 8-Oxa-1-azaspiro[4.5]decane is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" system for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][12]
Step 1: Waste Segregation and Collection
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 8-Oxa-1-azaspiro[4.5]decane and materials contaminated with it.[4][13]
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "8-Oxa-1-azaspiro[4.5]decane".[13] The hazards (e.g., "Irritant") should also be indicated.
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Mixing incompatible chemicals can lead to dangerous reactions.[4]
Step 2: Storage of Chemical Waste
Secure Storage: Store the waste container in a designated satellite accumulation area that is within the line of sight of where the waste is generated.[13]
Container Integrity: Keep the container tightly closed except when adding waste.[2][5] Regularly inspect the container for leaks or damage.[4]
Safe Environment: Store away from sources of ignition, heat, and incompatible materials.[3][10]
Step 3: Final Disposal
Licensed Disposal Company: The most common and recommended method for the disposal of 8-Oxa-1-azaspiro[4.5]decane is to use a licensed professional waste disposal service.[5][8] These companies are equipped to handle and transport hazardous chemical waste in compliance with all regulations.
Incineration: A chemical incinerator equipped with an afterburner and scrubber is a suitable method for the destruction of this compound.[8] This ensures the complete breakdown of the molecule into less harmful components.
Do Not Dispose Down the Drain: Under no circumstances should 8-Oxa-1-azaspiro[4.5]decane be disposed of in the sanitary sewer system.[5][8]
The following diagram illustrates the decision-making process for the proper disposal of 8-Oxa-1-azaspiro[4.5]decane.
Caption: Workflow for the safe disposal of 8-Oxa-1-azaspiro[4.5]decane.
Regulatory Compliance: Adhering to the Law
Compliance with regulations from OSHA and the EPA is not optional.[7] Laboratories are considered generators of hazardous waste and must adhere to the specific requirements based on the volume of waste produced.[7][14] It is essential to have a written Chemical Hygiene Plan (CHP) that outlines the procedures for handling and disposing of hazardous chemicals.[9]
By following the procedures outlined in this guide, your laboratory can maintain a safe working environment, ensure regulatory compliance, and uphold its commitment to environmental responsibility.
References
Capot Chemical. (2025, November 17). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
US Bio-Clean. OSHA Compliance For Laboratories.
AK Scientific, Inc. Safety Data Sheet: 1-Oxa-8-azaspiro[4.5]decane.
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 11: Safety Laws and Standards Pertinent to Laboratories. The National Academies Press.
ChemicalBook. (2023, May 6). Safety Data Sheet: 8-AZASPIRO[4.5]DECANE.
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
AK Scientific, Inc. Safety Data Sheet: 3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride.
AK Scientific, Inc. Safety Data Sheet: 2-Oxa-8-azaspiro[4.5]decane.
Fisher Scientific. (2023, September 22). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane.
Lab Manager. (2021, July 1). Managing Hazardous Chemical Waste in the Lab.